molecular formula C10H10N2O B1614939 8-Methoxyquinolin-5-amine CAS No. 70945-35-6

8-Methoxyquinolin-5-amine

Cat. No.: B1614939
CAS No.: 70945-35-6
M. Wt: 174.2 g/mol
InChI Key: PFWACEYBFBFSRM-UHFFFAOYSA-N
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Description

8-Methoxyquinolin-5-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWACEYBFBFSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343396
Record name 8-methoxyquinolin-5-amine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70945-35-6
Record name 8-methoxyquinolin-5-amine
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Record name 8-methoxyquinolin-5-amine
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Foundational & Exploratory

Synthesis of 8-Methoxyquinolin-5-amine from 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the

Executive Summary

8-Methoxyquinolin-5-amine is a valuable heterocyclic amine intermediate, pivotal in the synthesis of various pharmacologically active compounds and functional materials. This guide provides a comprehensive, three-step synthetic pathway starting from the readily available precursor, 8-hydroxyquinoline. The synthesis involves an initial O-methylation to protect the hydroxyl group and form 8-methoxyquinoline, followed by a regioselective electrophilic nitration at the C-5 position, and concluding with the reduction of the nitro group to the target primary amine. This document offers detailed, field-proven experimental protocols, mechanistic insights into each chemical transformation, and a summary of expected outcomes, designed for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline skeleton, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] 8-Hydroxyquinoline, in particular, is a well-known chelating agent with established antiseptic and pesticide properties.[4][5]

The target molecule, this compound, serves as a crucial building block. The amine functionality provides a reactive handle for further chemical modifications, such as amide bond formation, enabling its incorporation into more complex molecular architectures.[6] For instance, it is a precursor for compounds with potential herbicidal activity and can be used as an auxiliary in complex organic syntheses.[7][8] This guide details a reliable and reproducible synthetic route to access this important intermediate from 8-hydroxyquinoline.

Synthetic Strategy and Mechanistic Rationale

The conversion of 8-hydroxyquinoline to this compound is efficiently achieved through a three-step sequence. This strategy is designed to first protect the reactive phenolic hydroxyl group, then install the nitrogen functionality via a nitro group, and finally, unmask the desired amine.

G Start 8-Hydroxyquinoline Step1 8-Methoxyquinoline Start->Step1  Step 1: O-Methylation Step2 8-Methoxy-5-nitroquinoline Step1->Step2  Step 2: Nitration End This compound Step2->End  Step 3: Reduction

Caption: Overall three-step synthetic workflow.

Step 1: O-Methylation of 8-Hydroxyquinoline

The initial step involves the conversion of the phenolic hydroxyl group of 8-hydroxyquinoline into a methoxy ether. This is a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.

  • Causality of Experimental Choices:

    • Base (Potassium Carbonate, K₂CO₃): The phenolic proton of 8-hydroxyquinoline is acidic (pKa ≈ 9.9) and must be removed to generate the nucleophilic phenoxide ion.[4] Potassium carbonate is an ideal base for this purpose; it is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions. It is also inexpensive and easy to handle.

    • Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide serves as the electrophile. Iodine is an excellent leaving group, facilitating the SN2 attack by the phenoxide.

    • Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic starting material and promotes the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

Step 2: Electrophilic Nitration of 8-Methoxyquinoline

This step introduces a nitro group onto the quinoline ring via an electrophilic aromatic substitution reaction.

  • Causality of Experimental Choices:

    • Reagents (Conc. H₂SO₄ and Conc. HNO₃): This combination, known as mixed acid, is the standard for generating the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form NO₂⁺.

    • Regioselectivity: The methoxy group (-OCH₃) at the C-8 position is a strongly activating, ortho, para-directing group. It increases the electron density of the benzene portion of the quinoline ring, making it more susceptible to electrophilic attack than the pyridine ring (which is deactivated by the protonated nitrogen under strong acidic conditions).[9] The electronic activation strongly directs the incoming nitronium ion to the C-5 position (para to the methoxy group), leading to the desired 5-nitro product.[7]

    • Reaction Conditions (Cooling): Nitration reactions are highly exothermic. Cooling the reaction mixture is crucial to prevent over-reaction, the formation of dinitro products, and potential runaway reactions.

Step 3: Reduction of 8-Methoxy-5-nitroquinoline

The final step is the reduction of the aromatic nitro group to a primary amine.

  • Causality of Experimental Choices:

    • Reagents (Tin dust and Conc. HCl): This is a classic Bechamp reduction, a type of dissolving metal reduction. Tin metal acts as the reducing agent, transferring electrons to the nitro group in the acidic medium provided by hydrochloric acid. This method is robust, high-yielding, and effective for reducing aromatic nitro compounds.[7]

    • Alternative Methods: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is a common and often cleaner alternative.[10] This method avoids the use of stoichiometric amounts of metal and strong acid, simplifying the workup. However, it requires specialized equipment for handling hydrogen gas. For laboratory-scale synthesis, the Sn/HCl method is often more convenient and cost-effective.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures.[7]

Protocol 3.1: Synthesis of 8-Methoxyquinoline
  • To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL) in a round-bottom flask, add solid potassium carbonate (1.0 g, 7.24 mmol).

  • Add methyl iodide (0.45 mL, 7.23 mmol) to the suspension.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours with magnetic stirring.

  • After 24 hours, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts from the mixture and wash the solid cake with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent in vacuo using a rotary evaporator.

  • The resulting residue, a light oil, can be purified by flash chromatography (using acetone as the eluent) to afford pure 8-methoxyquinoline.

Protocol 3.2: Synthesis of 8-Methoxy-5-nitroquinoline
  • In a flask placed in an ice bath, carefully mix concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³). Allow the nitrating mixture to cool.

  • To the cold nitrating mixture, add 8-methoxyquinoline (50 mg, 0.31 mmol) portion-wise with constant shaking or stirring to ensure it dissolves completely.

  • The reaction is rapid due to the activating methoxy group and should be complete within 10-15 minutes.

  • Pour the reaction mixture slowly into a beaker containing cold water (e.g., 50 mL). A yellow solid will precipitate.

  • Collect the yellow precipitate by vacuum filtration.

  • Dry the solid over anhydrous calcium chloride or in a desiccator.

  • Recrystallize the crude product from 95% methanol (approx. 50 mL) to obtain purified yellow crystals of 8-methoxy-5-nitroquinoline.

Protocol 3.3: Synthesis of this compound
  • In a suitable flask, dissolve 8-methoxy-5-nitroquinoline (50 mg, 0.24 mmol) in concentrated hydrochloric acid (10 mL).

  • To this solution, add tin dust (1 g) in portions with vigorous shaking or stirring.

  • Heat the mixture on a water bath for 1 hour, or until the disappearance of the yellow nitro compound is observed.

  • Cool the reaction mixture to approximately 30°C.

  • Neutralize the acidic medium by carefully adding cold water (40 mL) or a suitable base (e.g., concentrated NaOH solution) until the solution is basic.

  • Extract the aqueous mixture with chloroform (40 mL). Separate the organic layer.

  • Dry the chloroform extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.

  • The resulting brownish solid can be further purified by recrystallization or column chromatography to yield this compound.

Data Presentation & Expected Results

The following table summarizes the expected outcomes for each step of the synthesis based on literature data.[1][7]

StepProductStarting Material (Amount)ReagentsYield (%)Melting Point (°C)Appearance
18-Methoxyquinoline8-Hydroxyquinoline (1.05 g)K₂CO₃, CH₃I, Acetone~71%N/A (Oil)Light Oil
28-Methoxy-5-nitroquinoline8-Methoxyquinoline (50 mg)Conc. H₂SO₄, Conc. HNO₃~77%115°CYellow Solid
3This compound8-Methoxy-5-nitroquinoline (50 mg)Sn dust, Conc. HCl~96%142°CBrownish Solid

Visualization of the Reaction Scheme

The following diagram illustrates the chemical transformations involved in the synthesis.

Caption: Chemical reaction scheme for the synthesis.

Conclusion

This guide outlines a robust and efficient three-step synthesis of this compound from 8-hydroxyquinoline. The described protocols for O-methylation, nitration, and reduction are based on well-established chemical principles and have been demonstrated to provide good to excellent yields. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently reproduce this synthesis and adapt it as needed for their specific applications in drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Interest

8-Methoxyquinolin-5-amine, a substituted quinoline derivative, represents a significant scaffold in synthetic and medicinal chemistry.[1][2] With a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol , its true value lies in its utility as a versatile building block and as a readily removable directing group for C-H bond activation, enabling the synthesis of complex nitrogen-containing heterocycles.[1][2][3] A precise and unambiguous confirmation of its molecular structure is paramount before its use in any research or drug development pipeline. This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this compound, grounded in the principles of analytical chemistry and designed for researchers and drug development professionals. Our approach is not merely a recitation of methods but a logical, self-validating workflow where each piece of spectroscopic data corroborates the others to build an unshakeable structural assignment.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; mol [label=<

>]; caption [label="Fig 1. Chemical Structure of this compound", fontsize=10]; mol -> caption [minlen=2]; } enddot

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Expertise & Experience: For an organic molecule, NMR is the most powerful technique for definitive structure elucidation. It provides detailed information about the carbon-hydrogen framework. Our primary investigation begins with ¹H (proton) and ¹³C NMR. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent starting point for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can be invaluable as it often allows for the observation of N-H protons that might be broadened or exchanged in other solvents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum maps the chemical environment of every proton in the molecule, providing three key pieces of information: chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and splitting patterns (multiplicity), which show adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Analysis & Interpretation: Based on the structure, we anticipate signals corresponding to six distinct proton environments. While specific data for this compound is not widely published, data from the closely related isomer, 5-Methoxyquinolin-8-amine, provides an excellent predictive model for the expected shifts and couplings.[4]

Predicted Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H28.7 - 8.9Doublet of Doublets (dd)1HDeshielded by adjacent heterocyclic nitrogen.
H48.4 - 8.6Doublet of Doublets (dd)1HDeshielded by adjacent heterocyclic nitrogen.
H37.3 - 7.5Doublet of Doublets (dd)1HStandard aromatic proton on the pyridine ring.
H66.9 - 7.1Doublet (d)1HAromatic proton ortho to the electron-donating amine group, shielded.
H76.7 - 6.9Doublet (d)1HAromatic proton ortho to the electron-donating methoxy group, shielded.
-NH₂~4.8Broad Singlet (br s)2HExchangeable protons of the primary amine. Shift is solvent-dependent.
-OCH₃~3.9Singlet (s)3HProtons on the methoxy group, singlet as there are no adjacent protons.
Carbon-13 (¹³C) NMR Spectroscopy

Complementing the ¹H NMR, the ¹³C spectrum reveals the number of unique carbon atoms and their chemical environments. A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A greater number of scans is required (typically several hundred to thousands).

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Analysis & Interpretation: The molecule has 10 carbon atoms, all of which are in unique chemical environments, thus 10 distinct signals are expected.

Predicted Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C8a, C4a (Quaternary)138 - 142Bridgehead carbons adjacent to nitrogen and within the aromatic system.
C5, C8 (Quaternary)145 - 155Aromatic carbons directly bonded to strong electron-donating groups (amine and methoxy).
C2, C4148 - 152Carbons in the pyridine ring, deshielded by the nitrogen atom.
C3121 - 124Carbon in the pyridine ring.
C6, C7105 - 115Aromatic carbons shielded by the ortho/para directing amine and methoxy groups.
-OCH₃55 - 60Methoxy carbon, typical range for an aryl methyl ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For this compound, FT-IR serves as a crucial validation step, confirming the primary amine (-NH₂) and aryl ether (C-O-C) moieties suggested by the NMR data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Analysis & Interpretation: The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Functional Group Confirmed
N-H Stretch3400 - 3250Two medium, sharp bandsPrimary Amine (-NH₂)[5][6]
Aromatic C-H Stretch3100 - 3000Medium to weak, sharpAromatic Ring
Aliphatic C-H Stretch2980 - 2850Medium to weak, sharpMethoxy Group (-OCH₃)
N-H Bend (Scissoring)1650 - 1580Medium to strong, sharpPrimary Amine (-NH₂)[5]
Aromatic C=C Stretch1600 - 1450Multiple medium to strong bandsQuinoline Core
Aromatic C-N Stretch1335 - 1250StrongAromatic Amine[5]
Aryl C-O Stretch1275 - 1200Strong, sharpAryl Ether (Methoxy)[7]

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the quinoline core. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and the solvent used. For a highly conjugated system like this, with electron-donating amine and methoxy groups, we expect distinct absorption bands corresponding to π → π* transitions.[8][9]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁴ M) in a UV-transparent solvent such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance from approximately 200 to 400 nm. Use a cuvette containing only the solvent as a reference blank.

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Data Analysis & Interpretation: Quinoline and its derivatives typically exhibit multiple absorption bands. The presence of auxochromic groups (-NH₂ and -OCH₃) is expected to cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline core.

Electronic Transition Expected λ_max (nm) Solvent Rationale
π → π~240-250Ethanol/MethanolHigh-energy transition within the aromatic system.[10]
π → π~320-340Ethanol/MethanolLower-energy transition of the extended conjugated system, shifted by auxochromes.[11]

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. The choice of ionization method is key; Electrospray Ionization (ESI) is a soft technique ideal for polar, nitrogen-containing compounds, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI-MS instrument, often coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the peak corresponding to the molecular ion.

Data Analysis & Interpretation: The primary goal is to confirm the molecular weight and formula.

Parameter Expected Value Confirmation
Molecular FormulaC₁₀H₁₀N₂O---
Monoisotopic Mass174.0793 g/mol Calculated from the molecular formula.[12]
Observed Ion ([M+H]⁺)m/z 175.0866Confirms the molecular weight and provides strong evidence for the molecular formula via HRMS.

A Self-Validating Workflow for Structural Integrity

The trustworthiness of our final structural assignment comes from the convergence of all spectroscopic data. No single technique is used in isolation. This integrated approach ensures the highest degree of scientific integrity.

G

Fig 2. Integrated workflow for spectroscopic characterization.

This workflow demonstrates a logical and self-validating process. The molecular formula from MS is cross-referenced with the ¹H integration and ¹³C peak count from NMR. The functional groups identified by FT-IR are consistent with the chemical shifts observed in both ¹H and ¹³C NMR. The electronic structure suggested by UV-Vis is consistent with the conjugated aromatic amine identified by the other methods. This synergy of techniques provides an unassailable confirmation of the structure of this compound.

References

Chemical properties and reactivity of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Methoxyquinolin-5-amine: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will delve into its fundamental chemical and physical properties, explore its reactivity with a focus on synthetic applications, and highlight its utility as a key intermediate in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this important molecule.

Introduction and Molecular Overview

This compound, also known by synonyms such as 5-Methoxy-8-quinolinamine and the "Chen Auxiliary," is a substituted quinoline derivative.[1][2][3] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the antimalarial drug primaquine.[4][5] The unique arrangement of the methoxy and amine substituents on the this compound ring system imparts specific reactivity and properties that make it a valuable tool in modern organic synthesis.

Its primary utility in recent years has been as a readily removable directing group that facilitates challenging C(sp³)–H bond activations.[2][6][7] This capability has opened new avenues for the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidones and dibenzoxazepinones.[1][6] This guide will explore the causality behind its function as a directing group, detail its synthesis, and provide a technical summary of its properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 30465-68-0[1][2][3]
Molecular Formula C₁₀H₁₀N₂O[2][8]
Molecular Weight 174.20 g/mol [3][8]
Appearance Yellow to brown solid powder[2][9]
Melting Point 90-95 °C[2][3][7]
Boiling Point (Predicted) 355.7 ± 27.0 °C[2][6][7]
Density (Predicted) 1.217 ± 0.06 g/cm³[2][6][7]
pKa (Predicted) 3.98 ± 0.12[2][6][7]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[2][6][7]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group (–OCH₃) protons, and a broad signal for the amine (–NH₂) protons. The specific chemical shifts and coupling constants of the aromatic protons provide definitive structural confirmation. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule, including the methoxy carbon and the eight carbons of the quinoline ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum of the parent compound, 5-amino-8-methoxyquinoline, shows characteristic absorptions for the amino group (–NH) stretches around 3300-3450 cm⁻¹.[10] Aromatic C=C stretching is observed around 1579 cm⁻¹.[10]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 8-methoxyquinoline. This precursor can be synthesized from 8-hydroxyquinoline.[10][11] The overall synthetic pathway involves nitration followed by reduction.

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 8-Methoxyquinoline 8-Methoxyquinoline 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline 8-Methoxyquinoline->5-Nitro-8-methoxyquinoline  conc. H₂SO₄, conc. HNO₃   5-Nitro-8-methoxyquinoline_2 5-Nitro-8-methoxyquinoline This compound This compound 5-Nitro-8-methoxyquinoline_2->this compound  Pd/C, H₂ (g)    or Sn, HCl  

Synthetic pathway to this compound.
Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline

This protocol details the reduction of the nitro intermediate to the final amine product. The nitro precursor is synthesized by treating 8-methoxyquinoline with a mixture of concentrated sulfuric and nitric acids.[10]

Materials:

  • 5-Nitro-8-methoxyquinoline

  • Anhydrous Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂) source

  • Two-necked round-bottom flask

  • Rotary evaporator

Procedure:

  • In a two-necked flask under a nitrogen atmosphere, dissolve 5-nitro-8-methoxyquinoline (1 equivalent) in anhydrous ethanol.[6]

  • Carefully add the 10% Pd/C catalyst (approx. 10% by weight of the starting material).[6]

  • Replace the nitrogen atmosphere with a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for approximately 6 hours.[6] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Rinse the filter pad with additional ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate using a rotary evaporator to yield the final product, this compound, typically as a yellow solid.[6] An 83% yield has been reported for this transformation.[6]

Causality Note: The choice of palladium on carbon as a catalyst is standard for the hydrogenation of nitro groups to amines due to its high efficiency and selectivity. The reaction proceeds under mild conditions (room temperature and atmospheric pressure of H₂), making it a practical and high-yielding method.[6] An alternative method involves using tin dust and concentrated hydrochloric acid, which is a classic method for nitro group reduction.[10]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the primary amine and its unique ability to act as a bidentate directing group in transition metal-catalyzed reactions.

Reactivity of the Amine Group

The primary amine at the C5 position is a potent nucleophile and readily undergoes reactions typical of aromatic amines. The most significant of these is amide bond formation . This reaction is key to its application as the "Chen Auxiliary," where it is installed onto a substrate via an amide linkage.[3][6]

The "Chen Auxiliary": A Removable Directing Group for C-H Activation

A cornerstone of this molecule's utility is its role as an effective and easily removable directing group that mediates the activation of otherwise unreactive C(sp³)–H bonds.[1][2][7]

Mechanism of Action:

  • Installation: The auxiliary is attached to a carboxylic acid-containing substrate through standard amide bond formation.[6]

  • Chelation and Directed C-H Activation: The nitrogen of the quinoline ring and the oxygen of the methoxy group (or the nitrogen of the amide) can act as a bidentate ligand, coordinating to a palladium catalyst. This coordination brings the catalyst into close proximity to a specific C(sp³)–H bond (typically at the γ-position) within the substrate, enabling selective intramolecular amination.

  • Removal: After the desired transformation, the auxiliary can be cleaved under mild oxidative conditions, often using ceric ammonium nitrate (CAN) at room temperature, to reveal the final product and regenerate the free carboxylic acid.[3][6]

Chen Auxiliary Workflow Substrate Carboxylic Acid Substrate Amide Substrate-Auxiliary Amide Substrate->Amide  Amide Coupling    (Installation)   Cyclized Cyclized Product (e.g., Pyrrolidone) Amide->Cyclized  Pd-Catalyzed    C-H Activation   Final Final Product Cyclized->Final  CAN    (Removal)  

Workflow for using this compound as a directing group.

This strategy has proven highly effective for synthesizing complex pyrrolidones and other heterocyclic structures that are challenging to access through traditional methods.[2][3]

Applications in Medicinal and Agrochemical Chemistry

Beyond its role as a synthetic auxiliary, the 8-aminoquinoline scaffold is a key pharmacophore.

  • Antimalarial Drug Development: The related 8-amino-6-methoxyquinoline structure is a central component of antimalarial drugs like primaquine and tafenoquine.[4] This structural similarity makes this compound and its derivatives attractive starting points for the synthesis of new antimalarial agents.

  • Herbicidal Potential: Research has shown that derivatives of this compound, such as 8-methoxyquinoline-5-amino acetic acid, exhibit potent herbicidal activity.[10]

  • Multi-Target Ligands: By linking 8-aminoquinoline with natural antioxidants like lipoic or caffeic acid, researchers have developed novel compounds with antioxidant and metal-chelating properties, which are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[12]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential for safety.

  • Hazard Identification: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13] Handling should occur in a well-ventilated area or a chemical fume hood.[13]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2–8 °C) under an inert atmosphere to prevent degradation.[2][7]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.[13]

    • Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is more than just a simple chemical intermediate; it is a sophisticated molecular tool that enables powerful synthetic transformations. Its well-defined physicochemical properties, predictable reactivity, and critical role as a removable directing group for C-H activation make it an invaluable asset for researchers in organic synthesis. Furthermore, its structural relationship to known bioactive molecules ensures its continued relevance in the fields of drug discovery and agrochemical development. This guide has provided a foundational understanding of its properties and applications, intended to empower scientists to leverage this versatile compound in their research endeavors.

References

8-Methoxyquinolin-5-amine: A Cornerstone Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

In the landscape of modern synthetic chemistry, the demand for efficient and selective methods to construct complex molecular architectures is paramount. This guide delves into the discovery and application of 8-Methoxyquinolin-5-amine, a pivotal chemical intermediate that has emerged as a powerful tool in the synthesis of novel pharmaceuticals and complex organic molecules. Its unique structural and electronic properties make it an exceptional directing group for challenging C-H bond functionalization reactions, unlocking new pathways for molecular innovation. This document provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its practical application in cutting-edge synthetic methodologies, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Rise of a Versatile Synthetic Building Block

This compound, also known as 5-amino-8-methoxyquinoline, is a heterocyclic aromatic amine that has garnered significant attention in the scientific community. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, including a range of pharmaceuticals. The strategic placement of the methoxy and amino groups on the quinoline ring system imparts unique reactivity and coordinating properties, making it an invaluable intermediate for organic synthesis.

The primary utility of this compound lies in its role as a bidentate directing group. In transition metal-catalyzed reactions, the nitrogen atom of the quinoline ring and the exocyclic amine can coordinate to a metal center, forming a stable six-membered ring palladacycle intermediate. This chelation brings the catalyst into close proximity to specific C-H bonds within a substrate, enabling their selective activation and functionalization. This directed approach to C-H activation has revolutionized the way chemists approach the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.

This guide will explore the synthesis of this key intermediate, its detailed characterization, its mechanistic role in C-H activation, and its application in the synthesis of medicinally relevant compounds.

Synthesis of this compound

The accessibility of this compound is crucial for its widespread adoption. Two primary synthetic routes have been established, starting from readily available precursors.

Synthesis from 8-Hydroxyquinoline

A common and reliable method begins with the commercially available 8-hydroxyquinoline. This multi-step synthesis involves methylation, nitration, and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol:

Step 1: Synthesis of 8-Methoxyquinoline

  • To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Allow the mixture to cool to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield 8-methoxyquinoline.[1]

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline

  • In a flask, mix concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³) with cooling.

  • To the cold mixed acid, add 8-methoxyquinoline (50 mg) with shaking to dissolve. The reaction is typically complete within 10-15 minutes.

  • Pour the reaction mixture into cold water, leading to the precipitation of a yellow compound.

  • Filter the precipitate under vacuum and dry over anhydrous calcium chloride.

  • Recrystallize the solid from 95% methanol to obtain pure 5-nitro-8-methoxyquinoline (yield: 77%, melts at 115°C).[2]

Step 3: Synthesis of this compound

  • Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in 10 mL of concentrated hydrochloric acid.

  • Add 1 g of tin dust with vigorous shaking.

  • Heat the mixture on a water bath for 1 hour until the nitro compound is consumed (monitor by TLC).

  • Cool the reaction mixture to approximately 30°C and neutralize with 40 mL of cold water.

  • Extract the product with 40 mL of chloroform.

  • The organic layer will contain the brownish solid product, which can be further purified by column chromatography. (yield: 96%).[3]

Synthesis_Route_1 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Methoxyquinoline 8-Methoxyquinoline 8-Hydroxyquinoline->8-Methoxyquinoline K2CO3, MeI Acetone, Reflux 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline 8-Methoxyquinoline->5-Nitro-8-methoxyquinoline H2SO4, HNO3 This compound This compound 5-Nitro-8-methoxyquinoline->this compound Sn, HCl

Caption: Synthesis of this compound from 8-Hydroxyquinoline.

Synthesis from 5-Chloro-2-nitroaniline

An alternative route utilizes 5-chloro-2-nitroaniline as the starting material. This approach is also efficient and provides good yields of the final product.[4]

Experimental Protocol:

A detailed, step-by-step protocol for this specific transformation is less commonly published in open literature but is cited as a viable industrial route. The key transformation involves a Skraup-type reaction or a variation thereof, where the aniline derivative is reacted with glycerol, an oxidizing agent (often the nitro group of the starting material itself), and sulfuric acid to construct the quinoline ring system.

Physicochemical & Spectroscopic Data

Accurate characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic properties.

PropertyValueReference
CAS Number 70945-35-6
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Appearance Yellow to brown solid[6]
Melting Point 90-95 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.75 (dd, J=4.2, 1.6 Hz, 1H), 8.45 (dd, J=8.4, 1.6 Hz, 1H), 7.34 (dd, J=8.4, 4.2 Hz, 1H), 7.03 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 4.01 (s, 3H), 3.95 (br s, 2H)Inferred from similar structures[7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.1, 148.9, 142.3, 134.8, 129.7, 121.5, 119.8, 115.6, 108.2, 56.1Inferred from similar structures[7]
IR (KBr, cm⁻¹) ~3450, 3300 (N-H stretch), ~1610 (C=C stretch), ~1250 (C-O stretch)[8]
Mass Spectrum (EI) m/z (%): 174 (M+, 100), 159, 131[9]

The Role of this compound as a Directing Group

The true power of this compound is realized when it is employed as a directing group in transition metal-catalyzed C-H functionalization reactions. The bidentate coordination of the quinoline nitrogen and the amide nitrogen to a metal center, such as palladium, is the cornerstone of this strategy.

Mechanism of Action
  • Amide Formation: The substrate of interest, typically a carboxylic acid, is first coupled with this compound to form a stable amide.

  • Chelation and C-H Activation: The resulting amide coordinates to a palladium(II) catalyst. This brings the metal center in close proximity to a specific C-H bond (e.g., at the β- or γ-position of an aliphatic chain or an ortho-C-H bond of an aromatic ring). This proximity facilitates the cleavage of the C-H bond and the formation of a stable palladacycle intermediate.

  • Functionalization: The palladacycle can then react with a variety of coupling partners (e.g., aryl halides, alkyl halides, olefins) in an oxidative addition and reductive elimination sequence to form a new carbon-carbon or carbon-heteroatom bond.

  • Catalyst Regeneration: The active Pd(II) catalyst is regenerated, allowing the catalytic cycle to continue.

CH_Activation_Mechanism cluster_0 Catalytic Cycle Substrate_Amide Substrate-AQ Amide Palladacycle Palladacycle Intermediate Substrate_Amide->Palladacycle + Pd(II) - H+ Pd(II)_Catalyst Pd(II) Functionalized_Intermediate Functionalized Pd(IV) Intermediate Palladacycle->Functionalized_Intermediate + Coupling Partner (Oxidative Addition) Functionalized_Intermediate->Pd(II)_Catalyst Regeneration Product Functionalized Product Functionalized_Intermediate->Product Reductive Elimination

Caption: Generalized Mechanism of Pd-Catalyzed C-H Functionalization using an 8-Aminoquinoline Directing Group.

Removal of the Directing Group

A critical aspect of any directing group strategy is its efficient removal after the desired transformation. The robust amide bond formed with this compound can be challenging to cleave. However, several reliable methods have been developed.

Experimental Protocol: Oxidative Deprotection

This method converts the stable amide into a more labile imide, which can then be cleaved under milder conditions.

  • Dissolve the 8-aminoquinoline amide in a mixture of CH₂Cl₂ and MeOH at -78°C.

  • Bubble ozone through the solution until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding dimethyl sulfide (DMS) and allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia for amides, sodium methoxide for esters) to cleave the imide and release the desired product.

Applications in Drug Discovery and Complex Molecule Synthesis

The versatility of this compound as a chemical intermediate is best illustrated through its application in the synthesis of biologically active molecules.

Synthesis of Antimalarial Agents

The 8-aminoquinoline scaffold is a key pharmacophore in several antimalarial drugs, such as primaquine and tafenoquine.[7] this compound serves as a valuable precursor for the synthesis of novel analogs with potentially improved efficacy and reduced side effects. For instance, it has been used in the synthesis of hybrid molecules where the 8-aminoquinoline core is linked to other pharmacophores, such as tetrazoles, to create new antimalarial candidates.[10]

Development of Herbicidal Compounds

Research has also explored the use of this compound derivatives in agriculture. For example, 8-methoxyquinoline-5-amino acetic acid, synthesized from this compound, has demonstrated potent herbicidal activity.[8]

Synthesis of N-Phthaloyl Amino Acid Derivatives

This compound is also a useful synthetic intermediate for preparing N-phthaloyl amino acid derivatives, which are important building blocks in peptide synthesis and medicinal chemistry.[5][11]

Conclusion

This compound has firmly established itself as a versatile and powerful intermediate in modern organic synthesis. Its ability to act as a robust and reliable directing group for C-H functionalization has opened up new avenues for the efficient construction of complex molecules. The synthetic accessibility of this intermediate, coupled with the development of reliable methods for its removal, ensures its continued and expanding role in both academic research and industrial drug development. As the field of C-H activation continues to evolve, the importance of well-designed directing groups like this compound will undoubtedly grow, enabling the synthesis of the next generation of therapeutics and advanced materials.

References

The Quinoline Skeleton of 8-Methoxyquinolin-5-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically significant therapeutic agents. This guide delves into the chemical intricacies and pharmacological potential of a specific, yet highly versatile, quinoline derivative: 8-Methoxyquinolin-5-amine. We will explore the synthetic accessibility of this core, its derivatization to yield compounds with potent and selective biological activities, and the underlying mechanisms of action that render these molecules promising candidates for anticancer and antimalarial drug development. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the this compound skeleton in their drug discovery endeavors.

The Quinoline Core: A Foundation of Pharmacological Diversity

The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, imparts a unique combination of physicochemical properties that are highly amenable to drug design. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom introduces a site for hydrogen bonding and can influence the compound's basicity and solubility. The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the development of novel therapeutics.

The inherent biological activities of quinoline derivatives are vast and well-documented, encompassing antibacterial, antiviral, anticancer, and antimalarial properties. This broad spectrum of activity underscores the remarkable versatility of the quinoline scaffold and its capacity to interact with a diverse array of biological targets.

This compound: A Key Intermediate with Latent Potential

This compound emerges as a particularly interesting starting material for drug design. The presence of the methoxy group at the 8-position and the amino group at the 5-position offers distinct advantages:

  • Modulation of Physicochemical Properties: The methoxy group, an electron-donating group, can influence the electron density of the aromatic system, impacting its reactivity and interactions with biological targets. It can also enhance metabolic stability. The amino group provides a key handle for further synthetic modifications and can act as a hydrogen bond donor.

  • Strategic Vector for Derivatization: The amino group at the 5-position serves as a versatile nucleophile, enabling a wide range of chemical transformations to introduce diverse side chains and pharmacophores. This strategic placement allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

  • Biological Relevance: The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs, with primaquine being a prominent example. The methoxy substituent can further modulate this activity and influence the compound's pharmacokinetic profile.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in harnessing its therapeutic potential. The following protocols, adapted from established literature, provide a reliable foundation for laboratory synthesis.

Synthesis of 8-Methoxyquinoline

The journey often begins with the commercially available 8-hydroxyquinoline.

Protocol 1: Methylation of 8-Hydroxyquinoline

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base, for example, anhydrous potassium carbonate (K₂CO₃, 1.2 eq), to the solution.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the stirring mixture.

  • Reaction: Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure 8-methoxyquinoline.

Synthesis of 5-Nitro-8-methoxyquinoline

Nitration of the activated 8-methoxyquinoline ring preferentially occurs at the 5-position.

Protocol 2: Nitration of 8-Methoxyquinoline

  • Acid Mixture Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath.

  • Substrate Addition: Slowly add 8-methoxyquinoline (1.0 eq) to the cold nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

  • Reaction: Continue stirring the reaction mixture at low temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice, which will cause the precipitation of the nitro product.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product.

  • Recrystallization: Recrystallize the crude 5-nitro-8-methoxyquinoline from a suitable solvent like ethanol to obtain the purified product.

Synthesis of this compound

The final step to the core molecule involves the reduction of the nitro group.

Protocol 3: Reduction of 5-Nitro-8-methoxyquinoline

  • Suspension: Suspend 5-nitro-8-methoxyquinoline (1.0 eq) in a solvent such as ethanol or methanol.

  • Reducing Agent: Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or catalytic hydrogenation (H₂/Pd-C). For the tin chloride method, the reaction is typically performed in the presence of concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up (for SnCl₂ method): If using tin(II) chloride, basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide to precipitate tin salts.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Therapeutic Applications and Mechanism of Action

The this compound scaffold has shown significant promise in the development of anticancer and antimalarial agents.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.

Derivatives of 8-methoxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key kinases within the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline Derivatives

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline_Derivative 8-Methoxyquinoline Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-methoxyquinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HCT116, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 8-methoxyquinoline derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Quantitative Data: Anticancer Activity of 8-Methoxyquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline)HCT116 (Colon)0.33
MMNCCaco-2 (Colon)0.51
MMNCAGS (Gastric)3.6
MMNCPANC-1 (Pancreatic)18.4
MMNCSMMC-7721 (Liver)9.7
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideC-32 (Melanoma)Comparable to Cisplatin/Doxorubicin
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideA549 (Lung)Comparable to Cisplatin/Doxorubicin
Antimalarial Activity: A Legacy and a Future

The 8-aminoquinoline scaffold is the foundation of the only class of drugs, including primaquine and tafenoquine, that can eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing malaria relapse. The proposed mechanism of action for 8-aminoquinolines involves a metabolic activation process.

Proposed Mechanism of Action for 8-Aminoquinoline Antimalarials

Antimalarial_Mechanism AQ 8-Aminoquinoline (e.g., Primaquine) CYP2D6 CYP2D6 (in Liver) AQ->CYP2D6 Metabolized by Metabolites Reactive Metabolites (e.g., Quinone-imines) CYP2D6->Metabolites PfFNR_CPR Parasite Reductases (PfFNR, PfCPR) Metabolites->PfFNR_CPR Redox Cycled by ROS Reactive Oxygen Species (ROS) PfFNR_CPR->ROS Generates Parasite Malaria Parasite (Liver & Blood Stages) ROS->Parasite Induces Oxidative Stress in Death Parasite Death Parasite->Death

Caption: Proposed metabolic activation and mechanism of action of 8-aminoquinoline antimalarials.

The parent 8-aminoquinoline drug is metabolized by host cytochrome P450 enzymes, primarily CYP2D6, into reactive intermediates. These metabolites are then thought to undergo redox cycling within the parasite, facilitated by parasite-specific enzymes like ferredoxin-NADP+ reductase (PfFNR) and cytochrome P450 reductase (PfCPR). This process generates reactive oxygen species (ROS), which induce oxidative stress and lead to parasite death.

Derivatives of this compound are being explored to improve the efficacy and safety profile of traditional 8-aminoquinolines. Modifications to the scaffold can influence metabolic stability, reduce the potential for hemolysis in G6PD-deficient individuals, and enhance activity against drug-resistant parasite strains.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the side chain attached to the 5-amino group. Key SAR observations include:

  • Substituents on the Quinoline Ring: The presence and nature of substituents on the quinoline core can significantly impact activity. For example, in a series of antibacterial quinolones, a 6-fluoro substituent was found to be beneficial for activity.

  • Side Chain Modifications: The length, flexibility, and functional groups of the side chain attached to the 5-amino group are critical for target engagement and pharmacokinetic properties. In antimalarial 8-aminoquinolines, the nature of the diamine side chain is crucial for both efficacy and toxicity.

  • Hybrid Molecules: The incorporation of other pharmacophores, such as sulfonamides or triazoles, can lead to hybrid molecules with enhanced or novel biological activities.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and a deeper understanding of target-protein interactions to design more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for novel compounds to guide further optimization.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies early in the drug discovery process to identify candidates with favorable drug-like properties.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the proven pharmacological potential of the quinoline nucleus, provides a robust platform for the development of novel anticancer and antimalarial drugs. By leveraging a thorough understanding of its chemistry, biological activities, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable molecular framework.

Topic: Initial Synthesis and Herbicidal Potential of 8-Methoxyquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery of novel chemical scaffolds with unique modes of action. Quinoline derivatives, a prominent class of nitrogen-containing heterocycles, have demonstrated a wide spectrum of biological activities, including promising herbicidal properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and herbicidal evaluation of derivatives based on the 8-methoxyquinolin-5-amine core. We delve into the rationale behind the multi-step synthesis, starting from the readily available 8-hydroxyquinoline, and explore the derivatization to compounds such as 8-methoxyquinoline-5-amino acetic acid. Detailed experimental protocols, causality-driven explanations for methodological choices, and a discussion of structure-activity relationships (SAR) are presented to equip researchers with the foundational knowledge required to explore this chemical class for next-generation agrochemicals.

Introduction: The Case for Quinoline-Based Herbicides

The quinoline scaffold is a privileged structure in medicinal and agricultural chemistry, forming the backbone of numerous compounds with diverse biological effects, from antimalarial drugs like quinine to fungicides.[3][4] Its rigid, planar structure and the potential for substitution at various positions allow for fine-tuning of physicochemical properties and biological targets.[5] Quinclorac, a quinoline carboxylic acid derivative, is a commercially successful herbicide, demonstrating the scaffold's viability for weed management.[3] The exploration of novel substitution patterns on the quinoline ring is a rational strategy for identifying new herbicidal agents that may overcome existing resistance mechanisms. The this compound framework, in particular, offers multiple points for chemical modification, making it an attractive starting point for library synthesis and SAR studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold is a multi-step process that begins with a common starting material, 8-hydroxyquinoline. The chosen synthetic route is designed for efficiency and high yield, relying on well-established and reliable chemical transformations.

Rationale for the Synthetic Pathway

The overall strategy involves three key transformations:

  • O-Methylation: Introduction of the methoxy group at the 8-position is crucial. This group is a strong electron-donating entity that can significantly influence the electronic properties and, consequently, the biological activity of the entire molecule.[6] Protecting the hydroxyl group as a methyl ether also prevents unwanted side reactions in the subsequent nitration step.

  • Regioselective Nitration: The introduction of a nitro group is a strategic step to enable the final amine functionality. The methoxy group at C8 is an ortho-, para-director, guiding the electrophilic nitration to the C5 position. This regioselectivity is critical for obtaining the desired isomer.

  • Nitro Group Reduction: The final step is the reduction of the nitro group to the primary amine. This amine group serves as a key functional handle for subsequent derivatization, allowing for the introduction of a wide range of substituents to explore the chemical space for herbicidal activity.

Visualizing the Core Synthesis Workflow

cluster_0 Core Synthesis of this compound Start 8-Hydroxyquinoline Step1_Product 8-Methoxyquinoline Start->Step1_Product Step 1: O-Methylation Reagents: Methyl Iodide, K₂CO₃ Solvent: Acetone Conditions: Reflux Step2_Product 5-Nitro-8-methoxyquinoline Step1_Product->Step2_Product Step 2: Nitration Reagents: HNO₃, H₂SO₄ Conditions: 0-5 °C Final_Product This compound Step2_Product->Final_Product Step 3: Reduction Reagents: Tin (Sn) dust, conc. HCl Conditions: Water bath

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols
  • Rationale: This step employs a standard Williamson ether synthesis. Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl of 8-hydroxyquinoline, forming a phenoxide ion. This nucleophile then attacks the electrophilic methyl iodide to form the ether. Acetone is an ideal solvent due to its polarity and appropriate boiling point for reflux.

  • Procedure:

    • To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol).[7]

    • Add methyl iodide (0.45 mL, 7.23 mmol) to the mixture.[7]

    • Reflux the reaction mixture for 24 hours.

    • Allow the mixture to cool to room temperature.

    • Filter the solid potassium salts and wash with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purify via column chromatography to obtain 8-methoxyquinoline. A reported yield is approximately 71%.[6]

  • Rationale: Electrophilic aromatic substitution is used here. A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent over-nitration. The strong activating effect of the methoxy group ensures a rapid and high-yielding reaction.[7]

  • Procedure:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in a flask cooled in an ice bath.

    • To this cold mixture, add 8-methoxyquinoline (50 mg) with shaking until it dissolves.[7]

    • Allow the reaction to proceed for 10-15 minutes.

    • Pour the reaction mixture into cold water, which will cause the yellow product to precipitate.[7]

    • Filter the precipitate under vacuum and dry over anhydrous calcium chloride.

    • Recrystallize the solid from 95% methanol. A reported yield is 77%.[6][7]

  • Rationale: The Bechamp reduction, using a metal in acidic medium (in this case, tin and hydrochloric acid), is a classic and effective method for reducing aromatic nitro compounds to amines. The tin metal acts as the reducing agent, donating electrons in the acidic environment.

  • Procedure:

    • Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in 10 mL of concentrated hydrochloric acid.[7]

    • Add 1 g of tin dust in portions with vigorous shaking.

    • Heat the mixture on a water bath for 1 hour, or until the disappearance of the yellow nitro compound is observed.[7]

    • Cool the reaction mixture and neutralize carefully with a concentrated base solution (e.g., NaOH) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., chloroform).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

    • Purify the resulting solid by column chromatography or recrystallization. A high yield of 96% has been reported for this step.[7]

Derivatization and Herbicidal Potential

The primary amine at the C5 position is a versatile handle for creating a library of derivatives. As a proof of concept, the synthesis of an N-alkylated carboxylic acid derivative is presented, which has shown herbicidal efficacy.[8][9]

Synthesis of 8-Methoxyquinoline-5-amino Acetic Acid
  • Rationale: This reaction is a nucleophilic substitution where the amino group of this compound attacks the electrophilic carbon of monochloroacetic acid. The reaction is conducted in a basic medium (sodium carbonate solution) to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can facilitate the reaction.

  • Procedure:

    • Dissolve this compound (0.041 g) in 20 mL of 5% sodium carbonate solution.[7]

    • Add monochloroacetic acid (0.025 g) to the mixture.

    • Stir the reaction medium for 3 hours at room temperature.[7]

    • Neutralize the solution with concentrated hydrochloric acid, which will precipitate the product.

    • Filter the whitish solid, dry it, and recrystallize from methanol. A yield of approximately 61% has been reported.[7]

Visualizing the Derivatization Workflow

cluster_1 Synthesis of an Active Derivative Start This compound Final_Product 8-Methoxyquinoline-5-amino Acetic Acid Start->Final_Product Nucleophilic Substitution Reagents: Na₂CO₃ Conditions: Stirring, 3 hrs Reagent Monochloroacetic Acid Reagent->Final_Product

Caption: Derivatization of the core amine to an acetic acid analog.

Evaluation of Herbicidal Potential

The ultimate test of these novel compounds is their ability to control plant growth. Standardized bioassays are essential for quantifying herbicidal activity.

  • Protocol: Post-Emergence Foliar Spray Assay

    • Plant Cultivation: Grow target weed species (e.g., barnyard grass, pigweed) and a crop species (e.g., rice, soybean) in pots under controlled greenhouse conditions until they reach the 2-3 leaf stage.

    • Compound Formulation: Dissolve the synthesized compound in a suitable solvent (e.g., acetone or DMSO) and prepare a series of concentrations by diluting with water containing a surfactant (e.g., Tween 20) to ensure even leaf coverage.

    • Application: Spray the formulations evenly onto the foliage of the test plants until runoff. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).

    • Observation & Data Collection: Maintain the plants in the greenhouse for a set period (e.g., 1-2 weeks). Assess herbicidal effects visually (e.g., chlorosis, necrosis, growth inhibition) and quantitatively. For the synthesized 8-methoxyquinoline-5-amino acetic acid, a study reported that weeds had dried completely after 11 days of application, indicating high efficacy.[7][8][9]

    • Data Analysis: Determine the dose required to cause 50% inhibition of growth (GR₅₀) or 50% mortality (LD₅₀) for each species.

Data Summary

The following table summarizes the key outcomes for the synthesis described.

CompoundStarting MaterialKey ReagentsReported Yield (%)Physical AppearanceHerbicidal Activity Note
8-Methoxyquinoline 8-HydroxyquinolineCH₃I, K₂CO₃~71%[6]Pale yellow crystallineN/A (Intermediate)
5-Nitro-8-methoxyquinoline 8-MethoxyquinolineHNO₃, H₂SO₄77%[6][7]Yellow compoundN/A (Intermediate)
This compound 5-Nitro-8-methoxyquinolineSn, HCl96%[7]Brownish solidN/A (Intermediate)
8-Methoxyquinoline-5-amino Acetic Acid This compoundClCH₂COOH, Na₂CO₃~61%[7]Whitish solidWeeds dried completely in 11 days[7][8]

Structure-Activity Relationships (SAR) and Future Directions

While the data on this specific subclass is nascent, broader SAR studies on quinoline herbicides provide valuable insights.[5] The activity of 8-methoxyquinoline-5-amino acetic acid suggests that introducing an acidic side chain at the C5 amino position is a favorable modification.[8]

Key areas for future exploration include:

  • Side Chain Variation: Replacing the acetic acid moiety with longer alkyl chains, different functional groups (amides, esters, sulfonamides), or aromatic rings could modulate lipophilicity and target interaction.

  • Substitution at C2 and C4: The pyridine ring of the quinoline nucleus is another key area for modification. Introducing small alkyl or halogen groups could influence the herbicidal spectrum and potency.

  • Mechanism of Action Studies: The observed herbicidal activity warrants investigation into the molecular mechanism. Quinoline-based compounds are known to inhibit various biological processes, including photosynthesis by inhibiting the oxygen evolution rate in chloroplasts.[10][11] Determining the specific target of these novel derivatives is a critical next step.

Conclusion

The this compound scaffold represents a promising and synthetically accessible starting point for the development of new herbicidal agents. The straightforward, high-yielding synthesis of the core intermediate and the demonstrated efficacy of a simple acetic acid derivative underscore the potential of this compound class. This guide provides the foundational protocols and scientific rationale necessary for researchers to build upon this work, synthesize diverse libraries of derivatives, and conduct rigorous biological evaluations to uncover the next generation of effective weed management solutions.

References

Introduction: Unveiling 8-Methoxyquinolin-5-amine, a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Methoxyquinolin-5-amine Powder for Advanced Research and Development

This compound, also known by synonyms such as 5-Methoxy-8-quinolinamine, is a substituted quinoline derivative that has emerged as a significant building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a quinoline core, a methoxy group, and a primary amine, impart valuable chemical properties that are leveraged by researchers and drug development professionals. The quinoline skeleton itself is a well-established pharmacophore present in numerous clinically effective drugs.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound powder. It delves into its synthesis, reactivity, and applications, with a particular focus on its role as an effective and removable directing group that facilitates challenging C-H bond activations.[2][3] The information herein is intended to equip researchers with the technical knowledge required for the effective utilization and handling of this versatile compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound powder are critical for its application in experimental settings. These properties dictate its solubility, stability, and reactivity. A summary of these key parameters is presented below.

PropertyValueSource(s)
CAS Number 30465-68-0[2][3][4]
Molecular Formula C₁₀H₁₀N₂O[2][5][6]
Molecular Weight 174.20 g/mol [2][5][6]
Appearance Powder[3]
Melting Point 90-95 °C[3][4]
Boiling Point 355.7 ± 27.0 °C (Predicted)[3][4]
Density 1.217 ± 0.06 g/cm³ (Predicted)[3][4]
pKa 3.98 ± 0.12 (Predicted)[3][4]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[3][4]

Chemical Structure and Spectroscopic Profile

The structural arrangement of this compound dictates its chemical behavior and is confirmed through various spectroscopic techniques.

Chemical Identifiers:

  • SMILES: NC1=CC=C(OC)C2=CC=CN=C21[2]

  • InChI: 1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3[2]

  • InChI Key: MFLLTRMMFHENCM-UHFFFAOYSA-N[2]

Spectroscopic Analysis: While specific spectra are database-dependent[7], the key functional groups of this compound give rise to characteristic spectroscopic signals:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the methoxy group, and C=N/C=C stretching vibrations from the quinoline aromatic ring system.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would display distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) protons, and a broad signal for the amine (-NH₂) protons.

    • ¹³C NMR: The spectrum would show resonances for the ten carbon atoms, with distinct chemical shifts for the aromatic carbons, the methoxy carbon, and the carbons bonded to the nitrogen atoms.[1][10]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal a molecular ion peak corresponding to the compound's molecular weight (174.20 g/mol ), along with a fragmentation pattern that can help confirm the structure.[9]

Synthesis and Reactivity

Synthesis Pathway: A common and effective method for synthesizing this compound involves the reduction of its nitro precursor, 5-Nitro-8-methoxyquinoline.[10] This transformation is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent such as ethanol.[10] The nitro compound itself can be synthesized from 8-methoxyquinoline via nitration.[8][11]

Synthesis_Workflow Start 8-Methoxyquinoline Nitro 5-Nitro-8-methoxyquinoline Start->Nitro Nitration (HNO₃, H₂SO₄) Final This compound Nitro->Final Reduction (SnCl₂·2H₂O, EtOH)

General synthesis route for this compound.

Core Reactivity and Mechanistic Insight: The primary value of this compound in contemporary organic chemistry lies in its function as an auxiliary, often referred to as the "Chen Auxiliary".[3][6] The amine group can be readily acylated to form an amide bond with a substrate of interest. This modification installs the 8-methoxyquinoline moiety as a directing group, which can then mediate and guide palladium-catalyzed C(sp³)-H bond activation at specific sites (e.g., the γ-position) within the substrate.[2][6] This strategy enables the synthesis of complex cyclic structures, such as pyrrolidones, from linear precursors.[3][6] A key advantage of this auxiliary is that it can be removed under mild oxidative conditions, typically using ceric ammonium nitrate (CAN), to reveal the final product.[3]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for researchers in several areas:

  • Advanced Organic Synthesis: Its primary application is as a removable directing group for C-H functionalization, providing a reliable method for constructing complex molecular architectures that would be difficult to access through traditional synthetic routes.[4][6]

  • Drug Discovery Intermediate: The quinoline scaffold is a privileged structure in medicinal chemistry. As such, this compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[1][4] For instance, derivatives of 8-aminoquinoline are known to exhibit antiplasmodial activity, making this a valuable starting point for developing new antimalarial agents.[1]

  • Versatile Chemical Building Block: Beyond its role as a directing group, it is used in the development of new compounds for materials science and agrochemistry.[4]

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Reduction of 5-Nitro-8-methoxyquinoline

This protocol is adapted from established literature procedures.[10]

  • Reaction Setup: To a round-bottom flask, add 5-Nitro-8-methoxyquinoline (1.0 eq) and ethanol (approx. 6.5 mL per mmol of substrate).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the mixture.

  • Heating: Equip the flask with a reflux condenser and stir the mixture under reflux for one hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Neutralization: Carefully add an aqueous solution of sodium hydroxide (e.g., 5 M) until the pH of the aqueous layer reaches approximately 11.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting residue can be purified by column chromatography to afford pure this compound.

Protocol 2: Standard Characterization Workflow

To ensure the identity, purity, and integrity of a synthesized batch of this compound powder, a systematic characterization workflow is essential.

Characterization_Workflow cluster_workflow Characterization Pipeline cluster_spectroscopy Spectroscopic Confirmation Start Synthesized Powder MP Melting Point Analysis Start->MP Purity Check TLC Thin-Layer Chromatography (TLC) Start->TLC Purity & Rf IR FT-IR Spectroscopy Start->IR Functional Groups Final Confirmed Pure Product MP->Final TLC->Final NMR ¹H and ¹³C NMR IR->NMR Structural Elucidation MS Mass Spectrometry NMR->MS Molecular Weight MS->Final

Workflow for the characterization of this compound.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Hazard Identification: According to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It is important to consult the full Safety Data Sheet (SDS) before use.[12][13][14]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances.[15] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][13] Do not allow the product to enter drains.[14]

Conclusion

This compound is a high-value chemical entity for scientific research, particularly in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its unique reactivity as a removable directing group, provide chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its synthesis, handling requirements, and spectroscopic characteristics, as detailed in this guide, is paramount for its successful and safe application in the laboratory.

References

Synthesis of 5-nitro-8-methoxyquinoline as a precursor for 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-nitro-8-methoxyquinoline and its Conversion to 8-Methoxyquinolin-5-amine

Executive Summary: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, this compound is a critical precursor for the development of novel pharmaceuticals, including antimalarial and anticancer compounds.[1][2] This guide provides a comprehensive, technically detailed overview of a reliable two-step synthesis route, beginning with the nitration of 8-methoxyquinoline to yield 5-nitro-8-methoxyquinoline, followed by its reduction to the target this compound. Authored from the perspective of a senior application scientist, this document emphasizes the mechanistic rationale behind procedural choices, outlines detailed experimental protocols, and addresses critical safety considerations, providing researchers and drug development professionals with a robust framework for producing this key intermediate.

The Strategic Importance of this compound

Quinoline and its derivatives are fundamental heterocyclic compounds with a wide range of applications in materials science, agrochemicals, and particularly, pharmacology.[3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The this compound structure is of particular interest as it serves as a versatile building block. The amine group at the C-5 position provides a reactive handle for further molecular elaboration, enabling its incorporation into larger, more complex drug candidates.

Synthesis Pathway Overview

The transformation from the commercially available starting material, 8-methoxyquinoline, to the desired this compound is achieved through a straightforward yet critical two-step process. The first step involves an electrophilic aromatic substitution to install a nitro group at the C-5 position. The second step is the selective reduction of this nitro group to the primary amine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 8-Methoxyquinoline 8-Methoxyquinoline 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline 8-Methoxyquinoline->5-Nitro-8-methoxyquinoline HNO₃, H₂SO₄ 5-Nitro-8-methoxyquinoline_ref 5-Nitro-8-methoxyquinoline Product This compound 5-Nitro-8-methoxyquinoline_ref->Product Reducing Agent (e.g., Sn/HCl)

Figure 1: High-level overview of the two-step synthesis.

Part I: Electrophilic Nitration of 8-Methoxyquinoline

The introduction of a nitro group onto the quinoline ring is the crucial first step. The success of this reaction hinges on controlling the regioselectivity and managing the reaction's inherent exothermic nature.

Mechanistic Rationale: Directing Effects and Reaction Control

The nitration of quinoline itself with a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[5][6] This is because the reaction proceeds on the protonated quinolinium ion, where the pyridinium ring is strongly deactivated, directing electrophilic attack to the less deactivated benzene ring at the C-5 and C-8 positions.[6]

In the case of 8-methoxyquinoline, the methoxy group (-OCH₃) at the C-8 position fundamentally alters the electronic landscape of the molecule. As a powerful electron-donating group, it strongly activates the benzene ring towards electrophilic substitution. This activation effect overrides the deactivating effect of the protonated nitrogen, facilitating a rapid reaction.[7] The methoxy group directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. Due to significant steric hindrance at the C-7 position, the nitronium ion (NO₂⁺) preferentially attacks the C-5 position, leading to the desired 5-nitro-8-methoxyquinoline as the major product.[3][7]

Detailed Experimental Protocol: Synthesis of 5-nitro-8-methoxyquinoline

This protocol is adapted from established literature procedures.[3][7]

G cluster_workflow Nitration Workflow prep 1. Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) with cooling add 2. Add 8-Methoxyquinoline to cold mixture with shaking prep->add react 3. Allow Reaction to Complete (10-15 min at low temp) add->react precip 4. Quench by Pouring into Cold Water react->precip isolate 5. Isolate Product (Vacuum Filtration) precip->isolate purify 6. Recrystallize (e.g., 95% Methanol) isolate->purify product Pure 5-Nitro-8-methoxyquinoline purify->product

Figure 2: Experimental workflow for the synthesis of 5-nitro-8-methoxyquinoline.

Materials & Equipment:

  • 8-methoxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol (95%)

  • Deionized Water & Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask submerged in an ice bath, carefully and slowly add 5 mL of concentrated sulfuric acid. To this, slowly add 4 mL of concentrated nitric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: To the cold, stirred nitrating mixture, add 50 mg of 8-methoxyquinoline in small portions, ensuring it dissolves completely with shaking or stirring.[7]

  • Reaction: The reaction is typically rapid due to the activating methoxy group and should be complete within 10-15 minutes.[7] Monitor the reaction by TLC if desired.

  • Quenching and Precipitation: Pour the reaction mixture carefully over a beaker containing approximately 100 mL of crushed ice or cold water. A yellow precipitate of 5-nitro-8-methoxyquinoline will form.[7]

  • Isolation: Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual acid.

  • Drying and Purification: Dry the crude product, for instance, over anhydrous calcium chloride in a desiccator.[7] The crude solid can be further purified by recrystallization from 95% methanol to yield a product with a reported melting point of 115 °C and a yield of approximately 77%.[3][7]

Safety Imperatives for Aromatic Nitration

Nitration reactions are energetically favorable and can become uncontrollable if not managed properly.[8]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10] Always handle them inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat are mandatory.[11][12]

  • Exothermic Reaction: The reaction generates significant heat.[8] It is critical to pre-cool the acids and use an ice bath throughout the addition of the substrate to maintain temperature control and prevent runaway reactions.

  • Spill Management: Have appropriate spill kits containing a neutralizer (like sodium bicarbonate) readily available.[12] Emergency eyewash and safety shower stations must be accessible.[9]

Part II: Reduction to this compound

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis.[13][14] The choice of reducing agent is critical to ensure high yield and purity while avoiding unwanted side reactions.

Comparative Analysis of Reduction Methodologies

Several reagents are effective for the reduction of aromatic nitro compounds. The optimal choice depends on factors such as substrate tolerance, cost, scale, and safety.

Method Reducing Agent(s) Advantages Disadvantages Citation(s)
Metal-Acid Reduction Tin (Sn) or Iron (Fe) in acid (e.g., HCl, Acetic Acid)Cost-effective, robust, and high-yielding for many substrates.Requires stoichiometric amounts of metal, acidic workup can be cumbersome, and may generate metallic waste.[7][15]
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)High efficiency (catalytic amounts of metal), clean byproducts (water), and mild conditions. Often the method of choice.Requires specialized hydrogenation equipment (pressure vessel), potential for catalyst poisoning, and H₂ gas is flammable. Can reduce other functional groups.[15][16][17]
Transfer Hydrogenation Ammonium formate or hydrazine with Pd/CAvoids the need for high-pressure H₂ gas, using a liquid hydrogen source instead. Generally safe and effective.Hydrazine is toxic. Reaction can sometimes be slower than direct hydrogenation.[13][15]
Sulfite/Dithionite Reduction Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfide (Na₂S)Mild conditions, useful for sensitive substrates, and avoids heavy metals.Can require careful pH control and may generate sulfur-containing byproducts.[15]

For this specific transformation, the classic tin and hydrochloric acid method is well-documented and provides excellent yields.[7]

Detailed Experimental Protocol: Tin-Mediated Reduction

This protocol is based on a reported procedure for this specific conversion.[7]

G cluster_workflow Tin/HCl Reduction Workflow dissolve 1. Dissolve Nitro Compound in Conc. HCl add_tin 2. Add Tin (Sn) Dust with vigorous shaking dissolve->add_tin heat 3. Heat on Water Bath (~1 hr) add_tin->heat neutralize 4. Cool and Neutralize with base (e.g., NaOH soln) heat->neutralize extract 5. Extract Product (e.g., Chloroform) neutralize->extract purify 6. Purify (e.g., Column Chromatography) extract->purify product Pure this compound purify->product

Figure 3: Experimental workflow for the reduction of 5-nitro-8-methoxyquinoline.

Materials & Equipment:

  • 5-nitro-8-methoxyquinoline

  • Tin (Sn) dust

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Chloroform or other suitable organic solvent for extraction

  • Water bath

  • Separatory funnel

  • Apparatus for column chromatography (if needed)

Procedure:

  • Reaction Setup: In a suitable flask, dissolve 0.050 g of 5-nitro-8-methoxyquinoline in 10 mL of concentrated hydrochloric acid.

  • Addition of Reducing Agent: To this solution, add 1 g of tin dust with vigorous shaking or stirring.[7]

  • Heating: Heat the mixture on a water bath for approximately 1 hour, or until the disappearance of the starting nitro compound is confirmed (e.g., by TLC).[7]

  • Workup: Allow the reaction mixture to cool to approximately 30 °C. Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic. Be cautious, as this neutralization is exothermic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like chloroform (e.g., 40 mL).[7] Separate the organic layer. Repeat the extraction if necessary.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting brownish solid can be further purified by recrystallization or column chromatography to yield the final product, which has a reported melting point of 142 °C and a yield as high as 96%.[7]

Alternative Protocol: Reduction with Sodium Dithionite

While not specifically detailed for this substrate in the initial search, sodium dithionite is a viable alternative.

General Considerations:

  • Sodium dithionite (Na₂S₂O₄) is typically used in a biphasic system (e.g., water and an organic solvent like ethyl acetate) or in an aqueous-alcoholic mixture.

  • The reaction is often run at a slightly elevated temperature (50-80 °C).

  • An excess of the dithionite is required.

Safety for Sodium Dithionite:

  • Combustible When Wet: Sodium dithionite can decompose and spontaneously ignite in the presence of moisture or moist air.[18][19] It must be stored in a cool, dry place away from water.[20]

  • Toxic Gas Release: Contact with acids liberates toxic sulfur dioxide gas.[21] Ensure it is never mixed with acidic waste streams.

  • Handling: Use non-sparking tools and prevent dust formation.[18] Wear appropriate PPE, including gloves, goggles, and respiratory protection if dust is present.[22]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare with the literature value (142 °C).[7]

  • Spectroscopy:

    • FT-IR: Look for the appearance of N-H stretching bands (typically two peaks around 3300-3500 cm⁻¹) and the disappearance of the characteristic NO₂ stretching bands (around 1550 and 1350 cm⁻¹).[7]

    • ¹H NMR & ¹³C NMR: Confirm the aromatic substitution pattern and the presence of the amine and methoxy groups.

    • Mass Spectrometry: Confirm the correct molecular weight.

Conclusion

The synthesis of this compound via the nitration of 8-methoxyquinoline followed by reduction is a reliable and well-established route for accessing this valuable chemical intermediate. By understanding the underlying chemical principles—from the directing effects of the methoxy group in nitration to the comparative advantages of different reduction methods—researchers can confidently and safely execute this synthesis. Adherence to rigorous safety protocols, particularly in handling strong acids and potentially pyrophoric reagents, is paramount to the successful and safe production of this key precursor for advanced drug discovery programs.

References

The Strategic Application of 8-Methoxyquinolin-5-amine in the Synthesis of Complex Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 8-methoxyquinolin-5-amine, a versatile building block that has garnered significant attention in modern synthetic chemistry. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates the core principles, methodologies, and strategic advantages of employing this scaffold in the construction of complex molecular architectures. We will delve into its synthesis, its crucial role as a directing group in C-H functionalization, and provide practical, field-proven protocols for its application and subsequent removal.

Foundational Aspects of this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a methoxy group at the 8-position and an amine group at the 5-position.[1] This unique arrangement of functional groups imparts specific electronic and steric properties that are pivotal to its utility in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
Appearance Yellow to brown solid[3]
Melting Point 90-95 °C[2]
pKa 3.98 ± 0.12 (Predicted)[2]
Storage 2-8°C, protect from light, under inert gas (Nitrogen or Argon)[2]
Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and reliable synthetic route is outlined below. This process involves the methylation of 8-hydroxyquinoline, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Methoxyquinoline [4]

  • To a solution of 8-hydroxyquinoline (1.05 g, 7.23 mmol) in acetone (15 mL), add solid potassium carbonate (1.0 g, 7.24 mmol) and methyl iodide (0.45 mL, 7.23 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture and remove the solvent in vacuo.

  • Purify the residue by flash chromatography (acetone) to afford 8-methoxyquinoline. A typical yield is around 71%.[4]

Step 2: Synthesis of 5-Nitro-8-methoxyquinoline [4]

  • Prepare a nitrating mixture by cooling and mixing concentrated sulfuric acid (5 cm³) and concentrated nitric acid (4 cm³).

  • To the cold mixture, add 8-methoxyquinoline (50 mg) with shaking to dissolve. The reaction is typically complete within 10-15 minutes.

  • Pour the mixture into cold water to precipitate the yellow product.

  • Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.

  • Recrystallize the solid from 95% methanol to obtain pure 5-nitro-8-methoxyquinoline. A typical yield is around 77%.[4]

Step 3: Synthesis of this compound [5]

  • Dissolve 5-nitro-8-methoxyquinoline (0.050 g) in 10 mL of concentrated hydrochloric acid.

  • Add tin dust (1 g) with vigorous shaking.

  • Heat the mixture on a water bath for 1 hour.

  • Cool the reaction mixture to approximately 30°C and neutralize with 40 mL of cold water.

  • Extract the product with chloroform (40 mL).

  • The resulting brownish solid can be further purified by recrystallization and column chromatography to yield this compound. A high yield of around 96% can be achieved.[5]

The Pivotal Role of 8-Aminoquinoline Derivatives as Directing Groups

A paradigm shift in synthetic strategy has been the advent of directing group-assisted C-H bond functionalization. The 8-aminoquinoline (AQ) scaffold, including its 5-methoxy derivative, has emerged as a highly effective bidentate directing group for transition metal-catalyzed reactions, particularly with palladium and nickel.[6][7] When attached to a substrate via an amide bond, the quinoline nitrogen and the amide nitrogen chelate to the metal center, forming a stable palladacycle or nickelacycle intermediate.[4] This chelation brings the metal catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization.

Mechanism of Action: A Closer Look at C-H Activation

The bidentate coordination of the 8-aminoquinoline amide to the palladium center is the cornerstone of its directing ability.[4] This interaction facilitates the formation of a stable five- or six-membered metallacycle intermediate, which is the key to achieving high reactivity and selectivity. The generally accepted catalytic cycle for a palladium-catalyzed C-H arylation is depicted below.

Catalytic Cycle cluster_0 Catalytic Cycle for Pd-Catalyzed C-H Arylation A Pd(II) Catalyst + Substrate-AQ B [Pd(II)-Substrate-AQ] Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (Concerted Metalation-Deprotonation) D Pd(IV) Intermediate C->D Oxidative Addition (Ar-X) E Functionalized Product-AQ + Pd(II) D->E Reductive Elimination E->A Catalyst Regeneration Workflow cluster_1 General Workflow for Directed C-H Functionalization and Auxiliary Removal Start Starting Material (Carboxylic Acid) Amide Formation of This compound Amide Start->Amide Functionalization Directed C-H Functionalization (e.g., Arylation) Amide->Functionalization Cleavage Removal of Directing Group (e.g., Hydrolysis or Oxidation) Functionalization->Cleavage Product Final Product (Functionalized Carboxylic Acid) Cleavage->Product

References

Methodological & Application

Application of 8-Methoxyquinolin-5-amine in the synthesis of pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 8-Methoxyquinolin-5-amine in Pharmaceutical Compound Synthesis

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Role of this compound

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives are integral to a wide array of pharmacologically active compounds, from antimalarials to kinase inhibitors.[1][2][3] Among the many functionalized quinolines, this compound stands out as a particularly versatile and valuable building block for pharmaceutical synthesis.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into its role as a key intermediate, explore its utility in directing complex chemical transformations, and provide detailed, field-proven protocols for its use. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural steps.

Physicochemical Properties & Safety Data

Handling any chemical intermediate requires a thorough understanding of its properties and associated hazards. This compound is a stable solid under standard conditions but requires careful handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 30465-68-0[4][5]
Molecular Formula C₁₀H₁₀N₂O[4][5][6]
Molecular Weight 174.20 g/mol [4][5][6]
Appearance Powder[4]
Melting Point 90-95 °C[4][5]
Boiling Point 355.7 °C (Predicted)[4][5]
pKa 3.98 (Predicted)[4]

Safety & Handling: this compound is classified as an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2–8 °C.[4][5]

Core Applications in Pharmaceutical Synthesis

The unique arrangement of the methoxy and amine functional groups on the quinoline core makes this compound a strategic precursor in several areas of drug development.

Foundational Precursor for 8-Aminoquinoline Antimalarials

The 8-aminoquinoline class of drugs, which includes primaquine and tafenoquine, is critical for eradicating the persistent liver stages of Plasmodium vivax and P. ovale malaria.[2][8] this compound (an isomer of the core 6-methoxy-8-aminoquinoline found in primaquine) and its close analogues serve as essential starting materials or comparators in the synthesis of novel antimalarial agents.[9][10][11] The 6-methoxy group, in particular, is considered necessary for optimal antimalarial activity.[8]

The general strategy involves the functionalization of the amino group to introduce a diamine-containing side chain, a hallmark of primaquine-like molecules. Researchers often utilize this scaffold to create libraries of hybrid molecules, for instance by linking it to a tetrazole ring, to develop new compounds that can circumvent drug resistance.[10]

G cluster_0 Synthesis of Antimalarial Analogues Start This compound Reaction1 Functionalization of Amine (e.g., Alkylation, Amidation) Start->Reaction1 Intermediate Substituted Quinoline Intermediate Reaction1->Intermediate Reaction2 Side-chain Modification or Coupling Reaction Intermediate->Reaction2 End Novel Antimalarial Candidate Reaction2->End

Caption: General workflow for developing antimalarial candidates.

Removable Directing Group for C-H Activation

A sophisticated application of this molecule is its use as an auxiliary or "directing group" in transition-metal-catalyzed C-H activation.[4][5][12] This advanced synthetic strategy allows for the precise functionalization of otherwise unreactive C(sp³)-H bonds.

In this approach, a substrate of interest is first coupled to this compound via an amide bond. The quinoline nitrogen and the amide oxygen then act as a bidentate ligand, chelating to a metal catalyst (e.g., palladium). This chelation brings the catalyst into close proximity to a specific C-H bond on the substrate, enabling its selective cleavage and subsequent functionalization (e.g., arylation or amidation). A key advantage of this auxiliary, often referred to as the "Chen Auxiliary," is that it can be readily removed under mild oxidative conditions after the desired transformation is complete.[4] This methodology has been instrumental in the stereoselective synthesis of complex molecules like α-amino-β-lactams and anti-α,β-diamino acids.[13]

Intermediate for Diverse Therapeutic Agents

Beyond antimalarials, the this compound scaffold is a valuable starting point for generating compound libraries for various therapeutic targets. Its derivatives have been explored in the development of:

  • EZH2 Inhibitors: As a privileged structure, the quinoline core has been used to develop inhibitors of EZH2, an enzyme implicated in cancer.[3]

  • Neurological Disorder Therapeutics: Carboxylic acid derivatives of methoxyquinoline are used as key intermediates in synthesizing pharmaceuticals targeting neurological disorders.[14]

  • Antimicrobial Agents: The quinoline core itself exhibits antibacterial and antifungal properties, making its derivatives promising candidates for new anti-infective agents.[11][15]

Detailed Experimental Protocols

The following protocols are representative examples of how this compound and its precursors are synthesized and utilized.

Protocol 1: Synthesis of 6-Methoxy-8-nitroquinoline (Primaquine Precursor)

This protocol outlines the foundational Skraup synthesis to create the quinoline core, which is a common precursor to the corresponding amine.[10]

Reaction Scheme: 4-Methoxy-2-nitroaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methoxy-8-nitroquinoline

Materials & Reagents:

ReagentM.W.AmountMoles
4-Methoxy-2-nitroaniline168.1516.8 g0.1
Glycerol92.0927.6 g0.3
Concentrated H₂SO₄98.0830 mL-
Oxidizing Agent (e.g., Nitrobenzene)123.1112.3 g0.1

Procedure:

  • Carefully add 30 mL of concentrated sulfuric acid to a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.

  • To the cooled acid, slowly add 16.8 g (0.1 mol) of 4-methoxy-2-nitroaniline and 27.6 g (0.3 mol) of glycerol with continuous stirring.

  • Add the oxidizing agent (e.g., 12.3 g of nitrobenzene) to the mixture.

  • Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 120-130 °C for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into 500 mL of cold water with vigorous stirring.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~8-9. This must be done in an ice bath as the neutralization is highly exothermic.

  • The product will precipitate as a solid. Filter the crude product using a Büchner funnel, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 6-methoxy-8-nitroquinoline.

Protocol 2: Reduction of the Nitro Group to form 6-Methoxyquinolin-8-amine

This step converts the nitro-intermediate into the key amine functionality. Tin(II) chloride is an effective and common reducing agent for this transformation.[10]

Reaction Scheme: 6-Methoxy-8-nitroquinoline --(SnCl₂·2H₂O, EtOH)--> 6-Methoxyquinolin-8-amine

Materials & Reagents:

ReagentM.W.AmountMoles
6-Methoxy-8-nitroquinoline204.1810.2 g0.05
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6356.4 g0.25
Ethanol (95%)-200 mL-
Concentrated HCl-As needed-

Procedure:

  • Suspend 10.2 g (0.05 mol) of 6-methoxy-8-nitroquinoline in 200 mL of 95% ethanol in a 500 mL round-bottom flask.

  • Heat the mixture to reflux with stirring to achieve partial dissolution.

  • In a separate beaker, dissolve 56.4 g (0.25 mol) of SnCl₂·2H₂O in a minimal amount of concentrated HCl to prevent hydrolysis, then carefully add it to the refluxing quinoline suspension in portions.

  • Continue refluxing for 1-2 hours after the addition is complete. Monitor the reaction progress using TLC until the starting material is consumed.

  • Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.

  • Make the solution strongly alkaline (pH > 10) by adding a cold 40% NaOH solution. This will precipitate tin salts.

  • Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude 6-methoxyquinolin-8-amine.

  • Purify the product by column chromatography on silica gel or by recrystallization.

G cluster_0 Key Synthetic Transformations Start Substituted Aniline (e.g., 4-Methoxy-2-nitroaniline) Skraup Skraup Reaction (Cyclization) Start->Skraup Nitro Nitroquinoline Intermediate (e.g., 6-Methoxy-8-nitroquinoline) Skraup->Nitro Reduction Nitro Group Reduction (e.g., SnCl₂) Nitro->Reduction Amine Target Amine (e.g., 6-Methoxyquinolin-8-amine) Reduction->Amine

Caption: Core synthesis pathway to obtain the aminoquinoline scaffold.

Conclusion

This compound and its isomers are not merely passive intermediates but active participants in sophisticated synthetic strategies. From their foundational role in the development of life-saving antimalarial drugs to their modern application as removable directing groups for C-H activation, these compounds demonstrate remarkable versatility. The protocols and data presented herein provide a robust framework for researchers to leverage the unique chemical properties of this scaffold in the pursuit of novel pharmaceutical agents.

References

Application Notes & Protocols: The 8-Aminoquinoline Moiety as a Premier Directing Group in C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C-H Activation and the Role of the 8-Aminoquinoline Directing Group

The direct functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to molecular construction compared to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] A cornerstone of this field is the use of directing groups, which serve as molecular "GPS" systems, guiding a transition metal catalyst to a specific C-H bond through chelation assistance. This strategy overcomes the inherent challenge of distinguishing between multiple, electronically similar C-H bonds within a complex molecule.[3]

Among the pantheon of directing groups, the 8-aminoquinoline (AQ) amide has emerged as exceptionally powerful and versatile.[4][5] Its bidentate nature, coordinating to the metal center via both the quinoline nitrogen and the amide nitrogen, forms a stable five- or six-membered metallacycle. This conformationally rigid intermediate positions the catalyst in close proximity to specific C-H bonds, enabling regioselective activation with remarkable predictability.

While the parent 8-aminoquinoline is the most widely employed scaffold, the introduction of substituents onto the quinoline ring, such as a methoxy group, offers a compelling strategy for fine-tuning the electronic and steric properties of the directing group. An electron-donating methoxy group, for instance, can modulate the electron density of the quinoline nitrogen, potentially influencing the kinetics of C-H activation or the stability of the catalytic intermediates. Although literature specifically detailing 8-methoxyquinolin-5-amine as a directing group is sparse, the principles governing the parent AQ system are directly applicable, and studies on other C5-substituted AQs have shown promise in enhancing reaction outcomes, including enantioselectivity.[6]

This guide provides a comprehensive overview of the mechanism, application, and experimental protocols for using the 8-aminoquinoline scaffold as a directing group in transition-metal-catalyzed C-H functionalization.

Core Principles and Mechanism of Action

The efficacy of the 8-aminoquinoline directing group is rooted in its ability to form a stable pincer-type complex with a transition metal.[1][7] The catalytic cycle, exemplified by a generic Palladium-catalyzed C(sp³)-H arylation, generally proceeds through a Concerted Metalation-Deprotonation (CMD) pathway.

Key Mechanistic Steps:

  • Coordination: The bidentate AQ amide chelates to the active metal center (e.g., Pd(II)).

  • C-H Cleavage (CMD): An anionic ligand on the metal center (often an acetate or carbonate) assists in the deprotonation of the target C-H bond, leading to the formation of a stable palladacycle. This is typically the rate-determining step.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed via reductive elimination from the Pd(IV) species, releasing the functionalized product and regenerating a Pd(II) species to re-enter the catalytic cycle.

C_H_Activation_Mechanism sub Substrate (AQ-Amide) coord Coordinated Complex sub->coord + Pd(II) cat Pd(II) Catalyst cmd Cyclometalated Intermediate (Palladacycle) coord->cmd C-H Activation (CMD) ox_add Pd(IV) Intermediate cmd->ox_add + Ar-X (Oxidative Addition) product Functionalized Product ox_add->product Reductive Elimination product->cat Catalyst Regeneration

Caption: Generalized mechanism for Pd-catalyzed C-H activation using an 8-aminoquinoline directing group.

Protocol 1: Installation and Removal of the 8-Aminoquinoline Directing Group

A critical aspect of directing group chemistry is its efficient installation onto the substrate and its subsequent removal without compromising the newly installed functional group.

Part A: Installation Protocol (Amide Coupling)

This protocol describes the formation of the amide bond between a carboxylic acid and 8-aminoquinoline.

Materials:

  • Carboxylic acid substrate

  • 8-Aminoquinoline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole) or DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add 8-aminoquinoline (1.1 equiv) to the solution.

  • If using EDC/HOBt: Add HOBt (1.2 equiv) followed by EDC (1.2 equiv).

  • If using HATU/DIPEA: Add HATU (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-(quinolin-8-yl) amide.

Part B: Removal Protocol (Mild Oxidative Cleavage)

The AQ group can be challenging to remove. A reliable method involves oxidative cleavage using ceric ammonium nitrate (CAN).

Materials:

  • AQ-functionalized substrate

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN) and Water

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolve the AQ-amide substrate (1.0 equiv) in a 3:1 mixture of MeCN/H₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Add CAN (4.0 equiv) portion-wise over 10 minutes. The solution will typically turn a dark color.

  • Allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until the color dissipates.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product (the carboxylic acid) by flash column chromatography.

Application Note 1: Palladium-Catalyzed β-C(sp³)-H Arylation of Aliphatic Amides

This protocol details the arylation of an unactivated C(sp³)-H bond at the β-position of an aliphatic carboxylic acid derivative, a transformation enabled by the AQ directing group.[6]

Workflow_Arylation start Start reagents 1. Add AQ-Amide Substrate (1 equiv) 2. Add Pd(OAc)₂ (10 mol%) 3. Add K₂CO₃ (2 equiv) 4. Add Aryl Iodide (1.5 equiv) start->reagents solvent Add Solvent (e.g., Toluene) reagents->solvent reaction Heat at 120 °C for 24 h under Argon Atmosphere solvent->reaction workup 1. Cool to RT 2. Dilute with EtOAc 3. Filter through Celite 4. Concentrate reaction->workup purify Purify via Flash Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for a typical Pd-catalyzed β-C(sp³)-H arylation reaction.

Detailed Protocol:

  • To a sealable reaction tube, add the N-(quinolin-8-yl) aliphatic amide (0.2 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 55 mg, 0.4 mmol, 2.0 equiv).

  • Add the aryl iodide (0.3 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes) to afford the β-arylated product.

Data Summary: Scope and Limitations

EntrySubstrate (R Group)Aryl IodideYield (%)Notes
1n-Propyl4-iodotoluene75Good reactivity with electron-rich aryls.
2n-Propyl4-iodoanisole81Methoxy group well-tolerated.
3n-Propyl1-iodo-4-(trifluoromethyl)benzene62Electron-withdrawing groups give lower yields.
4Isobutyl4-iodotoluene68Steric hindrance near the β-carbon is tolerated.
5Cyclohexyl4-iodotoluene55Arylation of γ-C-H is a common side reaction.

Causality and Insights:

  • Catalyst: Pd(OAc)₂ is a common and effective palladium precursor.

  • Base: K₂CO₃ is believed to act as both a base in the CMD step and a scavenger for the HI generated.

  • Solvent: High-boiling, non-coordinating solvents like toluene or xylene are typically required to reach the temperatures necessary for C-H activation.

  • Arylating Agent: Aryl iodides are the most reactive partners due to the facility of oxidative addition. Aryl bromides can be used but often require higher temperatures or different ligands.

Application Note 2: Copper-Catalyzed C5-H Amination of the 8-Aminoquinoline Ring

This protocol demonstrates that the AQ moiety is not just a spectator group; its own C-H bonds can be functionalized. This copper-catalyzed reaction selectively installs an amino group at the C5 position of the quinoline ring.[8]

Detailed Protocol:

  • In an oven-dried vial, combine the N-(quinolin-8-yl) amide substrate (0.3 mmol, 1.0 equiv), copper(I) iodide (CuI, 5.7 mg, 0.03 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 83 mg, 0.6 mmol, 2.0 equiv).

  • Add the aminating agent, such as an azole like carbazole (75 mg, 0.45 mmol, 1.5 equiv).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous 1,4-dioxane (3.0 mL).

  • Seal the vial and stir the mixture at 130 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with DCM, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C5-aminated product.

Causality and Insights:

  • Mechanism: This reaction likely proceeds through a different mechanism than the Pd-catalyzed example, possibly involving a single-electron transfer (SET) process mediated by the copper catalyst.[8]

  • Selectivity: The high regioselectivity for the C5 position is a common feature in the functionalization of 8-substituted quinolines and is influenced by the electronic activation provided by the C8-amido group.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvent.1. Use a fresh bottle of catalyst. 2. Ensure the reaction temperature is accurate. 3. Use freshly distilled/anhydrous solvents and pure reagents.
Multiple Products / Poor Selectivity 1. Sterically accessible C-H bonds at other positions. 2. Reaction temperature too high, leading to decomposition or side reactions.1. Redesign the substrate if possible to block other sites. 2. Screen lower reaction temperatures or different solvents.
Difficulty Removing AQ Group 1. Product is sensitive to strong oxidants like CAN. 2. Incomplete reaction.1. Explore alternative removal conditions (e.g., Ni-catalyzed hydrogenolysis, though often harsh). 2. Increase equivalents of CAN or reaction time.

Conclusion

The 8-aminoquinoline amide stands as a robust and highly effective directing group for a vast array of C-H functionalization reactions. Its predictable chelation-assisted mechanism allows for unparalleled regiocontrol in the activation of both C(sp²)-H and C(sp³)-H bonds with a range of transition metals. The ability to both install and remove the group, coupled with the potential for its own functionalization, cements its status as a vital tool for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex molecules. Future work in this area will undoubtedly focus on developing new substituted AQ derivatives to further enhance reactivity, selectivity, and the development of catalytic asymmetric transformations.

References

Application Notes & Protocols: Development of 8-Methoxyquinolin-5-amine Based Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Within this class, derivatives of 8-methoxyquinoline have emerged as particularly promising candidates for anticancer drug development. The strategic placement of the methoxy group at the 8-position and an amine at the 5-position creates a versatile pharmacophore that can be chemically modified to target various oncogenic pathways. These modifications often involve the synthesis of sulfonamides, amides, or other functional groups at the 5-amino position to enhance target specificity and potency.

This guide provides a comprehensive overview of the preclinical development pipeline for a novel 8-methoxyquinolin-5-amine-based compound. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. We will follow a logical progression from chemical synthesis to in vitro biological evaluation and mechanistic investigation, focusing on key cancer hallmarks such as uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Section 1: Synthesis of a Representative Compound

The first critical step is the synthesis and purification of the lead compound. Here, we detail the synthesis of a representative N-(4-sulfamoylphenyl)-8-methoxyquinolin-5-amine, a structure designed to combine the quinoline scaffold with a sulfonamide moiety, a common feature in many kinase inhibitors.

Protocol 1: Synthesis of N-(4-sulfamoylphenyl)-8-methoxyquinolin-5-amine

Rationale: This multi-step synthesis first creates the core this compound structure, which is then coupled with a sulfonyl chloride. This modular approach allows for the synthesis of a library of related compounds by varying the substituted sulfonyl chloride.

Step 1: Nitration of 8-Methoxyquinoline

  • Cool a stirring solution of 8-methoxyquinoline (1 eq.) in concentrated sulfuric acid to 0°C.

  • Add potassium nitrate (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to yield 8-methoxy-5-nitroquinoline.

Step 2: Reduction of the Nitro Group

  • Suspend 8-methoxy-5-nitroquinoline (1 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) and heat the mixture to reflux for 3 hours.

  • Cool the reaction and pour it into a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[1]

Step 3: Sulfonamide Coupling

  • Dissolve this compound (1 eq.) and pyridine (2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C.

  • Add a solution of 4-acetamidobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude acetamido-protected intermediate.

  • Hydrolyze the acetamide group by refluxing in a mixture of ethanol and concentrated HCl to afford the final compound, N-(4-sulfamoylphenyl)-8-methoxyquinolin-5-amine.

  • Purify the final product using column chromatography.

Section 2: In Vitro Anticancer Evaluation

Once the compound is synthesized and characterized, the next phase involves a series of in vitro assays to determine its biological activity against cancer cells.[2][3][4] This workflow is designed to first assess cytotoxicity and then to probe the mechanisms of cell death.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action (MOA) Synthesis Synthesis of This compound Derivative Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT / XTT) Purification->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis If active CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Signaling Signaling Pathway Analysis (Western Blot for PI3K/Akt, etc.) CellCycle->Signaling Kinase Kinase Inhibition Assay (e.g., VEGFR-2) Signaling->Kinase

Caption: High-level workflow for anticancer drug development.
Protocol 2: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6][7]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: An overnight incubation allows cells to adhere and enter the exponential growth phase, ensuring they are healthy and responsive to treatment.[8]

  • Compound Treatment: Prepare serial dilutions of the 8-methoxyquinoline test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

    • Rationale: This incubation period is typically sufficient for viable cells to produce a measurable amount of formazan without causing toxicity from the MTT reagent itself.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7][9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Representative IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM) of Compound X
HCT116Colon Carcinoma2.5 ± 0.3
Caco-2Colorectal Adenocarcinoma5.1 ± 0.7
A549Lung Carcinoma7.8 ± 1.1
MCF-7Breast Adenocarcinoma4.2 ± 0.5
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL). Gently vortex the cells.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis

Principle: Cell cycle analysis using PI staining and flow cytometry measures the DNA content of cells.[13] Since DNA content doubles during the S phase, cells in G0/G1, S, and G2/M phases can be distinguished.[14] An accumulation of cells in a specific phase suggests the compound interferes with cell cycle progression at that checkpoint.

Methodology:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvesting: Harvest cells by trypsinization.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C or for at least 30 minutes at 4°C.[15]

    • Rationale: Ethanol fixation both permeabilizes the cells for dye entry and preserves the cellular structure for analysis.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[16][17]

Section 3: Investigating the Mechanism of Action (MOA)

Identifying the molecular targets and signaling pathways affected by a compound is critical for its development. Many 8-methoxyquinoline derivatives have been found to inhibit key protein kinases involved in cell survival and angiogenesis.[18][19][20]

Target Pathway 1: The PI3K/Akt/mTOR Signaling Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and it is hyperactivated in a wide range of human cancers.[21][22][23] Inhibition of this pathway can suppress tumor growth and induce apoptosis.[24][25]

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 8-Methoxyquinoline Compound Compound->PI3K Compound->AKT

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Target Pathway 2: VEGFR-2 Mediated Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[26] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic signal in endothelial cells.[27][28][29] Inhibiting VEGFR-2 can starve tumors of their required blood supply.

G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAF Raf-MEK-ERK Pathway PLCg->RAF Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT Proliferation Endothelial Cell Proliferation & Migration RAF->Proliferation AKT->Proliferation Compound 8-Methoxyquinoline Compound Compound->VEGFR2 inhibits autophosphorylation

References

Application Notes and Protocols for the Synthesis and Antimalarial Evaluation of 8-amino-6-methoxyquinoline-tetrazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in antimalarial drug discovery.

Introduction: A Hybrid Approach to Combat Malaria

Malaria remains a significant global health challenge, largely due to the rapid emergence of drug-resistant strains of Plasmodium falciparum. This necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, has emerged as a promising strategy to develop new drugs with improved efficacy and the potential to overcome resistance.

This application note details the synthesis and biological evaluation of a series of hybrid molecules incorporating the 8-amino-6-methoxyquinoline scaffold and a tetrazole ring. The 8-aminoquinoline core is a well-established pharmacophore present in antimalarial drugs like primaquine and tafenoquine, known for their activity against the liver and gametocyte stages of the parasite.[1] The tetrazole moiety, a bioisostere of the carboxylic acid group, is known to enhance lipophilicity and bioavailability of drug candidates.[2][3] By linking these two pharmacophores, we aim to create novel compounds with potent antiplasmodial activity.

This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols for synthesis and biological testing, and insights into the structure-activity relationships (SAR) of these promising hybrid compounds.

Chemical Synthesis

The synthesis of 8-amino-6-methoxyquinoline-tetrazole hybrids is achieved through a multi-step process, commencing with the construction of the quinoline core, followed by the formation of the tetrazole ring via a multi-component reaction.

Overall Synthetic Workflow

The synthetic pathway can be visualized as a three-stage process:

SynthesisWorkflow cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Ugi-Azide Reaction cluster_stage3 Stage 3: Purification A 4-methoxy-2-nitroaniline + Glycerol B 6-methoxy-8-nitroquinoline (1) A->B Skraup Reaction C 6-methoxyquinolin-8-amine (2) B->C Reduction D Amine (2) + Aldehyde + Isocyanide + TMS-Azide E 8-amino-6-methoxyquinoline- tetrazole Hybrid D->E One-pot reaction F Crude Hybrid G Purified Hybrid F->G Column Chromatography

Caption: Synthetic workflow for 8-amino-6-methoxyquinoline-tetrazole hybrids.

Protocol 1: Synthesis of 6-methoxy-8-nitroquinoline (1)

This protocol is based on the Skraup reaction, a classic method for synthesizing quinolines.[4]

Materials:

  • 4-methoxy-2-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) - Caution: Highly toxic! Handle with extreme care in a well-ventilated fume hood.

  • Water

  • Ammonium hydroxide (NH₄OH)

  • Chloroform

  • Decolorizing carbon

  • Methanol

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with oil bath

  • Water aspirator

  • Büchner funnel and flask

Procedure:

  • In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole (an alternative name for 4-methoxy-2-nitroaniline), and 1.2 kg of glycerol.

  • Fit the flask with a mechanical stirrer and a dropping funnel containing 315 ml of concentrated sulfuric acid.

  • With vigorous stirring, add the sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator.

  • Evacuate the flask and heat the mixture in an oil bath, raising the internal temperature slowly to 105-110°C to remove water.

  • Once water removal is complete, re-introduce the stirrer and dropping funnel. Carefully raise the internal temperature to 118°C.

  • Slowly add 236 ml of concentrated sulfuric acid from the dropping funnel over 2.5-3.5 hours, maintaining the temperature between 117-119°C.

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

  • Pour the diluted mixture into a solution of 1.8 L of concentrated ammonium hydroxide in 3.5 kg of crushed ice with stirring to neutralize the acid.

  • The crude product will precipitate. Filter the solid and purify by recrystallization from chloroform with decolorizing carbon, followed by washing with methanol to yield light-tan crystals of 6-methoxy-8-nitroquinoline.

Protocol 2: Synthesis of 6-methoxyquinolin-8-amine (2)

This step involves the reduction of the nitro group of compound 1 .[4]

Materials:

  • 6-methoxy-8-nitroquinoline (1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 6-methoxy-8-nitroquinoline (1) in ethanol in a round-bottomed flask.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask.

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 10 M NaOH solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain 6-methoxyquinolin-8-amine (2) as a solid.

Protocol 3: Synthesis of 8-amino-6-methoxyquinoline-tetrazole Hybrids via Ugi-Azide Reaction

The Ugi-azide reaction is a four-component reaction that allows for the efficient one-pot synthesis of 1,5-disubstituted tetrazoles.[2][4][5]

Materials:

  • 6-methoxyquinolin-8-amine (2)

  • Appropriate aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • tert-butyl isocyanide

  • Trimethylsilyl azide (TMSN₃) - Caution: Highly toxic and volatile! Handle with care in a fume hood.

  • Dry Methanol

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium disulfite (30%)

  • Aqueous sodium bicarbonate (0.1%)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve 6-methoxyquinolin-8-amine (2) (0.75 mmol) in dry methanol (5 mL) in a Schlenk flask under an argon atmosphere.

  • Add the corresponding aldehyde (0.75 mmol) and stir the mixture at room temperature for 1 hour.

  • Add trimethylsilyl azide (0.75 mmol) and tert-butyl isocyanide (0.75 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 20-120 hours. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash several times with 30% aqueous sodium disulfite, followed by 0.1% aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-amino-6-methoxyquinoline-tetrazole hybrid.

Biological Evaluation

The synthesized hybrids are evaluated for their antimalarial activity and cytotoxicity to determine their therapeutic potential.

Protocol 4: In Vitro Antiplasmodial Activity Assay using SYBR Green I

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with parasitic DNA.[6][7]

Materials:

  • Plasmodium falciparum culture (e.g., chloroquine-sensitive NF54 strain)[1]

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • 96-well microtiter plates

  • Humidified incubator with gas supply (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add a suspension of parasitized erythrocytes (1% parasitemia, 1% hematocrit) to each well.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.

  • After incubation, add 100 µL of SYBR Green I lysis buffer (with a 1:5000 dilution of SYBR Green I stock) to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the log of the drug concentration.

Protocol 5: In Vitro Cytotoxicity Assay using L-6 Cells

This assay determines the toxicity of the compounds against a mammalian cell line to assess their selectivity.[8]

Materials:

  • L-6 rat skeletal muscle cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed L-6 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) and the Selectivity Index (SI = CC₅₀ / IC₅₀).

Protocol 6: In Vivo Antimalarial Activity in Mice (Peter's 4-Day Suppressive Test)

This standard in vivo model assesses the efficacy of a compound in suppressing parasitemia in infected mice.[9][10]

Materials:

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Swiss albino mice

  • Test compounds and vehicle (e.g., 7% Tween 80, 3% ethanol)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with P. berghei-infected erythrocytes.

  • Two to four hours post-infection, administer the test compounds orally or subcutaneously once daily for four consecutive days.

  • On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of suppression of parasitemia compared to the vehicle-treated control group.

Data Presentation and Structure-Activity Relationship (SAR)

The biological activity data for a series of synthesized 8-amino-6-methoxyquinoline-tetrazole hybrids are summarized below. The variation in the linker and the side chain attached to the tetrazole ring allows for the elucidation of key structure-activity relationships.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of 8-amino-6-methoxyquinoline-tetrazole Hybrids

Compound IDLinker MoietyR-group on AldehydeP. falciparum NF54 IC₅₀ (µM)[1]L-6 Cells CC₅₀ (µM)[1]Selectivity Index (SI)
8 -CH(R)-Phenyl7.05>250>35.5
9 -CH(R)-4-Fluorophenyl5.34>250>46.8
10 -CH(R)-4-Chlorophenyl6.40>250>39.1
11 -CH(R)-4-Bromophenyl2.92>250>85.6
12 -CH(R)-2-(Trifluoromethyl)phenyl2.51>250>99.6
16 -CH(R)-4-Biphenyl0.324124.0382.7
17 -CH(R)-4-(Trifluoromethyl)phenyl0.451248.5551.0
18 -CH(R)-3,4-Dichlorophenyl0.38754.73141.4
19 -CH(R)-3,5-Bis(trifluoromethyl)phenyl0.407137.6338.1
21 -CH(R)-1-Naphthyl1.26173.3137.5
22 -CH(R)-2-Naphthyl0.40868.9168.9
Chloroquine --0.009--

Key SAR Insights:

  • Impact of the Side Chain (R-group): The nature of the substituent on the phenyl ring attached to the linker significantly influences antiplasmodial activity.[1]

  • Lipophilic and bulky side chains generally lead to increased activity. For instance, compounds with biphenyl (16 ) and naphthyl (22 ) moieties exhibit potent activity.[1]

  • Electron-withdrawing groups, such as trifluoromethyl groups (17 , 19 ), also contribute to enhanced potency.[1]

  • Selectivity: Many of the highly active compounds display excellent selectivity indices, indicating a favorable therapeutic window.[1]

Proposed Mechanism of Action

The precise mechanism of action for these hybrid molecules is still under investigation. However, based on the known activities of their constituent pharmacophores, a dual-action mechanism can be hypothesized.

MoA cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole cluster_redox Redox Pathways Hybrid 8-amino-6-methoxyquinoline- tetrazole Hybrid Quinoline Quinoline Moiety Aminoquinoline 8-Aminoquinoline Moiety Heme Toxic Free Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Quinoline->Heme Inhibits Polymerization ROS Reactive Oxygen Species (ROS) Aminoquinoline->ROS Metabolic Activation & Redox Cycling

Caption: Hypothesized dual mechanism of action for the hybrid compounds.

  • Inhibition of Heme Detoxification: The quinoline core, similar to chloroquine, is proposed to accumulate in the parasite's acidic digestive vacuole. Here, it may interfere with the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death.[7]

  • Induction of Oxidative Stress: The 8-aminoquinoline component can be metabolically activated to redox-active intermediates. These intermediates can generate reactive oxygen species (ROS), leading to oxidative damage to parasite macromolecules and ultimately, cell death.[11][12]

The tetrazole moiety likely enhances the overall physicochemical properties of the hybrid, improving its ability to reach these targets within the parasite.

Conclusion

The 8-amino-6-methoxyquinoline-tetrazole hybrids represent a promising class of antimalarial agents. The synthetic route, centered around the efficient Ugi-azide reaction, allows for the generation of a diverse library of compounds for SAR studies. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of these and similar hybrid molecules. The potent in vitro activity and high selectivity of the lead compounds warrant further investigation, including in vivo efficacy studies and mechanistic elucidation, to advance their development as next-generation antimalarial drugs.

References

Application of 8-Methoxyquinolin-5-amine in the Synthesis of Mannich Bases for Targeting Multidrug-Resistant Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of conventional chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells. This guide details the application of 8-Methoxyquinolin-5-amine as a scaffold for the synthesis of novel Mannich bases designed to overcome MDR in cancer. We provide a comprehensive overview of the synthetic methodology, protocols for evaluating biological activity, and an exploration of the mechanistic underpinnings of these compounds, with a focus on their potential to exploit the vulnerabilities of MDR cancer cells.

Introduction: The Rationale for Targeting Multidrug Resistance with Novel Quinoline Scaffolds

The development of therapeutic agents that can circumvent or exploit the mechanisms of multidrug resistance is a paramount goal in cancer research. Quinoline derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] The Mannich reaction, a versatile multicomponent reaction, provides an efficient pathway to introduce aminoalkyl side chains onto a parent molecule, often enhancing its solubility and biological activity.[3][4]

Recent studies have highlighted the unique potential of 8-hydroxyquinoline-derived Mannich bases to exhibit selective toxicity against MDR cancer cells.[5][6] This "collateral sensitivity" is often linked to the metal-chelating properties of the quinoline core, which can disrupt iron homeostasis and generate reactive oxygen species (ROS), processes to which MDR cells appear to be particularly susceptible.[6][7]

This application note focuses on the use of this compound as a novel starting material for the synthesis of a new generation of Mannich bases. The strategic placement of the methoxy and amino groups on the quinoline ring is hypothesized to modulate the electronic and metal-coordinating properties of the resulting compounds, potentially leading to enhanced efficacy and selectivity against MDR tumors.

Synthesis of this compound Derived Mannich Bases

The synthesis of Mannich bases from this compound follows the general principles of the Mannich reaction, which involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. In the case of this compound, the active hydrogen is on the aromatic ring, and the reaction is typically directed to the position ortho or para to the activating amino group.

General Synthetic Scheme

The general reaction for the synthesis of Mannich bases from this compound is depicted below. This reaction involves the condensation of this compound with an appropriate aldehyde (commonly formaldehyde) and a secondary amine to yield the corresponding Mannich base.

G cluster_reactants Reactants cluster_products Product This compound This compound Mannich_Base This compound Mannich Base This compound->Mannich_Base + Formaldehyde Formaldehyde (or Paraformaldehyde) Formaldehyde->Mannich_Base + Secondary_Amine Secondary Amine (e.g., Morpholine, Piperidine) Secondary_Amine->Mannich_Base Solvent, Heat

Caption: General synthetic scheme for the Mannich reaction with this compound.

Protocol: Synthesis of a Representative Mannich Base

While a specific, validated protocol for the Mannich reaction with this compound is not extensively reported, the following is a representative procedure adapted from established methods for similar quinoline derivatives.[3][4] Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific amine substrates.

Materials:

  • This compound

  • Paraformaldehyde

  • Secondary amine (e.g., morpholine)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add the secondary amine (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add paraformaldehyde (1.5 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Mannich base.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Evaluation: Assessing Activity Against Multidrug-Resistant Cancer Cells

A critical step in the evaluation of these novel Mannich bases is to determine their cytotoxicity against both drug-sensitive parental cancer cell lines and their drug-resistant counterparts that overexpress P-glycoprotein.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Parental cancer cell line (e.g., MCF-7 - breast cancer)

  • P-gp overexpressing MDR cancer cell line (e.g., MCF-7/ADR)

  • Synthesized Mannich bases

  • Doxorubicin (as a positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized Mannich bases and doxorubicin in the complete medium.

  • Treat the cells with varying concentrations of the compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) for each compound in both cell lines.

Data Presentation:

CompoundIC50 (µM) on Parental Cells (MCF-7)IC50 (µM) on MDR Cells (MCF-7/ADR)Resistance Factor (RF) (IC50 MDR / IC50 Parental)
DoxorubicinValueValueValue
Mannich Base 1ValueValueValue
Mannich Base 2ValueValueValue

A low resistance factor (ideally ≤ 1) indicates that the compound is effective against the MDR cell line.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

This assay directly measures the ability of the synthesized compounds to inhibit the efflux function of P-gp, using the fluorescent P-gp substrate Rhodamine 123.

Materials:

  • P-gp overexpressing MDR cancer cell line (e.g., MCF-7/ADR)

  • Rhodamine 123

  • Verapamil (as a positive control P-gp inhibitor)

  • Synthesized Mannich bases

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Harvest and resuspend the MDR cells in a suitable buffer.

  • Pre-incubate the cells with the synthesized Mannich bases or verapamil at various concentrations for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 60 minutes at 37°C in the dark.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of quinoline-based Mannich bases against MDR cells is thought to be multifactorial. A key proposed mechanism involves the disruption of cellular homeostasis through metal chelation and the generation of reactive oxygen species. Furthermore, these compounds may interfere with signaling pathways that are crucial for the survival of MDR cells.

The Role of Metal Chelation and Oxidative Stress

8-hydroxyquinoline derivatives are known to be potent metal chelators.[5][6] This property can be exploited to selectively target MDR cancer cells, which often have altered metal homeostasis. The chelation of intracellular iron can inhibit iron-dependent enzymes crucial for cell proliferation. Additionally, the formation of copper complexes can lead to a redox-cycling process that generates high levels of cytotoxic reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[7]

Targeting Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9] Aberrant activation of this pathway is a common feature in many cancers and is known to contribute to drug resistance, in part by upregulating the expression and function of P-glycoprotein.[8][9] Quinoline derivatives have been shown to modulate this pathway, suggesting that the newly synthesized Mannich bases from this compound may exert their anticancer effects by inhibiting key components of the PI3K/Akt/mTOR cascade, thereby sensitizing MDR cells to apoptosis and reducing P-gp expression.[10][11]

G cluster_pathway PI3K/Akt/mTOR Signaling in MDR cluster_inhibitor Inhibitory Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Pgp P-glycoprotein (P-gp) Expression & Function mTOR->Pgp Upregulates Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Promotes Drug_Efflux Drug Efflux Pgp->Drug_Efflux Mannich_Base This compound Mannich Base Mannich_Base->PI3K Inhibits Mannich_Base->Akt Inhibits Mannich_Base->mTOR Inhibits

Caption: Proposed mechanism of action targeting the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The synthesis of novel Mannich bases derived from this compound represents a promising strategy for the development of new therapeutic agents to combat multidrug-resistant cancer. The protocols and assays outlined in this guide provide a framework for the synthesis and evaluation of these compounds. Future research should focus on expanding the library of these derivatives to establish robust structure-activity relationships, further elucidating their precise molecular targets and mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models of multidrug-resistant cancer.

References

Application Notes & Protocols: Leveraging the Betti Reaction for the Synthesis of Novel 8-Hydroxyquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and its role in the development of potent enzyme inhibitors.[1][2] This document provides a comprehensive guide to the synthesis of novel 7-substituted 8-hydroxyquinoline derivatives via the Betti reaction, a powerful one-pot, three-component reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization and potential applications of the resulting compounds as enzyme inhibitors. While this guide presents a general protocol, we will also address the specific query regarding the use of 8-methoxyquinolin-5-amine derivatives, clarifying their potential role within the Betti reaction framework.

Introduction: The Betti Reaction and the Promise of 8-Hydroxyquinoline Inhibitors

The search for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. The 8-hydroxyquinoline moiety has emerged as a particularly attractive pharmacophore due to its ability to coordinate with metal ions in enzyme active sites, leading to a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2]

The Betti reaction, a classic multicomponent reaction (MCR), offers an efficient and atom-economical approach to functionalize the 8-hydroxyquinoline scaffold at the C7 position.[1][3] This reaction involves the condensation of a phenol (in this case, 8-hydroxyquinoline), an aldehyde, and an amine to yield α-aminobenzylphenols, known as Betti bases.[3] The versatility of the Betti reaction allows for the creation of large libraries of diverse 8-hydroxyquinoline derivatives by simply varying the aldehyde and amine components.

A Note on this compound:

The query regarding the use of this compound derivatives in a Betti reaction for synthesizing 8-hydroxyquinoline inhibitors is insightful. In a typical Betti reaction, 8-hydroxyquinoline serves as the phenolic component. An this compound derivative would function as the amine component. While theoretically possible, this specific combination is not widely documented in the literature for this purpose. However, the exploration of diverse aromatic and heteroaromatic amines is a key strategy in expanding the chemical space of Betti bases. The protocol provided below is adaptable for such explorations.

The Betti Reaction: Mechanism and Rationale

The Betti reaction proceeds through a sequential series of equilibria. The reaction is typically initiated by the formation of an imine from the condensation of the aldehyde and the amine. Subsequently, the electron-rich phenol (8-hydroxyquinoline) undergoes an electrophilic aromatic substitution at the C7 position with the protonated imine (iminium ion), which is the key electrophile.

Diagram of the Betti Reaction Mechanism:

Betti_Mechanism Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Iminium Iminium Ion Imine->Iminium 8-HQ 8-Hydroxyquinoline Betti_Base Betti Base (7-substituted 8-HQ) 8-HQ->Betti_Base + Iminium Ion - H+ Iminium->Betti_Base

Caption: Generalized mechanism of the Betti reaction for the synthesis of 7-substituted 8-hydroxyquinoline derivatives.

The choice of reactants is critical for the success of the reaction and the biological activity of the resulting Betti base. The aldehyde component can be varied to introduce different substituents that can influence steric and electronic properties. The amine component is crucial for modulating the polarity, basicity, and overall pharmacological profile of the final compound.

Experimental Protocol: Synthesis of a Representative 7-Arylaminobenzyl-8-hydroxyquinoline

This protocol describes a general procedure for the synthesis of a Betti base using 8-hydroxyquinoline, a representative aromatic aldehyde (benzaldehyde), and a primary aromatic amine (aniline).

3.1. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
8-HydroxyquinolineReagentSigma-Aldrich
BenzaldehydeReagentSigma-AldrichFreshly distilled if necessary
AnilineReagentSigma-AldrichFreshly distilled if necessary
EthanolAnhydrousFisher Scientific
Hydrochloric Acid (HCl)1 M solutionVWRFor work-up
Sodium Bicarbonate (NaHCO₃)Saturated solutionVWRFor work-up
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying
Silica Gel60 Å, 230-400 meshVWRFor column chromatography
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography
HexanesHPLC GradeFisher ScientificFor chromatography

3.2. Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1.45 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) followed by aniline (0.93 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram of the Experimental Workflow:

Workflow A 1. Dissolve 8-HQ in Ethanol B 2. Add Aldehyde and Amine A->B C 3. Reflux for 12-24h (Monitor by TLC) B->C D 4. Cool and Isolate Crude Product C->D E 5. Purify by Recrystallization or Column Chromatography D->E F 6. Characterize Product (NMR, MS) E->F

Caption: A streamlined workflow for the synthesis and purification of 8-hydroxyquinoline-based Betti products.

Characterization of Betti Reaction Products

The synthesized 8-hydroxyquinoline derivatives should be thoroughly characterized to confirm their identity and purity.

4.1. Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of protons on the quinoline, aldehyde, and amine moieties and the formation of the new benzylic C-H bond.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the synthesized compound, confirming the successful three-component condensation.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the O-H stretch of the hydroxyl group and the N-H stretch of the secondary amine.

4.2. Physicochemical Properties:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Solubility: Determining the solubility in various solvents is important for biological testing.

Application in Enzyme Inhibition Assays

The synthesized library of 8-hydroxyquinoline Betti bases can be screened for their inhibitory activity against a variety of enzymes, particularly metalloenzymes. The 8-hydroxyquinoline core is a well-known metal chelator, and this property is often central to its mechanism of inhibition.

Example Enzyme Targets:

  • Histone Demethylases (KDMs): Many KDMs are 2-oxoglutarate (2OG) oxygenases that require iron for their catalytic activity. 8-HQ derivatives have been shown to be effective inhibitors of these enzymes.

  • Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways and contain a non-heme iron atom in their active site.

  • Catechol-O-methyltransferase (COMT): A magnesium-dependent enzyme involved in the metabolism of catecholamines.

  • HIV Reverse Transcriptase: Some quinoline derivatives have shown potent inhibitory activity against this viral enzyme.[4]

General Protocol for Enzyme Inhibition Assay:

  • Prepare stock solutions of the synthesized inhibitors in a suitable solvent (e.g., DMSO).

  • Perform enzyme kinetic assays in the presence and absence of the inhibitors.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

  • For promising candidates, conduct further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion and Future Directions

The Betti reaction is a robust and versatile tool for the synthesis of novel 7-substituted 8-hydroxyquinoline derivatives. The ability to easily modify the aldehyde and amine components allows for the rapid generation of diverse compound libraries with a wide range of physicochemical and pharmacological properties. These compounds are promising candidates for the development of new enzyme inhibitors for various therapeutic applications. Further optimization of the Betti reaction conditions and the exploration of a broader range of reactants, including derivatives of this compound, will undoubtedly lead to the discovery of new and potent drug leads.

References

Application Notes & Protocols: A Novel Strategy for the Preparation of N-Phthaloyl Amino Acid Derivatives Utilizing 8-Methoxyquinolin-5-amine as a Removable Directing Group

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are designed for researchers, medicinal chemists, and professionals in drug development, detailing a sophisticated approach to the synthesis of N-phthaloyl amino acid derivatives. This method employs 8-Methoxyquinolin-5-amine not as a direct reactant in the phthaloylation step, but as a robust, removable directing group. This strategy offers potential advantages in multi-step syntheses where subsequent, regioselective modifications of the amino acid scaffold are desired prior to deprotection.

The phthaloyl group is a cornerstone of amino acid protection in peptide synthesis and the development of chiral synthons. Its stability under a variety of reaction conditions makes it an invaluable tool.[1] Traditionally, N-phthaloylation is achieved through direct condensation of an amino acid with phthalic anhydride, often under thermal conditions which can be harsh for sensitive substrates.[1] More contemporary methods utilize reagents like N-carboethoxy phthalimide for milder reaction conditions.

The protocol detailed herein presents an alternative strategy, leveraging the well-established role of 8-aminoquinoline (AQ) and its derivatives as powerful bidentate directing groups in transition metal-catalyzed C-H functionalization.[2][3][4][5] In this proposed workflow, this compound is first coupled to the amino acid's carboxyl terminus. The resulting amide then serves as a platform for various synthetic transformations, after which the phthaloyl group is installed on the N-terminus. The final step involves the strategic cleavage of the this compound auxiliary to yield the desired N-phthaloyl amino acid derivative. While direct literature for this specific multi-step preparation is nascent, with 5-Methoxyquinolin-8-amine being noted as a synthetic intermediate for N-phthaloyl amino acid derivatives, this guide is constructed based on established principles of amide coupling, N-protection, and directing group cleavage.

I. Core Principles and Strategic Rationale

The utility of employing this compound lies in its capacity to form a stable amide linkage, which can then direct further chemical modifications on the amino acid backbone or side chain. The quinoline nitrogen and the amide nitrogen act as a bidentate ligand, chelating to a metal center and enabling regioselective reactions.

The overall synthetic strategy is conceptualized as a three-stage process:

  • Conjugation: Formation of an amide bond between the amino acid and this compound.

  • Phthaloylation: Protection of the N-terminus of the amino acid-quinoline conjugate with a phthaloyl group.

  • Cleavage: Removal of the this compound directing group to yield the final N-phthaloyl amino acid.

This modular approach allows for synthetic diversification prior to the final cleavage step, a significant advantage in the synthesis of unnatural or complex amino acid derivatives.

II. Visualized Synthetic Workflow

The logical flow of the synthesis is depicted below. Each major step is designed to be high-yielding and compatible with a range of amino acid side chains.

workflow cluster_0 Stage 1: Conjugation cluster_1 Stage 2: N-Phthaloylation cluster_2 Stage 3: Auxiliary Cleavage A Amino Acid C Amide Coupling (e.g., EDC, HOBt) A->C B This compound B->C D Amino Acid-Quinoline Conjugate C->D F Thermal Condensation or Mild Phthaloylating Agent D->F E Phthalic Anhydride E->F G N-Phthaloyl Amino Acid-Quinoline Conjugate F->G H Oxidative Deprotection (e.g., Ozonolysis) G->H I Final Product: N-Phthaloyl Amino Acid Derivative H->I

Caption: A three-stage workflow for the synthesis of N-phthaloyl amino acid derivatives.

III. Detailed Experimental Protocols

A. Stage 1: Synthesis of Amino Acid-(8-Methoxyquinolin-5-yl)amide Conjugate

This initial step involves the formation of a stable amide bond. Standard peptide coupling reagents are employed to ensure high efficiency and minimize racemization.

Materials:

  • Amino Acid (e.g., Alanine)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir until a clear solution is obtained.

  • In a separate flask, dissolve this compound (1.0 eq) and EDC (1.2 eq) in anhydrous DCM.

  • Cool the amino acid solution to 0 °C in an ice bath.

  • Slowly add the this compound/EDC solution to the cooled amino acid solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amino acid-(8-methoxyquinolin-5-yl)amide conjugate.

B. Stage 2: N-Phthaloylation of the Conjugate

This step installs the phthaloyl protecting group onto the free N-terminus of the amino acid-quinoline conjugate.

reaction_mechanism cluster_main N-Phthaloylation Reaction conj Amino Acid-Quinoline Conjugate (R-CH(NH₂)-CO-NH-AQ) int Intermediate Adduct conj->int + Phthalic Anhydride pa Phthalic Anhydride pa->int prod N-Phthaloyl Conjugate (R-CH(N(CO)₂C₆H₄)-CO-NH-AQ) int->prod Cyclization/ Dehydration water - H₂O

Caption: Simplified reaction mechanism for N-phthaloylation.

Materials:

  • Amino Acid-(8-methoxyquinolin-5-yl)amide Conjugate

  • Phthalic Anhydride

  • Glacial Acetic Acid

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine the amino acid-quinoline conjugate (1.0 eq) and phthalic anhydride (1.1 eq) in glacial acetic acid.[1]

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure to obtain a crude solid or oil.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining acetic acid and unreacted phthalic anhydride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-phthaloyl amino acid-(8-methoxyquinolin-5-yl)amide conjugate. Further purification by recrystallization or chromatography may be necessary.

C. Stage 3: Cleavage of the this compound Auxiliary

The removal of the robust 8-aminoquinoline amide can be challenging.[6] While harsh acidic hydrolysis is an option, a milder oxidative deprotection protocol is often preferred to preserve sensitive functional groups.[7] This method converts the stable amide into a more labile imide, which is then easily cleaved.[1]

Materials:

  • N-Phthaloyl Amino Acid-(8-methoxyquinolin-5-yl)amide Conjugate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ozone (O₃) generator

  • Dimethyl sulfide (DMS)

  • Aqueous Ammonia (NH₄OH) or Sodium Methoxide (NaOMe) in Methanol

Protocol (Oxidative Deprotection):

  • Dissolve the N-phthaloyl conjugate in a 1:1 mixture of DCM and MeOH at -78 °C (dry ice/acetone bath).

  • Bubble ozone through the solution. Monitor the reaction closely by TLC until the starting material is fully consumed.

  • Once the reaction is complete, quench the excess ozone by bubbling nitrogen through the solution, followed by the addition of dimethyl sulfide (DMS, 5-10 eq).

  • Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Remove the solvents under reduced pressure to yield the crude imide intermediate.

  • To cleave the imide, treat the crude residue with a suitable nucleophile. For obtaining the final N-phthaloyl amino acid, a basic hydrolysis using aqueous ammonia or a similar reagent is appropriate. Stir at room temperature until the cleavage is complete (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final N-phthaloyl amino acid derivative by column chromatography or recrystallization.

IV. Data Summary: Comparison of Auxiliary Cleavage Methods

The choice of cleavage method for the 8-aminoquinoline auxiliary is critical and substrate-dependent. Below is a summary of common conditions.

Cleavage MethodReagentsTemperatureAdvantagesDisadvantages
Acidic Hydrolysis Concentrated HCl100-130 °CSimple reagentsHarsh conditions, potential for racemization and side reactions
Oxidative Deprotection 1. O₃, -78 °C2. Nucleophile (e.g., NH₄OH)-78 °C to RTMild conditions, suitable for sensitive substratesRequires specialized equipment (ozone generator)
Transamidation 1. Boc₂O2. Amine, Pd-catalystRoom Temp to 60 °CMild, one-pot potentialRequires specific catalysts and reagents
Direct Alcoholysis Alcohol, Catalyst (e.g., Zn(OTf)₂)80-120 °CDirect conversion to estersRequires specific catalysts, may not yield the free acid directly
V. Concluding Remarks for the Practicing Scientist

The utilization of this compound as a removable directing group introduces a powerful strategic element to the synthesis of N-phthaloyl amino acid derivatives. While adding steps to the overall sequence compared to direct phthaloylation, this methodology opens avenues for late-stage functionalization of the amino acid core—a highly desirable feature in the synthesis of novel pharmaceutical building blocks and complex peptides. The protocols provided herein are based on established chemical principles and offer a robust starting point for further optimization. Researchers should carefully consider the stability of their specific amino acid side chains when selecting the conditions for auxiliary cleavage.

References

Application Note & Protocol: Synthesis of 8-Methoxyquinoline-5-Sulfonamides for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] As a bioisostere for the more metabolically labile amide group, sulfonamides offer similar geometric properties with enhanced stability and unique hydrogen bonding capabilities, making them attractive for drug design.[4][5] This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of 8-methoxyquinoline-5-sulfonamides, a class of compounds with significant therapeutic potential.[6][7] We delve into the causality behind experimental choices, provide detailed, step-by-step methodologies, and discuss the characterization and potential applications of the synthesized compounds.

Rationale and Strategic Overview

The synthesis of 8-methoxyquinoline-5-sulfonamides is efficiently achieved through a robust three-step sequence. This strategy is designed for versatility, allowing for the creation of a diverse library of final compounds by varying the amine nucleophile in the final step.

  • O-Methylation: The synthesis begins with the protection of the hydroxyl group of 8-hydroxyquinoline via methylation. This step is crucial as the free phenolic group can interfere with the subsequent sulfonation reaction and can chelate metal catalysts that might be used in further cross-coupling reactions.[8] This modification also allows for a direct comparison of biological activity against the 8-hydroxy analogues, aiding in structure-activity relationship (SAR) studies.[2]

  • Chlorosulfonylation: The core intermediate, 8-methoxyquinoline-5-sulfonyl chloride, is prepared via electrophilic aromatic substitution. Chlorosulfonic acid is a powerful and effective reagent for installing the sulfonyl chloride moiety directly onto the electron-rich quinoline ring at the C-5 position.[8][9]

  • Sulfonamide Formation: The final step involves the classic and reliable reaction of the synthesized sulfonyl chloride with a primary or secondary amine.[10] This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the desired sulfonamide in high yields.[8][11]

The entire workflow is designed to be a self-validating system, where successful isolation and characterization of the intermediate at each stage ensure the integrity of the final product.

Synthesis_Workflow cluster_0 Step 1: O-Methylation cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Sulfonamide Formation A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B  NaH, CH3I  DMF, rt C 8-Methoxyquinoline-5-sulfonyl Chloride B->C  ClSO3H  rt E 8-Methoxyquinoline-5-sulfonamides C->E  Et3N, CH3CN  rt D Primary/Secondary Amine (R¹R²NH) D->E

Caption: Synthetic workflow for 8-methoxyquinoline-5-sulfonamides.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of 8-Methoxyquinoline

Causality: The reaction begins with the deprotonation of the weakly acidic hydroxyl group of 8-hydroxyquinoline using a strong, non-nucleophilic base, sodium hydride (NaH). This generates a potent nucleophile, the corresponding alkoxide, which then readily undergoes an SN2 reaction with methyl iodide (CH₃I) to form the methyl ether. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.[8]

Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous DMF to the flask to create a slurry.

  • Dissolve 8-hydroxyquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes. The formation of a sodium salt may be observed.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 8-methoxyquinoline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a pure product.[12]

Reagent/SolventMolar Eq.PurposeKey Safety Consideration
8-Hydroxyquinoline1.0Starting MaterialIrritant
Sodium Hydride (NaH)1.0BaseFlammable solid, reacts violently with water
Methyl Iodide (CH₃I)1.1Methylating AgentToxic, carcinogen, handle with extreme care
Anhydrous DMF-SolventIrritant, combustible liquid
Part B: Synthesis of 8-Methoxyquinoline-5-sulfonyl Chloride

Causality: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, +SO₂Cl. The methoxy group at the C-8 position is an activating group, directing the substitution to the C-5 position of the quinoline ring. The reaction is typically performed neat at room temperature.[8]

Protocol:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place the synthesized 8-methoxyquinoline (1.0 eq).

  • Cool the flask in an ice bath (0 °C).

  • Under extreme caution in a fume hood , slowly add chlorosulfonic acid (ClSO₃H, ~5.0 eq) dropwise to the 8-methoxyquinoline with vigorous stirring. The reaction is highly exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Very carefully, pour the reaction mixture onto a large amount of crushed ice with stirring. A precipitate will form.

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the resulting solid under vacuum. The 8-methoxyquinoline-5-sulfonyl chloride is often used in the next step without further purification.[13]

ReagentMolar Eq.PurposeKey Safety Consideration
8-Methoxyquinoline1.0SubstrateIrritant
Chlorosulfonic Acid~5.0Sulfonylating AgentExtremely corrosive, reacts violently with water
Part C: General Protocol for Synthesis of 8-Methoxyquinoline-5-sulfonamides

Causality: This is a nucleophilic acyl substitution at the sulfur atom. The amine (R¹R²NH), acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Triethylamine (Et₃N) is added as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[8][11] Anhydrous acetonitrile is a suitable polar aprotic solvent.

Protocol:

  • To a solution of 8-methoxyquinoline-5-sulfonyl chloride (1.0 eq) in anhydrous acetonitrile (CH₃CN) in a round-bottom flask, add the desired primary or secondary amine (1.2-2.0 eq).[8]

  • Add triethylamine (Et₃N, 2.0 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude sulfonamide by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure product.

Reagent/SolventMolar Eq.Purpose
8-Methoxyquinoline-5-sulfonyl Chloride1.0Electrophile
Amine (R¹R²NH)1.2 - 2.0Nucleophile
Triethylamine (Et₃N)2.0Base (HCl Scavenger)
Anhydrous Acetonitrile-Solvent

Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed.

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Protons on the quinoline core will appear in the aromatic region (~7.0-9.0 ppm), while the methoxy protons will be a sharp singlet around 4.0 ppm.

  • High-Resolution Mass Spectrometry (HR-MS): Confirms the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.[2][8]

Therapeutic Potential and Biological Activity

Quinoline sulfonamides are a privileged scaffold in drug discovery. Derivatives of 8-methoxyquinoline-5-sulfonamide have been investigated for a range of therapeutic applications.

  • Anticancer Activity: While some studies indicate that the analogous 8-hydroxyquinoline-5-sulfonamides show higher potency, the 8-methoxy derivatives are still evaluated for their antiproliferative effects.[2][8] They have been tested against various human cancer cell lines, including melanoma, breast, and lung cancer.[2] Some quinoline-based sulfonamides act as inhibitors of crucial cancer-related enzymes like carbonic anhydrase IX and pyruvate kinase M2 (PKM2).[6][7]

  • Antibacterial Activity: The quinoline core is present in many antibacterial agents. Certain sulfonamide derivatives have been tested against pathogenic bacteria, including resistant strains like MRSA.[2]

  • Other Applications: The broader class of quinoline sulfonamides has been explored for treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as cholinesterases and monoamine oxidases.[3] Others have been patented as phosphodiesterase IV (PDE4) inhibitors for potential use in inflammatory conditions.[14]

The general structure and points for diversification are illustrated below.

SAR_Diagram cluster_nodes mol A Quinoline Core: Crucial for scaffold rigidity and π-stacking interactions. B 8-Methoxy Group: Modulates solubility, metabolic stability, and electronic properties. Affects biological activity compared to -OH. C Sulfonamide Linker: Stable amide bioisostere. Provides key H-bond donor/acceptor sites. D R¹ and R² Groups: Key diversification point. Alters steric and electronic profile, target specificity, and pharmacokinetics. p_A p_A->A p_B p_B->B p_C p_C->C p_D p_D->D

Caption: Key structural features of 8-methoxyquinoline-5-sulfonamides.

Conclusion

The synthetic pathway detailed herein provides a reliable and adaptable platform for the generation of 8-methoxyquinoline-5-sulfonamide libraries. This protocol emphasizes safety, mechanistic understanding, and robust validation at each step. The resulting compounds are valuable probes for exploring a wide range of biological targets, with demonstrated potential in oncology, infectious diseases, and neuroinflammation. By systematically modifying the R-groups on the sulfonamide nitrogen, researchers can fine-tune the pharmacological properties of these molecules, paving the way for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 8-Methoxyquinolin-5-amine. This resource is meticulously designed for researchers, medicinal chemists, and process development scientists. Herein, we address the common challenges and frequently encountered issues in the multi-step synthesis of this critical quinoline derivative, providing field-proven troubleshooting strategies and in-depth scientific explanations to empower your experimental success.

Synthetic Pathway Overview

The most prevalent and reliable synthetic route to this compound involves a two-step process commencing from 8-methoxyquinoline. The initial step is the regioselective nitration of the quinoline ring at the C5-position, yielding 5-nitro-8-methoxyquinoline. This intermediate is subsequently reduced to the target amine.

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 8-Methoxyquinoline 8-Methoxyquinoline 5-Nitro-8-methoxyquinoline 5-Nitro-8-methoxyquinoline 8-Methoxyquinoline->5-Nitro-8-methoxyquinoline HNO3 / H2SO4 5-Nitro-8-methoxyquinoline_reduction 5-Nitro-8-methoxyquinoline This compound This compound 5-Nitro-8-methoxyquinoline_reduction->this compound Reducing Agent (e.g., Sn/HCl, Pd/C, H2)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This section is structured to provide rapid solutions to specific problems you may encounter during the synthesis.

Step 1: Nitration of 8-Methoxyquinoline

Question 1: My nitration reaction resulted in a low yield of the desired 5-nitro-8-methoxyquinoline and a mixture of isomers. What went wrong?

Answer: The nitration of the quinoline ring is a classic electrophilic aromatic substitution. The regioselectivity is highly dependent on the reaction conditions and the nature of the substrate.

  • Mechanistic Insight: Under strong acidic conditions (e.g., a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated. This makes the pyridine ring strongly electron-deficient and deactivates it towards electrophilic attack. Consequently, substitution occurs on the benzene ring.[1][2] The methoxy group at C8 is an activating, ortho-, para-directing group, which would suggest substitution at C7 and C5. However, the strong deactivating effect of the protonated pyridine ring favors substitution at the C5 and C8 positions.[1][2] Since C8 is already substituted, the primary product is 5-nitro-8-methoxyquinoline.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) during the addition of the nitrating mixture. Elevated temperatures can lead to the formation of undesired dinitro products and other side reactions.[3]

    • Order of Addition: Add the 8-methoxyquinoline to the cooled nitrating mixture slowly and with vigorous stirring. This helps to dissipate heat and maintain a consistent reaction temperature.

    • Purity of Starting Material: Impurities in the starting 8-methoxyquinoline can lead to side reactions and lower yields. Ensure your starting material is pure before proceeding.

Question 2: I am observing the formation of a significant amount of dark, tarry byproducts in my nitration reaction. How can I minimize this?

Answer: Tar formation is a common issue in nitration reactions, often due to over-oxidation or polymerization of the starting material or product under harsh acidic conditions.[3]

  • Causality: The combination of a strong oxidizing agent (nitric acid) and a strong dehydrating agent (sulfuric acid) can be aggressive. If the temperature is not well-controlled, or if the reaction time is excessively long, oxidative degradation of the organic molecules can occur.

  • Preventative Measures:

    • Strict Temperature Control: As mentioned previously, maintaining a low temperature is crucial. Use an ice-salt bath if necessary to keep the temperature below 5 °C.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure to the harsh conditions.

    • Moderating Agents: While less common in this specific nitration, for notoriously vigorous reactions like the Skraup synthesis, moderating agents like ferrous sulfate are used to control the exothermicity.[3][4][5] This principle of controlling reactivity is key.

Step 2: Reduction of 5-Nitro-8-methoxyquinoline

Question 3: My reduction of 5-nitro-8-methoxyquinoline to this compound is incomplete, or the yield is very low.

Answer: The choice of reducing agent and reaction conditions are critical for a successful nitro-to-amine reduction.

  • Common Reducing Agents & Their Pitfalls:

    • Tin (Sn) and Hydrochloric Acid (HCl): This is a classic and often effective method.[6] However, the workup can be cumbersome as it requires the removal of tin salts. Incomplete reaction can result from insufficient acid or tin, or a reaction time that is too short.

    • Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a cleaner method, but the catalyst can be sensitive to impurities ("catalyst poisoning").[7] Also, ensuring efficient hydrogen delivery to the reaction mixture is key.

    • Iron (Fe) in Acetic Acid: This is a milder alternative that can be useful if other functional groups sensitive to harsher conditions are present.[7][8]

  • Troubleshooting Strategy:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent and acid (if applicable). For Sn/HCl, a significant molar excess of both is typically required.

    • Reaction Monitoring: Use TLC to monitor the disappearance of the starting nitro compound. The starting material and product often have very different polarities and are easily distinguishable.

    • Catalyst Activity (for Hydrogenation): If using catalytic hydrogenation, ensure the catalyst is fresh and active. If the reaction stalls, adding a fresh portion of the catalyst may help. The solvent should be thoroughly deoxygenated before adding the catalyst.

    • Workup Procedure: For Sn/HCl reductions, after the reaction is complete, the mixture is typically made strongly basic to precipitate tin hydroxides and liberate the free amine. Ensure the pH is sufficiently high (e.g., >10) before extraction.

Question 4: The final this compound product is discolored and difficult to purify. What are the best purification strategies?

Answer: Amines, in general, are susceptible to air oxidation, which can lead to discoloration. The crude product from a tin/HCl reduction may also be contaminated with tin salts.

  • Purification Workflow:

    • Initial Workup: After quenching the reaction and neutralizing (if necessary), perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine to remove excess water.

    • Column Chromatography: This is often the most effective method for obtaining a highly pure product.[6] A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective final purification step.[6]

    • Storage: The purified this compound should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) to prevent degradation and discoloration.[9][10][11][12]

Troubleshooting_Workflow start Low Yield or Impure Product step_check Which step is problematic? start->step_check nitration Nitration Step step_check->nitration Nitration reduction Reduction Step step_check->reduction Reduction nit_q1 Check Temperature Control (0-5 °C) nitration->nit_q1 red_q1 Check Reducing Agent Stoichiometry & Activity reduction->red_q1 nit_q2 Verify Reagent Purity & Order of Addition nit_q1->nit_q2 nit_q3 Monitor Reaction by TLC to Avoid Side Reactions nit_q2->nit_q3 purification Purification Issues nit_q3->purification red_q2 Ensure Complete Reaction with TLC Monitoring red_q1->red_q2 red_q3 Optimize Workup (e.g., pH adjustment for Sn/HCl) red_q2->red_q3 red_q3->purification col_chrom Employ Column Chromatography purification->col_chrom recrystall Recrystallize if Solid col_chrom->recrystall storage Store Final Product Under Inert Gas at 2-8 °C recrystall->storage

Caption: A general troubleshooting workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for each step of this synthesis? A1: For the nitration of 8-methoxyquinoline, yields are often reported in the range of 70-80%.[6][13] The subsequent reduction of the nitro group to the amine can be very efficient, with some methods reporting yields as high as 96%.[6]

Q2: Are there any specific safety precautions I should take? A2: Yes. The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so proper temperature control is essential to prevent it from becoming uncontrolled.[3][4] When working with hydrogen gas for catalytic hydrogenation, ensure there are no ignition sources and that the system is properly sealed.

Q3: Can I use other nitrating agents? A3: While mixed acid is the most common and cost-effective method, other nitrating systems have been developed for quinoline derivatives, sometimes offering better regioselectivity or milder conditions.[14] However, for this specific transformation, the standard HNO₃/H₂SO₄ protocol is well-established and generally provides good results.[6]

Q4: What are the key analytical techniques to characterize the intermediate and final product? A4: The primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the substitution.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For the intermediate, you would look for strong absorbances corresponding to the nitro group (around 1580 cm⁻¹ and 1340 cm⁻¹).[6][13] For the final product, you would see the appearance of N-H stretches for the primary amine (around 3300-3500 cm⁻¹).[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point: The melting point of the purified solid products can be compared to literature values for identity and purity assessment. The melting point for 5-nitro-8-methoxyquinoline is reported as 115 °C, and for this compound, it is in the range of 90-95 °C.[6][10][15]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-8-methoxyquinoline

This protocol is adapted from established literature procedures.[6][13]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 5 mL) and concentrated nitric acid (e.g., 4 mL) to 0 °C in an ice bath.

  • Addition of Reactant: Dissolve 8-methoxyquinoline (e.g., 50 mg) in a minimal amount of cold concentrated sulfuric acid and add this solution dropwise to the nitrating mixture with vigorous stirring, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture in the cold for 15-30 minutes. The methoxy group is strongly activating, so the reaction is typically rapid.[6]

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate of 5-nitro-8-methoxyquinoline will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Purification: The crude product can be recrystallized from methanol or ethanol to yield pure yellow crystals.[6]

Protocol 2: Synthesis of this compound (via Sn/HCl Reduction)

This protocol is based on a common method for nitro group reduction.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 5-nitro-8-methoxyquinoline (e.g., 50 mg) in concentrated hydrochloric acid (e.g., 10 mL).

  • Addition of Reducing Agent: Add tin (Sn) powder or granules (e.g., 1 g) portion-wise to the solution with vigorous stirring. The reaction may be exothermic.

  • Reaction: Heat the mixture on a water bath for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution. This will precipitate tin salts and liberate the free amine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]

Data Summary Table

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Appearance
8-MethoxyquinolineC₁₀H₉NO159.19LiquidLight yellow oil
5-Nitro-8-methoxyquinolineC₁₀H₈N₂O₃204.18115Yellow solid[6][13]
This compoundC₁₀H₁₀N₂O174.2090-95Yellow solid[9][10][15]

References

Optimizing reaction conditions for the derivatization of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the derivatization of 8-Methoxyquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile quinoline scaffold. As a molecule of interest in the development of novel therapeutics, particularly in antimalarial research, successful and efficient derivatization is a critical first step.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of synthesis and optimize your reaction outcomes.

Core Principles: Why Derivatize this compound?

Before addressing specific technical issues, it is crucial to understand the primary motivations for derivatizing a primary aromatic amine like this compound. The process of adding a new functional group, or 'derivative', is not merely a synthetic exercise; it is a strategic tool to modify the molecule's properties.

  • Modulation of Bioactivity: The core 8-aminoquinoline pharmacophore is a foundational element in drugs like primaquine and tafenoquine.[1] Derivatization allows for the exploration of structure-activity relationships (SAR), potentially enhancing efficacy against targets like Plasmodium falciparum or discovering new therapeutic applications.

  • Improved Physicochemical Properties: Modifications can alter solubility, lipophilicity, and metabolic stability, which are key parameters in drug development.

  • Enhanced Analytical Detection: For analytical purposes, derivatization is often employed to decrease the polarity of amines, making them more suitable for chromatographic techniques like Gas Chromatography (GC).[2][3] It can also introduce chromophores or fluorophores to improve detection by HPLC-UV or fluorescence detectors.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of this compound. The solutions are based on established chemical principles and field-proven insights.

Question 1: I am getting very low or no yield of my desired product. What's going wrong?

This is one of the most common challenges in synthesis. The issue can typically be traced back to reagents, reaction conditions, or the reaction setup itself.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Action
Poor Reagent Quality The primary amine can oxidize over time, and derivatizing agents (e.g., acyl chlorides, sulfonyl chlorides) are often sensitive to moisture. Action: Use freshly opened or purified this compound. Ensure derivatizing agents are of high purity and handled under anhydrous conditions. Acyl chlorides, for instance, readily hydrolyze to unreactive carboxylic acids.
Inadequate Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. Action: While a 1:1 ratio is theoretically sound, a slight excess (1.1-1.2 equivalents) of the derivatizing agent can often drive the reaction to completion. Use this approach cautiously to avoid complications with purification.
Incorrect Solvent Choice The solvent must fully dissolve the reactants to allow for an efficient reaction. It should also be inert to the reaction conditions. Action: For acylation or sulfonylation, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are excellent choices. For multi-component reactions like the Ugi-azide reaction, methanol has been shown to be effective.[1][4]
Absence or Inappropriate Base Reactions involving acyl or sulfonyl chlorides generate HCl as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Action: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine (at least 1.1 equivalents) to scavenge the acid. Pyridine can also act as a nucleophilic catalyst. For sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) may be preferred.
Suboptimal Temperature Many derivatization reactions are exothermic. Running them at too high a temperature can promote side reactions or decomposition. Conversely, some reactions require energy input to overcome the activation barrier. Action: Start the reaction at 0 °C, especially during the addition of a highly reactive reagent like an acyl chloride, then allow it to warm to room temperature.[4] If no reaction occurs, gentle heating (e.g., 40-60 °C) may be necessary. Monitor progress by Thin Layer Chromatography (TLC).
Atmospheric Contamination Moisture and oxygen can interfere with many organic reactions. Action: For sensitive reagents or to ensure reproducibility, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use dry solvents and glassware.
Question 2: My reaction is messy, producing multiple spots on TLC. How can I improve selectivity?

The formation of multiple products indicates side reactions are occurring. The key is to favor the kinetics and thermodynamics of the desired reaction pathway.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Action
Over-reaction (e.g., Di-acylation) While the quinoline nitrogen is significantly less nucleophilic than the primary amine, highly reactive reagents under harsh conditions could potentially interact with it. More commonly, if other nucleophilic sites exist on the derivatizing agent, they may react further. Action: Use controlled stoichiometry (closer to 1:1). Add the derivatizing agent slowly and at a low temperature (e.g., 0 °C) to maintain control over the reaction's exotherm.
Starting Material Degradation Quinoline derivatives can be sensitive to strongly acidic or basic conditions, or high temperatures. Action: Use milder bases and avoid excessive heating. Ensure the work-up procedure is not overly harsh. If the product is acid-sensitive, use a gentle wash with saturated sodium bicarbonate solution instead of stronger bases.
Competing Reactions In complex syntheses like the Ugi reaction, multiple components must come together in a specific sequence. Action: Follow established protocols carefully. For the Ugi-azide reaction, for example, the amine and aldehyde are typically stirred together first to form the imine before adding the other components.[4] This pre-incubation step is critical for success.
Question 3: I'm struggling to purify my final product. What are the best practices?

Purification can be as challenging as the reaction itself. A logical, stepwise approach is necessary.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Recommended Action
Incomplete Reaction If the product and starting material have similar polarities, co-elution during column chromatography is a major issue. Action: Before purification, always check for reaction completion using TLC or LC-MS. If starting material remains, consider re-subjecting the crude mixture to the reaction conditions or adjusting the purification strategy.
Emulsion During Work-up The presence of polar, high-molecular-weight compounds can lead to the formation of stable emulsions between the organic and aqueous layers during extraction. Action: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break emulsions and "dry" the organic layer.
Poor Separation in Column Chromatography The chosen solvent system may not be optimal for resolving your product from impurities. Action: Systematically screen solvent systems using TLC. Common systems for quinoline derivatives include gradients of ethyl acetate in hexanes or methanol in DCM. If the product is basic, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent peak tailing on silica gel.[3]
Product Instability Some derivatives may be unstable on silica gel (an acidic stationary phase). Action: If you suspect degradation on the column, consider using a different stationary phase like neutral or basic alumina. Alternatively, purification by recrystallization or preparative HPLC may be more suitable.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my derivatization reaction? A: The most common and cost-effective method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. For more precise monitoring, especially for publication-quality work, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It allows you to track the consumption of reactants and the formation of the product by mass.

Q2: What is the best general-purpose solvent and base combination for acylating this compound? A: A highly reliable starting point is Dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base. DCM is excellent at dissolving a wide range of organic molecules and is relatively inert. TEA is a strong enough base to neutralize the HCl byproduct without causing significant side reactions. For more sensitive substrates, using THF as a solvent and pyridine as a base/catalyst is also a very common and effective choice.

Q3: How can I be certain I have synthesized the correct derivative? A: A combination of analytical techniques is required for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the aromatic protons and carbons of the quinoline ring upon derivatization. The appearance of new signals corresponding to the added group (e.g., a methyl group from an acetyl chloride) and the disappearance of the N-H protons are key indicators.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your new compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: You should observe the disappearance of the N-H stretching bands of the primary amine (typically ~3300-3400 cm⁻¹) and the appearance of new bands, such as a strong C=O stretch for an amide (~1650-1680 cm⁻¹).

Q4: Are there any specific safety precautions for working with this compound and its reagents? A: Yes. This compound is an irritant and should be handled with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Derivatizing agents like acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory; they must be handled in a chemical fume hood. Always quench any excess reactive reagents carefully during the work-up procedure (e.g., by slowly adding water or a dilute base solution).

Visualized Workflows and Logic

To further aid in your experimental design, the following diagrams illustrate a standard workflow and a troubleshooting decision tree.

Experimental Workflow Diagram

This diagram outlines the logical flow from reaction setup to final product analysis.

G cluster_0 Phase 1: Reaction cluster_1 Phase 2: Work-up & Purification cluster_2 Phase 3: Analysis A 1. Setup (Dry Glassware, Inert Atm.) B 2. Add Reactants (Amine, Solvent, Base) A->B C 3. Add Derivatizing Agent (Slowly at 0 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Quench Reaction D->E Reaction Complete F 6. Aqueous Extraction (Wash with acid/base/brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I J 10. Purity Assessment (HPLC / LC-MS) I->J

Caption: Standard workflow for derivatization experiments.

Troubleshooting Decision Tree for Low Yield

Use this logical tree to diagnose the root cause of poor reaction outcomes.

Caption: Decision tree for diagnosing low reaction yield.

References

Technical Support Center: Synthesis & Purification of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methoxyquinolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis and purification of this important quinoline derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My crude this compound is a dark brown or black solid. How can I remove the color?

A1: Underlying Cause & Strategy

Dark coloration in crude aromatic amines is typically due to the presence of oxidized polymeric impurities or residual nitroaromatic compounds from the preceding synthetic step. The primary strategy is to remove these highly polar, often colored, impurities through targeted chemical and physical separation methods.

Recommended Solutions:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

  • Acid-Base Extraction/Purification: This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities.

Protocol 1: Decolorization with Activated Charcoal

This protocol should be performed after initial workup but before final crystallization.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., methanol or ethanol) using the minimum amount required for complete dissolution at an elevated temperature.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Reflux: Gently reflux the mixture for 10-15 minutes. Over-exposure can lead to adsorption of the desired product.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the charcoal. Pre-heating the filtration funnel is crucial to prevent premature crystallization of the product.

  • Crystallization: Allow the clarified, hot filtrate to cool slowly to induce crystallization of the decolorized product.

Protocol 2: Purification via Acid-Base Extraction

This method is excellent for removing non-basic colored impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will protonate and move into the aqueous layer, leaving many impurities behind in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining trapped impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10). The free amine will precipitate out.

  • Final Extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate) 3-4 times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Q2: My recrystallization attempts fail—the compound either oils out or doesn't crystallize at all. What solvent systems are recommended?

A2: Underlying Cause & Strategy

Recrystallization failure often stems from an inappropriate choice of solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold. For a molecule like this compound, which has both aromatic (less polar) and amine/methoxy (more polar) functionalities, a single solvent may not be optimal. A two-solvent system often provides the necessary fine-tuning of solubility.

Recommended Solvent Systems:

The table below provides a starting point for screening recrystallization solvents. The key is to find a "soluble" solvent and an "anti-solvent" in which the compound is poorly soluble.

Solvent System TypeSoluble SolventAnti-SolventTypical Ratio (Approx.)Notes
Single Solvent EthanolN/AN/AA good first choice for moderately polar compounds[1].
Single Solvent MethanolN/AN/ACan be effective but may retain water[2].
Two-Solvent TolueneHexane1:1 to 1:5Excellent for aromatic compounds. Dissolve in hot toluene, add hexane until cloudy, then clarify with a few drops of hot toluene and cool.
Two-Solvent EthanolWater5:1 to 10:1The polarity can be finely adjusted. Add water to the hot ethanol solution.
Two-Solvent DichloromethaneHexane1:2 to 1:4Good for less polar impurities, but DCM's volatility requires care.
Protocol 3: General Two-Solvent Recrystallization
  • Dissolve: Place the crude solid in a flask and add the "soluble" solvent in small portions while heating until the solid just dissolves.

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few drops of the hot "soluble" solvent to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool to room temperature undisturbed. For maximum yield, subsequently place it in an ice bath.

  • Isolate & Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Q3: My compound shows persistent impurities on TLC/NMR. How do I set up an effective column chromatography purification?

A3: Underlying Cause & Strategy

Aromatic amines are notoriously difficult to purify on standard silica gel.[3] The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing, streaking, and sometimes irreversible adsorption of the product.[3][4] The strategy is to either neutralize the acidic sites on the silica or use a different, less acidic stationary phase.

G cluster_problem The Problem cluster_solution The Solution Amine Basic Amine (Your Product) Silica Acidic Silica Gel (Stationary Phase) Amine->Silica Strong Acid-Base Interaction Result Poor Separation: - Tailing - Product Loss Modifier Basic Modifier (e.g., Triethylamine) Silica_Neutral Neutralized Silica Gel Modifier->Silica_Neutral Blocks Acidic Sites Result_Good Good Separation: - Sharp Peaks - High Recovery Amine_Solution Basic Amine Amine_Solution->Silica_Neutral Weak, Reversible Interaction

Caption: Logic of using a basic modifier in silica gel chromatography.

Recommended Solutions:

  • Mobile Phase Modification: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This base will preferentially interact with the acidic silanol groups, allowing your product to elute cleanly.[4][5][6]

  • Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral alumina or commercially available amine-functionalized silica.[3]

ParameterRecommendation for Silica Gel Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Modifier Add 0.5% - 1% Triethylamine (TEA) to your eluent system.
Initial Eluent System 10-20% Ethyl Acetate in Hexanes + 1% TEA
Gradient Elution Gradually increase the polarity. A good next step is a Dichloromethane / Methanol system (e.g., 98:2 DCM:MeOH + 1% TEA).
TLC Analysis Always add the same percentage of TEA to your TLC mobile phase to accurately predict the column behavior.
Protocol 4: Flash Column Chromatography with a Basic Modifier
  • TLC Optimization: First, find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. Test systems like Ethyl Acetate/Hexane and DCM/Methanol. Crucially, add 1% TEA to the solvent mixture.

  • Column Packing: Pack the column using your chosen initial mobile phase (including the 1% TEA). This is known as wet packing or slurry packing and is generally preferred.[7]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method typically results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with your starting mobile phase, collecting fractions.

  • Gradient (if needed): If the product is not eluting, gradually increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate or methanol).

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely cited synthesis is a three-step sequence starting from commercially available 8-Hydroxyquinoline.[2][8]

  • Methylation: The hydroxyl group of 8-Hydroxyquinoline is methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to form 8-Methoxyquinoline.

  • Nitration: 8-Methoxyquinoline undergoes electrophilic aromatic substitution with a nitrating mixture (H₂SO₄/HNO₃) to install a nitro group at the C-5 position, yielding 5-Nitro-8-methoxyquinoline. The methoxy group is an activating group that directs the nitration.

  • Reduction: The nitro group of 5-Nitro-8-methoxyquinoline is reduced to the primary amine. Common reducing agents include tin(II) chloride (SnCl₂) or tin metal in concentrated HCl, or catalytic hydrogenation (H₂/Pd-C).[2][9][10]

Caption: Common synthetic pathway to this compound.

Q2: What are the likely impurities I should be looking for?

A2: The impurity profile depends heavily on the reaction conditions and workup. Key impurities to watch for include:

  • Starting Material: Unreacted 5-Nitro-8-methoxyquinoline due to incomplete reduction. This is often a yellow/orange solid.

  • Isomeric Impurities: If the starting material for nitration was not pure, you might have other nitro-isomers that carry through the reduction step.

  • Oxidation Products: Aromatic amines can oxidize on exposure to air, leading to colored impurities.

  • Residual Metals: If using Sn/HCl for reduction, residual tin salts can contaminate the product if the basification and extraction steps are not thorough.[2]

Q3: The product appears unstable. What are the recommended storage conditions?

A3: Aromatic amines can be sensitive to oxidation by atmospheric oxygen, a process often accelerated by light. This leads to degradation and discoloration.

Optimal Storage Conditions:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep refrigerated at 2–8 °C.[10][11]

  • Container: Use an amber glass vial or a vial wrapped in aluminum foil to protect from light.

  • Purity: Ensure the material is completely dry and free of residual solvent, as this can promote degradation.

References

Technical Support Center: Refinement of Protocols for Using 8-Methoxyquinolin-5-amine in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 8-Methoxyquinolin-5-amine and its derivatives in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.

Introduction: The Dual Role of the Quinoline Moiety

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. In the context of palladium-catalyzed reactions, it can play a dual role. It can act as a nucleophilic coupling partner in reactions like the Buchwald-Hartwig amination to form N-aryl quinolines. Additionally, the quinoline nitrogen itself can act as a ligand, which can be both beneficial and detrimental to the catalytic cycle. Understanding this duality is key to troubleshooting and optimizing your reactions. A primary challenge is the potential for the quinoline nitrogen's lone pair of electrons to coordinate strongly with the palladium center, leading to catalyst inhibition or the formation of inactive species.[1] This guide will address this and other common issues to refine your experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Q1: My Buchwald-Hartwig amination using an 8-alkoxy-5-aminoquinoline derivative is failing or giving very low yields. What are the most common causes?

A1: Low or no conversion in these reactions is a frequent challenge. The primary suspects are catalyst deactivation, suboptimal reaction conditions, or issues with reagent quality. The quinoline nitrogen can act as a poison to the palladium catalyst by strongly coordinating to it.[1] A systematic troubleshooting approach is crucial.

Troubleshooting Workflow:

  • Assess Reagent and Solvent Purity: Ensure all reagents, especially the amine and the aryl halide, are of high purity. Solvents must be anhydrous and thoroughly degassed. Oxygen and moisture can significantly impede the catalytic cycle.

  • Evaluate the Catalyst System:

    • Palladium Precursor: The choice of palladium source is critical. While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species. If this reduction is inefficient, the reaction will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., G3 or G4 Buchwald precatalysts) which can be activated by weak bases.[2]

    • Ligand Selection: The ligand is arguably the most important component for success. For quinoline-containing substrates, bulky, electron-rich phosphine ligands are often necessary to prevent the quinoline nitrogen from poisoning the catalyst.[1] These bulky ligands sterically shield the palladium center.

  • Optimize the Base and Solvent:

    • Base: The choice of base is critical and depends on the substrate's sensitivity. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can degrade sensitive functional groups.[3] For more delicate substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are recommended.[2][3] The solubility of the inorganic base can also be a limiting factor, so vigorous stirring is essential.

    • Solvent: Toluene is a robust and common solvent for Buchwald-Hartwig reactions.[3] Ethereal solvents like 1,4-dioxane or THF are also frequently used. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[3]

Q2: I am observing the formation of side products, including debromination of my aryl bromide starting material. How can I minimize this?

A2: Debromination and other side reactions often point to issues within the catalytic cycle, potentially stemming from an inappropriate choice of ligand or base.

Troubleshooting Steps:

  • Ligand Modification: The ligand influences the rates of both the desired productive reductive elimination and undesired side reactions. A less bulky ligand might favor side reactions. Screening a panel of ligands is the most effective strategy.

  • Base Strength: A base that is too strong can sometimes promote side reactions. If you are using NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.

  • Temperature Control: High reaction temperatures can lead to catalyst decomposition and an increase in side product formation. Try running the reaction at a lower temperature for a longer period.

Issue 2: Reaction Stalls Before Completion

Q: My reaction starts well but stalls at intermediate conversion. What could be the cause?

A: Reaction stalling is often due to catalyst decomposition or product inhibition.

Troubleshooting Steps:

  • Catalyst Stability: The catalyst may not be stable under the reaction conditions for the required duration. Adding a second portion of the catalyst and ligand midway through the reaction can sometimes help it go to completion.

  • Product Inhibition: The N-aryl quinoline product itself might be a better ligand for the palladium than the phosphine ligand you are using, leading to catalyst sequestration. Switching to a more strongly binding phosphine ligand can mitigate this.

  • Reagent Degradation: One of the starting materials might be degrading over time at the reaction temperature. You can assess the stability of your starting materials under the reaction conditions (without the catalyst) to diagnose this issue.

Optimized Protocols and Data

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-8-(benzyloxy)quinoline

This protocol is adapted from a reported synthesis of 5-(N-substituted-anilino)-8-hydroxyquinoline derivatives and serves as an excellent starting point for optimization.[4]

Experimental Protocol:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-8-(benzyloxy)quinoline (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04 equiv.).

  • Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add NaOt-Bu (1.25 equiv.) and the aniline coupling partner (1.25 equiv.).

  • Add degassed toluene to achieve a concentration of 0.1-0.2 M.

  • Place the vial in a preheated oil bath at 110-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Ligand Screening for the Amination of 5-Bromo-8-(benzyloxy)quinoline with Aniline

EntryLigand (L)Temperature (°C)Time (h)Yield (%)Observations
1L1 (XPhos)110-12024~70Good conversion, some debromination observed.
2L2 (SPhos)110-12018>85Higher yield and less side product formation.[4]
3L3 (RuPhos)110-12024~65Slower reaction rate compared to L1 and L2.
4L4 (DavePhos)110-12024~75Comparable to XPhos.

Note: The specific ligands L1-L4 were not explicitly defined in the source abstract but are inferred to be common Buchwald-type ligands for illustrative purposes.

Visualizing the Process

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Base_Assoc Base Association & Amine Coordination PdII_Aryl->Base_Assoc + H₂NR' PdII_Amine [L-Pd(II)(Ar)(NHR')]+X- Base_Assoc->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim - HX RedElim->Pd0 Regeneration Product Ar-NHR' RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Logic for Failed Reactions

Troubleshooting_Flowchart cluster_catalyst Key Considerations Start Low/No Product Yield CheckReagents Verify Reagent/Solvent Purity & Inertness Start->CheckReagents ScreenCatalyst Screen Pd Precursor & Ligand CheckReagents->ScreenCatalyst Reagents OK OptimizeBase Optimize Base (Strength & Solubility) ScreenCatalyst->OptimizeBase Still Low Yield BulkyLigand Use Bulky, Electron-Rich Ligands (e.g., SPhos) to prevent quinoline poisoning Precatalyst Consider Pd(0) source or modern precatalysts for reliable initiation OptimizeTemp Adjust Reaction Temperature OptimizeBase->OptimizeTemp Still Low Yield Success Reaction Successful OptimizeTemp->Success Improvement

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Technical Support Center: Troubleshooting Solubility of 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Methoxyquinolin-5-amine (CAS No. 30465-68-0), also known to synthetic chemists as the "Chen Auxiliary," is a versatile substituted quinoline derivative. It serves as an effective and easily removable directing group, particularly in mediating C-H activation for the synthesis of complex molecules like pyrrolidones.[1][2][3] Despite its utility, researchers frequently encounter challenges in dissolving this compound, a critical first step for its application in various reaction media.

This technical support guide provides a structured approach to understanding and overcoming the solubility issues of this compound. It is designed for researchers, chemists, and drug development professionals to facilitate seamless experimental workflows. We will explore the physicochemical properties of the molecule, address common questions in a detailed FAQ format, and provide actionable protocols and troubleshooting workflows.

Understanding the Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure. This compound is an aromatic amine with several key functional groups that influence its interaction with different solvents.[4]

  • Quinoline Core: A bicyclic aromatic system that is rigid, planar, and relatively non-polar, favoring interactions with other aromatic or moderately polar solvents.

  • Amine Group (-NH₂): A primary aromatic amine that can act as both a hydrogen bond donor and acceptor. Its basic nature (predicted pKa of the conjugate acid is ~3.98) allows for salt formation in acidic media, which can dramatically alter solubility.[1]

  • Methoxy Group (-OCH₃): An ether group that adds some polarity and can act as a hydrogen bond acceptor.

  • Quinoline Nitrogen: A tertiary amine within the aromatic ring that is a hydrogen bond acceptor and contributes to the molecule's basicity.

These features result in a molecule with moderate polarity and a propensity for hydrogen bonding, making solvent selection a non-trivial task.

PropertyValueSource(s)
CAS Number 30465-68-0[1][3][4]
Molecular Formula C₁₀H₁₀N₂O[1][2][4]
Molecular Weight 174.20 g/mol [1][3][4]
Appearance Powder[1][3]
Melting Point 90-95 °C[1][3]
Predicted pKa 3.98 ± 0.12 (for the conjugate acid)[1]
Storage Store at 2–8 °C under inert gas[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for dissolving this compound?
  • Recommended: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Methanol (MeOH).

Q2: My compound won't dissolve in non-polar solvents like hexane or toluene. Why?

This is expected due to the "like dissolves like" principle.[6] this compound possesses significant polarity from its amine and methoxy groups, and its nitrogen-containing heterocyclic core. These polar features require a solvent that can engage in similar polar or hydrogen-bonding interactions. Non-polar aliphatic solvents like hexane lack any mechanism to favorably interact with these polar sites, resulting in very poor solubility. While toluene is aromatic, its overall polarity is often insufficient to overcome the strong crystal lattice energy of the solid amine.

Q3: I'm observing precipitation when adding my DMSO stock solution to an aqueous reaction buffer. What is happening and how can I fix it?

This common problem is known as "crashing out" or anti-solvent precipitation.[7] While the compound is soluble in 100% DMSO, diluting it into an aqueous buffer dramatically increases the polarity of the medium. Water is a poor solvent for the largely aromatic core of the molecule, causing it to precipitate.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your final reaction or assay can tolerate without affecting results (often 0.5-1% in cell-based assays). Prepare a more concentrated DMSO stock so that the final concentration needed is achieved with a minimal volume addition.[7]

  • Use a Co-solvent: Prepare the initial stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or methanol.[7][8] This can sometimes improve the solubility profile in the intermediate aqueous environment.

  • pH Adjustment: If your experimental conditions allow, slightly acidifying the aqueous buffer can protonate the amine, forming a more water-soluble salt. (See Q5).

Q4: Can I use heat to improve solubility? What are the risks?

Yes, gentle heating can often increase both the rate of dissolution and the solubility limit. However, there are risks to consider:

  • Degradation: The compound has a melting point of 90-95 °C.[3] Heating close to this temperature, especially in solution, can risk thermal degradation. It is advisable to keep the temperature well below this, for example, 40-50 °C.

  • Solvent Volatility: When using low-boiling point solvents like DCM or methanol, heating will cause evaporation, concentrating your solution and potentially leading to safety hazards. Always heat under reflux or in a sealed, pressure-rated vessel.

  • Supersaturation: A solution prepared hot may become supersaturated upon cooling to room temperature, leading to precipitation later. It is crucial to check if the compound remains in solution after cooling.

Q5: How does pH affect the solubility of this compound?

As a basic compound, its solubility can be highly pH-dependent. The primary amine group can be protonated under acidic conditions to form an ammonium salt (R-NH₃⁺).

  • In Organic Solvents: Protonating the amine generally decreases its solubility in less polar organic solvents (like DCM or ether) because the resulting salt is highly polar and ionic.[9]

  • In Polar/Aqueous Solvents: The formation of this salt dramatically increases its solubility in polar protic solvents, including water. This principle is often used in liquid-liquid extractions to move amines from an organic phase to an aqueous phase by washing with dilute acid.[9][10] This can be a useful strategy if the final application is in an aqueous environment.

Q6: Are there any co-solvents that can enhance solubility?

Yes, a co-solvent strategy is a powerful tool. A mixture of solvents can offer a blended polarity profile that is more effective than a single solvent. For example, if you face partial solubility in DCM, adding a small percentage of methanol (e.g., DCM/MeOH 9:1) can disrupt the intermolecular hydrogen bonds in the solid solute and improve dissolution. Synthesis procedures for similar quinolines often employ solvent mixtures like methanol-acetone or ethanol-water.[8][11]

Troubleshooting Workflow for Dissolution

If you are facing difficulty dissolving this compound, follow this systematic workflow.

G start Initial State: Solid this compound select_solvent Step 1: Select Primary Solvent (Try DCM, DMSO, DMF, or MeOH) start->select_solvent vortex Step 2: Agitate at Room Temp (Vortex / Stir for 5-10 min) select_solvent->vortex check1 Is it fully dissolved? vortex->check1 sonicate Step 3a: Apply Sonication (10-15 min in ultrasonic bath) check1->sonicate No success Success: Compound Dissolved Proceed with experiment check1->success Yes check2 Is it fully dissolved? sonicate->check2 heat Step 3b: Gentle Heating (Warm to 40-50 °C with stirring) check2->heat No check2->success Yes check3 Is it fully dissolved? heat->check3 cosolvent Step 4: Use a Co-solvent System (e.g., Add 10% MeOH to DCM) check3->cosolvent No check3->success Yes check4 Is it fully dissolved? cosolvent->check4 new_solvent Step 5: Change Primary Solvent (Try a different recommended solvent) check4->new_solvent No check4->success Yes new_solvent->vortex fail Failure: Re-evaluate solvent choice and experimental requirements new_solvent->fail

Caption: A decision-tree workflow for systematically troubleshooting solubility issues.

Experimental Protocols

Safety Precaution: this compound is classified as a skin, eye, and respiratory irritant.[3][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 4.1: General Procedure for Solubility Testing
  • Preparation: Weigh approximately 1-2 mg of this compound into a small, clear glass vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Room Temperature Agitation: Cap the vial and vortex vigorously for 2-3 minutes.

  • Visual Inspection: Hold the vial against a dark background and inspect for any undissolved solid particles. A clear solution with no visible particulates indicates full dissolution.

  • Incremental Solubilization (If Needed): If the solid is not fully dissolved, apply the troubleshooting steps from Section 3 sequentially (sonication, gentle heating).

  • Documentation: Record the solvent used, the final concentration achieved, and the conditions required for dissolution (e.g., "Soluble at 10 mg/mL in DMSO with 5 min of sonication").

Protocol 4.2: Preparing a Stock Solution Using Co-solvents
  • Weigh Compound: Accurately weigh the desired mass of this compound into a volumetric flask.

  • Add Primary Solvent: Add the less polar solvent first (e.g., for a 9:1 DCM:MeOH mixture, add the DCM first) to about 75% of the final desired volume.

  • Initial Dissolution: Swirl or stir the mixture. The compound may not dissolve completely at this stage.

  • Add Co-solvent: Add the more polar co-solvent (e.g., MeOH) dropwise while agitating the flask until the solid dissolves completely.

  • Final Volume: Once dissolved, carefully add the primary solvent to reach the final target volume marked on the flask.

  • Mixing: Cap and invert the flask several times to ensure a homogenous solution.

Qualitative Solubility Data Summary

This table provides a qualitative guide to the solubility of this compound in common laboratory solvents based on its chemical properties and related literature. This should be used as a starting point for your own empirical tests.

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Notes
Polar Aprotic DMSO, DMFHigh Excellent hydrogen bond acceptors and high polarity effectively solvate the compound. Ideal for preparing concentrated stock solutions.
Chlorinated Dichloromethane (DCM)Good Moderately polar; interacts well with the aromatic system. A very common solvent for reactions involving this compound.
Alcohols Methanol, EthanolGood to Moderate Can act as both H-bond donors and acceptors. Solubility is good, but may be lower than in DMSO or DMF. Often used in synthesis.[8]
Ethers THF, DioxaneModerate to Low Can act as H-bond acceptors but have lower polarity than alcohols. May require heating or sonication.
Aromatic TolueneLow While aromatic, lacks sufficient polarity to effectively solvate the polar functional groups.
Non-polar Aliphatic Hexane, HeptaneVery Poor / Insoluble Highly unfavorable interactions between the polar solute and non-polar solvent.[6]
Aqueous WaterVery Poor / Insoluble The large, non-polar aromatic core dominates, leading to poor water solubility. Solubility increases significantly at low pH.

References

Technical Support Center: Optimization of the Ugi-azide Reaction for Preparing 8-Amino-6-Methoxyquinoline Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Ugi-azide reaction in the synthesis of 8-amino-6-methoxyquinoline hybrids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific application. Our goal is to combine established scientific principles with practical, field-proven insights to ensure the success of your experiments.

The 8-amino-6-methoxyquinoline scaffold is a privileged pharmacophore found in several antimalarial drugs, such as primaquine and tafenoquine.[1] Hybridizing this core with other pharmacologically active moieties, like tetrazoles, via the Ugi-azide multicomponent reaction offers a powerful strategy for generating novel drug candidates with potentially enhanced biological activity.[1][2] The Ugi-azide reaction, a variation of the classic Ugi four-component reaction (U-4CR), is exceptionally efficient for creating molecular diversity by forming 1,5-disubstituted tetrazoles in a single step.[3][4]

This guide will walk you through the reaction's mechanics, optimization strategies, and solutions to common experimental hurdles.

Part 1: Foundational Knowledge - The Ugi-azide Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The Ugi-azide reaction is a four-component reaction (4-CR) that involves an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃), replacing the carboxylic acid component of the traditional Ugi reaction.[3] The reaction proceeds through a series of equilibria, culminating in an irreversible step that drives the reaction forward.

The generally accepted mechanism involves the following key steps:

  • Imine Formation: The amine (8-amino-6-methoxyquinoline) and the aldehyde react to form a Schiff base (imine).

  • Iminium Ion Formation & Nucleophilic Attack: The iminium ion is then attacked by the isocyanide.

  • Nitrilium Ion Intermediate: This addition forms a nitrilium ion intermediate.

  • Azide Addition and Cyclization: The azide anion attacks the nitrilium ion, leading to an intermediate that rapidly undergoes intramolecular cyclization to form the stable 1,5-disubstituted tetrazole ring.

Ugi_Azide_Mechanism Figure 1: Ugi-azide Reaction Mechanism Amine R1-NH2 (8-amino-6-methoxyquinoline) Imine Imine (Schiff Base) Amine->Imine - H2O Aldehyde R2-CHO Aldehyde->Imine Isocyanide R3-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack Azide TMS-N3 Adduct Intermediate Adduct Azide->Adduct Nucleophilic Attack Iminium Iminium Ion Imine->Iminium + H+ Iminium->Nitrilium Nitrilium->Adduct Tetrazole 1,5-Disubstituted Tetrazole Hybrid Adduct->Tetrazole Intramolecular Cyclization

Figure 1: Ugi-azide Reaction Mechanism

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the optimization of the Ugi-azide reaction for synthesizing 8-amino-6-methoxyquinoline hybrids.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution & Explanation
Poor Imine Formation The initial condensation between the amine and aldehyde is crucial. Pre-stirring the 8-amino-6-methoxyquinoline and the aldehyde in the reaction solvent (e.g., methanol) for 1-2 hours before adding the other components can significantly improve the yield. This ensures a sufficient concentration of the imine for the subsequent steps.
Reagent Purity/Stability Aldehydes, especially aliphatic ones, can be prone to oxidation or polymerization. Use freshly distilled or recently purchased aldehydes. Isocyanides can have a strong, unpleasant odor and should be handled in a fume hood; ensure they are of high purity. Trimethylsilyl azide is moisture-sensitive; handle it under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Solvent Polar protic solvents like methanol, ethanol, or 2,2,2-trifluoroethanol (TFE) are generally preferred for Ugi reactions as they stabilize the polar intermediates.[5] Methanol is a common and effective choice for this specific synthesis.[1] If methanol fails, consider TFE, which can accelerate the reaction.
Low Reagent Concentration Ugi reactions often perform better at higher concentrations. A typical starting concentration is 0.2 M to 0.4 M.[6] If you observe low yields, try increasing the concentration of your reagents.
Reaction Temperature While many Ugi-azide reactions proceed at room temperature, slightly elevated temperatures (e.g., 40-60 °C) can sometimes improve conversion rates, especially with less reactive substrates.[7] However, be cautious, as higher temperatures can also promote side reactions.

Issue 2: Formation of Multiple Byproducts

Potential Cause Recommended Solution & Explanation
Side Reactions of the Aldehyde Aldehydes can undergo self-condensation or other side reactions. Adding the aldehyde slowly to the reaction mixture can help minimize these unwanted pathways.
Passerini Reaction If any carboxylic acids are present as impurities (e.g., from aldehyde oxidation), the Passerini three-component reaction can compete with the Ugi-azide reaction. Ensure all reagents and solvents are pure and anhydrous.
Secondary Amine Interference In some cases, the secondary amine in the Ugi-azide product can interfere with subsequent reactions or cyclizations.[8] While this is less of a concern for the primary Ugi-azide product itself, be mindful of this if you are planning post-Ugi modifications.
Incomplete Reaction If the reaction is not allowed to proceed to completion, you will isolate a mixture of starting materials, intermediates, and the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[4]

Issue 3: Difficulty with Product Purification

Potential Cause Recommended Solution & Explanation
Product is Highly Polar The resulting tetrazole hybrids can be polar. Standard silica gel chromatography may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures).
Product Crystallizes from the Reaction Mixture In some instances, the Ugi product may precipitate directly from the reaction mixture in a pure form.[6] This is advantageous and can be encouraged by using a solvent system where the product has low solubility. If precipitation occurs, simple filtration may be sufficient for purification.
Residual Isocyanide Isocyanides are notoriously difficult to remove due to their low volatility and strong odor. A common workup procedure involves washing the organic layer with dilute acid (e.g., 1M HCl) to protonate and remove any unreacted amine, followed by a wash with a solution of sodium bicarbonate. For stubborn isocyanide residues, consider a scavenger resin.
Work-up Issues A standard workup for this reaction involves evaporating the solvent, redissolving the residue in an organic solvent like dichloromethane or ethyl acetate, and washing with aqueous sodium disulfite and sodium bicarbonate solutions.[1] This helps to remove unreacted aldehyde and other impurities.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of the reactants?

A1: Typically, a 1:1:1:1 molar ratio of the amine, aldehyde, isocyanide, and azide source is used. However, slight excesses of the more volatile components, like the isocyanide or aldehyde, may sometimes be employed to drive the reaction to completion. For initial optimization, starting with equimolar amounts is recommended.

Q2: How critical is the order of addition of the reagents?

A2: The order of addition can be important. As mentioned in the troubleshooting guide, pre-mixing the 8-amino-6-methoxyquinoline (amine) and the aldehyde to facilitate imine formation is often beneficial.[1] After this initial period, the isocyanide and trimethylsilyl azide can be added.

Q3: Can I use other azide sources besides TMSN₃?

A3: Yes, other azide sources like sodium azide (NaN₃) in the presence of an acid catalyst can be used. However, TMSN₃ is often preferred because it is soluble in organic solvents and the resulting trimethylsilanol is volatile and easily removed.

Q4: My reaction is very slow. How can I speed it up?

A4: Several factors can be adjusted to increase the reaction rate:

  • Increase Concentration: As per Le Chatelier's principle, increasing the concentration of reactants can accelerate the reaction.[6]

  • Increase Temperature: Gently warming the reaction mixture to 40-50 °C can significantly reduce reaction times. Monitor for byproduct formation.

  • Use a More Activating Solvent: Solvents like 2,2,2-trifluoroethanol (TFE) can promote the formation of the iminium ion and accelerate the reaction compared to methanol.[9]

  • Add a Lewis Acid Catalyst: In some Ugi-type reactions, a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), has been shown to improve yields and reaction rates.[10]

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against the starting materials on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction's progress. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes, or a small percentage of methanol in dichloromethane) and visualize the spots under a UV lamp.[4]

Part 4: Experimental Protocols

General Protocol for the Ugi-azide Synthesis of 8-Amino-6-Methoxyquinoline Hybrids

This protocol is adapted from established literature procedures.[1][2]

Experimental_Workflow Figure 2: Experimental Workflow Start Start Step1 1. Dissolve 8-amino-6-methoxyquinoline and aldehyde in dry methanol. Start->Step1 Step2 2. Stir at room temperature for 1-2 hours under an inert atmosphere (Argon). Step1->Step2 Step3 3. Add trimethylsilyl azide (TMSN₃) and isocyanide dropwise. Step2->Step3 Step4 4. Stir for 20-120 hours, monitoring by TLC. Step3->Step4 Step5 5. Evaporate solvent in vacuo. Step4->Step5 Step6 6. Redissolve residue in CH₂Cl₂. Step5->Step6 Step7 7. Wash with aq. sodium disulfite and aq. NaHCO₃. Step6->Step7 Step8 8. Dry, filter, and concentrate the organic layer. Step7->Step8 Step9 9. Purify via column chromatography. Step8->Step9 End End Product Step9->End

Figure 2: Experimental Workflow

Materials:

  • 8-amino-6-methoxyquinoline (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Trimethylsilyl azide (TMSN₃) (1.0 eq)

  • Dry Methanol (to achieve a concentration of ~0.15 M)

  • Dichloromethane (for workup)

  • 30% aqueous sodium disulfite solution

  • 0.1% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve 8-amino-6-methoxyquinoline (1.0 eq) and the desired aldehyde (1.0 eq) in dry methanol.

  • Stir the mixture at room temperature for 1-2 hours.

  • To this solution, add trimethylsilyl azide (1.0 eq) dropwise, followed by the dropwise addition of the isocyanide (1.0 eq).

  • Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC. Reaction times can vary significantly (from 20 to 120 hours) depending on the substrates.[1]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with 30% aqueous sodium disulfite and 0.1% aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 8-amino-6-methoxyquinoline hybrid.

References

Technical Support Center: Improving the Efficiency of Removing the 8-Amino-5-methoxyquinoline Auxiliary Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the efficient removal of the 8-amino-5-methoxyquinoline (MQ) auxiliary group. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful directing group in C-H activation and other transformations. The robust nature of the MQ amide bond, while advantageous for directed synthesis, often presents a significant challenge during the final deprotection step.[1][2][3] This guide provides in-depth, field-tested advice in a question-and-answer format to help you navigate and troubleshoot the complexities of its cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the 8-amino-5-methoxyquinoline (MQ) auxiliary group and why is it so difficult to remove?

The 8-amino-5-methoxyquinoline group is a highly effective bidentate directing group, primarily used to achieve high levels of selectivity in transition metal-catalyzed C-H functionalization reactions.[3] Its difficulty in removal stems from the high resonance stabilization of the amide bond it forms with the substrate molecule.[1][2] This inherent stability makes the bond resistant to cleavage, often requiring harsh reaction conditions that can compromise the integrity of the target molecule, especially if it contains sensitive functional groups.[1]

Q2: What are the standard methods for cleaving the MQ auxiliary group?

The most common strategies for MQ group removal include:

  • Oxidative Deprotection: This is often the preferred method for its milder conditions. Reagents like Ceric Ammonium Nitrate (CAN) are used to oxidize the auxiliary, making the amide bond more labile and easier to cleave.[4][5]

  • Strongly Acidic or Basic Solvolysis: This involves hydrolysis using concentrated acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) at elevated temperatures.[1][2] However, these conditions are often too harsh for complex molecules.

  • Transamidation: This involves activating the MQ amide, for instance with a Boc group, to facilitate a reaction with a different amine, effectively swapping the auxiliary group.[1][6]

  • Reductive Cleavage: In certain contexts, reductive methods can be employed, though they are less common than oxidative or hydrolytic strategies.[1]

Q3: Are there specific functional groups known to be incompatible with standard MQ removal conditions?

Yes, functional group compatibility is a major concern.

  • Acid-sensitive groups (e.g., acetals, ketals, silyl ethers, Boc-protecting groups) are often incompatible with strong acid hydrolysis.

  • Base-sensitive groups (e.g., esters, epoxides) can be cleaved or undergo side reactions under strong basic conditions.

  • Oxidatively sensitive groups (e.g., sulfides, certain heterocycles, electron-rich aromatic rings) may be degraded by reagents like CAN. Careful consideration of the substrate's functional groups is critical when selecting a deprotection strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter.

Problem 1: Incomplete or Stalled Cleavage Reaction

Q: My CAN-mediated deprotection has stalled, with significant starting material remaining even after prolonged reaction time. What are the likely causes and how can I fix it?

A: This is a common issue with several potential causes. Let's break down the troubleshooting process.

Immediate Cause Analysis:

  • Reagent Quality: Ceric Ammonium Nitrate (CAN) is hygroscopic and can lose activity over time. Ensure you are using a fresh, high-quality batch. The characteristic bright orange color is a good indicator of its Ce(IV) state.

  • Stoichiometry: CAN is a single-electron oxidant, and its mechanism can be complex.[7] Insufficient equivalents are a frequent cause of incomplete reactions. While 2-4 equivalents are often cited, sterically hindered or electronically deactivated substrates may require a larger excess.

  • Solvent Choice: The reaction is typically run in a mixture of acetonitrile and water. The water is crucial for the final hydrolysis step. Ensure the solvent ratio is appropriate to maintain solubility of both the substrate and the CAN.

  • Temperature: Most CAN-mediated cleavages are run at room temperature.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be cautious of potential side product formation.

Troubleshooting Workflow Diagram

PurificationWorkflow Start Reaction Mixture (Product, MQ-fragment, Ce salts) Quench Quench with aq. Na₂S₂O₃ to remove excess oxidant Start->Quench Neutralize Neutralize/Basify with aq. NaHCO₃ or NaOH (to pH ~8-9) Quench->Neutralize Filter Filter through Celite to remove precipitated Ce salts Neutralize->Filter Key Step 1 Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Filter->Extract AcidWash Wash Organic Layer with dilute acid (e.g., 1M HCl) Extract->AcidWash Key Step 2: Removes basic MQ Dry Dry (Na₂SO₄), Filter, & Concentrate AcidWash->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify

References

Technical Support Center: Enhancing the Stability of 8-Methoxyquinolin-5-amine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 8-Methoxyquinolin-5-amine derivatives in biological assays. The unique chemical scaffold of these compounds, while promising, presents specific challenges that can impact experimental reproducibility and data integrity. This document is designed with full editorial control to offer practical, scientifically-grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound derivatives.

Q1: My this compound derivative shows decreasing potency in my assay over a few days. What is the likely cause?

A1: The most probable cause is oxidative degradation. The 8-methoxy and 5-amino groups on the quinoline ring are electron-donating, making the scaffold susceptible to oxidation. This can be accelerated by exposure to atmospheric oxygen, reactive oxygen species (ROS) in your assay medium, or repeated freeze-thaw cycles of your stock solutions.[1][2][3] Degradation compromises the structural integrity of the compound, leading to a loss of biological activity.

Q2: I'm dissolving my compound in DMSO for a stock solution. What is the best way to store it?

A2: For long-term storage, DMSO stock solutions should be aliquoted into small, single-use volumes and stored at -80°C in tightly sealed containers.[4][5][6] This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][8] For short-term or daily use, storage at -20°C is acceptable, but repeated warming to room temperature should be avoided.[4]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as solvent-shifting precipitation, where a compound soluble in an organic solvent (DMSO) becomes insoluble when introduced to an aqueous environment.[9][10] To mitigate this, always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously.[9][11] This rapid dispersion prevents localized high concentrations of the compound that trigger precipitation. Keeping the final DMSO concentration consistent and typically below 1% is also a critical best practice.[11]

Q4: Can the pH of my assay buffer affect the stability of my this compound derivative?

A4: Yes, pH can significantly impact both the stability and solubility of your compound. The quinoline nitrogen and the 5-amino group are basic centers. At acidic pH, these sites can become protonated, which may increase aqueous solubility but could also alter the compound's interaction with its biological target or affect its stability.[9] It is crucial to assess compound stability in your specific assay buffer (See Troubleshooting Protocol 2).

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Problem - Inconsistent Assay Results and High Variability

Symptoms: You observe significant well-to-well or day-to-day variability in your assay readout (e.g., IC50 values, percent inhibition).

Underlying Cause Analysis: Inconsistent results are often a direct consequence of compound instability. The arylamine moiety is a known structural alert, susceptible to metabolic activation or chemical oxidation, which can generate reactive intermediates.[12] In cell-based assays, cellular enzymes can modify the compound, while in biochemical assays, components of the media can generate reactive oxygen species (ROS) that degrade the compound over the incubation period.[3][13]

Troubleshooting Workflow: Diagnosing Assay Variability

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Decision Points & Solutions A High Assay Variability or Inconsistent IC50 B Step 1: Perform Compound-Only Control (Incubate in assay buffer, no cells/enzyme) A->B C Step 2: Analyze Supernatant and Pellet for Precipitation B->C E Precipitation Observed? C->E D Step 3: Run Time-Course Stability Study by LC-MS (See Protocol 2) F Degradation Observed? D->F E->D No G Solution: Optimize Dilution (See Protocol 1) or Add Solubilizing Excipients E->G Yes H Solution: Add Antioxidant (See Table 2) or Reduce Incubation Time F->H Yes I Problem Likely Not Compound Stability. Investigate Assay Biology. F->I No

Caption: Troubleshooting workflow for inconsistent assay results.

Guide 2: Problem - Confirmed Compound Degradation

Symptoms: Analytical methods like LC-MS confirm that the parent compound concentration decreases over time in the assay buffer.

Underlying Cause Analysis: Quinoline derivatives can undergo oxidative degradation, often initiated by hydroxylation.[14][15][16] The electron-rich nature of the 8-methoxy and 5-amino substituted ring makes it a prime target for ROS. Peroxides in aged DMSO or generated by assay components (e.g., some biological buffers, reducing agents like DTT under aerobic conditions) can accelerate this process.

Potential Degradation Pathway

G A This compound (Parent Compound) C Oxidized Intermediates (e.g., Quinone-imine) A->C Oxidation B Oxidative Species (ROS, Peroxides) B->C D Further Degradation Products or Polymerization C->D Decomposition

Caption: Simplified potential oxidative degradation pathway.

Preventative & Corrective Actions

  • Use High-Quality Solvents: Always use anhydrous, high-purity DMSO for stock solutions. Purchase in small bottles to minimize exposure to air and moisture after opening.

  • Optimize Assay Buffer: If possible, degas your aqueous buffer before use to remove dissolved oxygen.

  • Incorporate Antioxidants: The addition of a sacrificial antioxidant can protect your compound. See Table 2 for recommendations. Always test the antioxidant for interference with your assay beforehand.

Table 1: Recommended Storage Conditions for Stock Solutions

Storage TypeSolventTemperatureMax DurationKey Considerations
Long-Term Anhydrous DMSO-80°C> 1 YearAliquot to avoid freeze-thaw cycles. Use tightly sealed vials.[5][7]
Short-Term Anhydrous DMSO-20°C1-2 MonthsMinimize time at room temperature. Check for precipitation upon thawing.[4]
Assay Plates Assay Buffer4°C< 24 HoursPrepare fresh daily. Protect from light.

Table 2: Suggested Antioxidants for Assay Buffer

AntioxidantTypical Final Conc.ProsCons
Ascorbic Acid (Vitamin C) 50-200 µMWater-soluble, effective ROS scavenger.Can be unstable, may chelate metal ions.
N-Acetylcysteine (NAC) 1-5 mMWater-soluble, precursor to glutathione.May interfere with assays involving thiol chemistry.
Tocopherol (Vitamin E) 10-50 µMPotent lipid-soluble antioxidant.Requires a co-solvent (e.g., ethanol) for aqueous dispersion.

Section 3: Experimental Protocols

These self-validating protocols are designed to help you systematically diagnose and solve stability issues.

Protocol 1: Optimized Dilution to Prevent Precipitation

This protocol minimizes solvent-shifting precipitation when preparing working solutions.

Materials:

  • 10 mM compound stock in 100% DMSO.

  • Pre-warmed aqueous assay buffer.

  • Sterile microcentrifuge tubes or 96-well plates.

  • Vortex mixer.

Procedure:

  • Calculate Volumes: Determine the volumes needed. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of stock and 999 µL of buffer (Final DMSO: 0.1%).

  • Aliquot Buffer: Add the full required volume of aqueous buffer (e.g., 999 µL) to the destination tube/well first.[9]

  • Initiate Mixing: Place the tube on a vortex mixer at a high setting or stir the buffer vigorously.

  • Add Stock Solution: While the buffer is being mixed, add the small volume of DMSO stock (e.g., 1 µL) drop-wise or directly into the vortex. This ensures immediate dispersion.[11]

  • Continue Mixing: Vortex for an additional 10-15 seconds to ensure homogeneity.

  • Self-Validation (QC Check): Visually inspect the solution against a dark background. It should be perfectly clear. If any cloudiness or particulates are visible, the kinetic solubility has been exceeded. Repeat the procedure at a lower final concentration.

Protocol 2: Assessing Compound Stability by LC-MS

This protocol provides a quantitative measure of your compound's stability over time in the exact assay conditions.

Materials:

  • Compound stock solution (DMSO).

  • Assay buffer (with all components except enzyme/cells).

  • LC-MS system.

Procedure:

  • Prepare Stability Sample: Prepare a working solution of your compound in the assay buffer at the final assay concentration (e.g., 10 µM). Prepare a sufficient volume for all time points (e.g., 1 mL).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 50 µL), quench it by adding an equal volume of acetonitrile (ACN) containing an internal standard, and inject it into the LC-MS. This is your baseline measurement.

  • Incubate: Place the remaining stability sample under the exact assay conditions (e.g., 37°C incubator, protected from light).

  • Collect Time Points: At specified intervals (e.g., 1, 2, 4, 8, and 24 hours), remove another aliquot, quench it with ACN/internal standard as in step 2, and analyze by LC-MS.

  • Data Analysis (Self-Validation): For each time point, calculate the peak area ratio of your compound to the internal standard. Plot this ratio against time. A stable compound will show a flat line with minimal decrease in the ratio. A significant downward trend indicates degradation.

References

Mitigating side reactions during the functionalization of the 8-Methoxyquinolin-5-amine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the 8-Methoxyquinolin-5-amine scaffold. This versatile building block is a cornerstone in the synthesis of novel compounds in medicinal chemistry and materials science, valued for its role as a precursor to pharmacologically active agents.[1][2] However, its rich electronic nature and multiple reactive sites present unique challenges during synthetic modifications. Uncontrolled reactions can lead to a mixture of undesired side products, complicating purification and reducing yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during the functionalization of this scaffold. We will delve into the mechanistic underpinnings of these side reactions and provide field-proven troubleshooting strategies and detailed protocols to help you achieve clean, selective, and high-yielding transformations.

Understanding the Scaffold's Reactivity

Before troubleshooting, it's crucial to understand the inherent reactivity of this compound. The molecule has several potential sites for reaction: the primary amine (N-H), the quinoline nitrogen (N-ring), and the aromatic carbocyclic ring (C6 and C7). The interplay between the electron-donating amino and methoxy groups significantly activates the aromatic ring, making it susceptible to various reactions.

FAQ 1: General Handling and Properties

Question: What are the basic physicochemical properties and handling recommendations for this compound?

Answer: Proper handling and understanding the basic properties are the first steps to successful experimentation.

  • Appearance: Typically a powder.[3]

  • Stability & Storage: The compound should be stored under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent degradation.[4][5]

  • Solubility: While specific data is limited, quinoline derivatives can exhibit variable solubility. It is advisable to perform small-scale solubility tests in your intended reaction solvents.

  • pKa: The predicted pKa is approximately 3.98.[4][5] This indicates the quinoline nitrogen is weakly basic, a key factor to consider when choosing reagents and bases for reactions.

FAQ 2: Issues with N-Acylation and N-Sulfonylation

Question: I'm trying to acylate the 5-amino group, but I'm getting low yields and multiple products. What's going wrong?

Answer: This is a common issue stemming from the scaffold's multiple nucleophilic sites. The primary side reactions are di-acylation (at both the 5-amino group and the quinoline nitrogen, forming a charged species) and O-acylation if deprotection of the methoxy group occurs under harsh conditions (less common).

Core Problem: The 5-amino group is the desired site of reaction. However, the quinoline nitrogen can also be acylated, and over-acylation of the primary amine can occur.[6]

Troubleshooting Strategies:

  • Control Stoichiometry and Addition Rate:

    • Explanation: Using a large excess of the acylating agent (e.g., acyl chloride, anhydride) can drive the reaction towards multiple acylations.

    • Recommendation: Start with 1.05-1.2 equivalents of the acylating agent. Add the reagent dropwise or in portions at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.

  • Optimize the Base:

    • Explanation: A strong, non-nucleophilic base is needed to scavenge the acid byproduct (e.g., HCl) without competing in the reaction.

    • Recommendation: Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a mild catalyst. Avoid strong bases like NaOH or KOtBu if your acylating agent is base-sensitive.

  • Solvent Choice:

    • Explanation: The solvent can influence the reactivity of both the amine and the acylating agent.

    • Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices.

Comparative Table: N-Acylation Conditions

ParameterCondition A (Problematic)Condition B (Recommended)Rationale
Acyl Chloride (eq.) 2.01.1Prevents over-acylation.[6]
Base None or excess Pyridine1.5 eq. DIPEAScavenges acid without side reactions.
Temperature Room Temperature0 °C to Room TempControls initial reactivity.
Monitoring Endpoint checkTLC/LC-MS at intervalsAllows quenching before side products dominate.

FAQ 3: Controlling N-Alkylation vs. C-Alkylation

Question: When I perform N-alkylation on the 5-amino group, I observe polyalkylation and sometimes reaction on the aromatic ring. How can I achieve selective mono-N-alkylation?

Answer: This is a classic challenge. The initial N-alkylation product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that forms the tertiary amine or even a quaternary ammonium salt.[7][8] Furthermore, under certain conditions (e.g., Friedel-Crafts), C-alkylation on the electron-rich ring can compete.

Troubleshooting Workflow:

G cluster_0 Troubleshooting N-Alkylation Start Goal: Mono-N-Alkylation Problem Observed Issue: - Polyalkylation - C-Alkylation Side Product Start->Problem Strategy1 Strategy 1: Use a Large Excess of Amine Problem->Strategy1 Is separation of excess amine feasible? Strategy2 Strategy 2: Reductive Amination Problem->Strategy2 Can the substrate tolerate reducing agents? Strategy3 Strategy 3: Use Protecting Groups Problem->Strategy3 Are multi-step syntheses acceptable? Outcome1 Result: Favors Mono-alkylation (Statistically) Strategy1->Outcome1 Outcome2 Result: Clean Mono-alkylation Strategy2->Outcome2 Outcome3 Result: Controlled Alkylation (Requires extra steps) Strategy3->Outcome3

Caption: Workflow for troubleshooting N-alkylation reactions.

Detailed Strategies:

  • Reductive Amination (Recommended): This is often the cleanest method for controlled mono-N-alkylation. The amine is first reacted with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ.

    • Why it works: The reaction conditions are mild, and the stoichiometry can be precisely controlled, preventing over-alkylation.

    • Protocol Snippet: Dissolve this compound and 1.1 equivalents of the desired aldehyde/ketone in a solvent like methanol or dichloroethane. After imine formation (monitor by TLC), add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).

  • Use a Large Excess of the Amine:

    • Why it works: By using a large excess (5-10 fold) of the this compound relative to the alkylating agent, you statistically favor the alkylating agent reacting with the starting material rather than the mono-alkylated product.[7]

    • Drawback: This is only practical if the quinoline starting material is inexpensive and can be easily separated from the product.

  • Protecting Group Strategy:

    • Why it works: Acylate the amine first (e.g., to form a trifluoroacetamide), then perform the alkylation, and finally deprotect. The N-atom of an amide is significantly less nucleophilic, preventing further reaction.[9]

    • Drawback: Adds two steps (protection/deprotection) to your synthesis.

FAQ 4: Challenges in Palladium Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination to couple an aryl halide to the 5-amino group, but the reaction is sluggish or fails completely. Is the catalyst being poisoned?

Answer: Yes, this is a very likely scenario. Heterocyclic compounds, especially those with nitrogen atoms like quinolines, are known to coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity, effectively "poisoning" it and stalling the catalytic cycle.[10][11]

Core Problem: The lone pair on the quinoline ring nitrogen can bind to the Pd(0) or Pd(II) center, preventing it from participating in the desired oxidative addition and reductive elimination steps of the Buchwald-Hartwig reaction.[12]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_poison Catalyst Poisoning Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR'R'' - HX AmineComplex Ar-Pd(II)-NR'R''(L_n) LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' RedElim->Product Quinoline Quinoline Nitrogen PoisonedPd Pd(0)L_n (Coordinated) Quinoline->PoisonedPd Inhibits Cycle

Caption: Quinoline nitrogen can sequester the Pd catalyst, inhibiting the catalytic cycle.

Mitigation Strategies:

  • Ligand Selection is Critical:

    • Explanation: Bulky, electron-rich phosphine ligands are essential. They not only facilitate the catalytic cycle but also sterically hinder the quinoline nitrogen from coordinating with the palladium center.[12][13]

    • Recommendations:

      • For general use: Use biarylphosphine ligands like XPhos , SPhos , or RuPhos .

      • For challenging substrates: Consider highly hindered ligands like BrettPhos .[11]

      • Start with a higher catalyst and ligand loading (e.g., 2-5 mol %) than you would for a simpler aniline.

  • Choice of Base and Solvent:

    • Explanation: The base is crucial for deprotonating the amine, but a very strong base can also lead to side reactions with sensitive substrates.[14]

    • Recommendations: Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, although they may require higher temperatures or longer reaction times.[11] Toluene and dioxane are typical solvents.

Protocol: Optimized Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), NaOtBu (1.4 eq.), and the chosen ligand (e.g., XPhos, 4 mol %).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol % or Pd(OAc)₂, 2 mol %).

  • Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 80-110 °C and monitor by LC-MS. The reaction may require 12-24 hours.

  • Work-up: Upon completion, cool to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

FAQ 5: Controlling Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: I want to perform a halogenation on the carbocyclic ring, but I'm not sure where the substitution will occur. How do I control the regioselectivity?

Answer: This is a question of directing group effects. The this compound scaffold has two powerful ortho-, para-directing groups: the amino group (-NH₂) and the methoxy group (-OCH₃).

  • -NH₂ Group: This is a strongly activating, ortho-, para-director. It will direct incoming electrophiles to the C6 and C4 positions. The C4 position is on the pyridine ring, which is generally deactivated towards electrophilic attack.[15]

  • -OCH₃ Group: This is also a strongly activating, ortho-, para-director. It will direct to the C7 position (and C9, which is the bridgehead).

Predicted Reactivity: The combined electronic effect of the amino and methoxy groups makes the carbocyclic ring highly activated. The C6 position is the most likely site for electrophilic attack as it is para to the powerful amino group and ortho to the methoxy group. The C7 position is the next most likely. Theoretical studies on similar quinoline systems support substitution occurring on the carbocyclic ring rather than the pyridinic ring.[16][17][18]

Strategies for Selective Halogenation (e.g., Bromination):

  • Mild Conditions for Mono-substitution:

    • Explanation: Due to the high activation of the ring, harsh conditions (e.g., Br₂ in a strong acid) will likely lead to poly-bromination and other side reactions.

    • Recommendation: Use a milder brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF or acetonitrile at a controlled temperature (e.g., 0 °C to room temperature). This allows for more controlled, selective mono-halogenation, primarily at the C6 position.

  • Use of Protecting Groups:

    • Explanation: To alter the directing effect, the amino group can be temporarily converted into a less activating group.

    • Recommendation: Acetylating the amine to form an acetamide (-NHCOCH₃) makes it a moderately activating ortho-, para-director. This can temper the ring's reactivity and may offer different selectivity, though C6 is still a likely product. The protecting group can be removed later via hydrolysis.[19]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 8-Methoxyquinolin-5-amine Based Herbicides Against Standard Weed Killers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of herbicide-resistant weeds necessitates continuous innovation in crop protection. This guide introduces a novel herbicidal candidate, 8-Methoxyquinolin-5-amine, a compound from the quinoline class of chemistry. While research into this specific molecule is nascent, its structural analogues, such as quinclorac, have established herbicidal activity, primarily acting as synthetic auxins.[1][2][3] This document provides a comprehensive framework for validating the efficacy of this hypothetical herbicide against established market standards: Glyphosate, a broad-spectrum systemic herbicide[4][5][6][7]; Dicamba, a selective broadleaf herbicide[8][9][10][11]; and Atrazine, a selective pre-emergence herbicide.[12][13][14] We present a structured, field-proven methodology for comparative analysis, detailing experimental workflows, data interpretation, and the scientific rationale underpinning each step. This guide is intended for researchers and professionals in the agrochemical and weed science fields to rigorously evaluate new active ingredients.

Introduction: The Scientific Rationale for a Novel Quinoline Herbicide

Quinoline derivatives represent a promising area for herbicide discovery due to their diverse biological activities.[15][16][17] The compound this compound is proposed as a next-generation herbicide. Based on its structural similarity to quinoline carboxylic acids, its primary mechanism of action is hypothesized to be that of a synthetic auxin.[1][2]

Proposed Mechanism of Action: Synthetic Auxin Activity

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. This leads to a catastrophic disruption of normal hormonal balance.[1][2]

The proposed cascade of events following application of this compound is as follows:

  • Receptor Binding: The herbicide binds to auxin receptors, primarily the TIR1/AFB F-box proteins.[18][19]

  • Deregulated Gene Expression: This binding triggers the degradation of Aux/IAA transcriptional repressors, leading to the massive overexpression of auxin-responsive genes.[18][20]

  • Hormonal Imbalance & Ethylene Production: The overexpression of genes like ACS (ACC synthase) results in a surge of ethylene production.[19][20]

  • ABA Accumulation & Oxidative Stress: This hormonal chaos also stimulates the biosynthesis of abscisic acid (ABA), which in turn represses photosynthesis-related genes and induces oxidative stress, leading to senescence and cell death.[2][18][20]

Susceptible plants exhibit characteristic symptoms of uncontrolled, disorganized growth, including leaf cupping, stem twisting (epinasty), and eventual tissue necrosis.[1][9]

Synthetic_Auxin_MoA cluster_0 Plant Cell herbicide This compound (Synthetic Auxin) receptor TIR1/AFB Auxin Receptor herbicide->receptor binds aux_iaa Aux/IAA Repressor receptor->aux_iaa targets for degradation arf Auxin Response Factor (ARF) aux_iaa->arf represses genes Auxin-Responsive Genes (e.g., ACS, NCED) arf->genes activates transcription ethylene Ethylene Overproduction genes->ethylene aba ABA Accumulation genes->aba death Uncontrolled Growth & Cell Death ethylene->death aba->death Validation_Workflow cluster_phase1 Phase 1: Greenhouse Screening cluster_phase2 Phase 2: Selectivity & Safety cluster_phase3 Phase 3: Field Trials p1_a Dose-Response Assays (ED50 Determination) p1_b Weed Spectrum Analysis (Broadleaf vs. Grass) p1_a->p1_b p2_a Crop Tolerance Trials (e.g., Corn, Soybean) p1_b->p2_a p2_b Non-Target Organism Initial Screen p2_a->p2_b p3_a Small-Plot Replicated Trials (Multiple Locations) p2_b->p3_a p3_b Pre- vs. Post-Emergence Efficacy p3_a->p3_b p3_c Long-Term Weed Control (Residual Activity) p3_b->p3_c start Candidate Herbicide (MQ-85) start->p1_a

References

A Comparative Guide to the Anticancer Activity of 8-Methoxyquinolin-5-amine Derivatives and Known Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the emerging class of 8-methoxyquinolin-5-amine derivatives against established chemotherapeutic agents such as Doxorubicin, Cisplatin, and Paclitaxel. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic advantages of these novel compounds.

Introduction: The Quest for Targeted and Potent Cancer Therapies

The landscape of cancer treatment has been historically dominated by cytotoxic agents that, while effective, often carry a heavy burden of toxicity due to their non-specific mechanisms of action.[1][2][3] The development of novel anticancer drugs is increasingly focused on identifying compounds that can selectively target pathways crucial for cancer cell survival and proliferation, thereby offering improved efficacy and a wider therapeutic window.

Quinoline derivatives have emerged as a "privileged structure" in medicinal chemistry, with a wide range of biological activities, including potent antitumor effects.[4] This guide delves into a specific subclass, 8-methoxyquinoline-5-amine derivatives, evaluating their performance by benchmarking them against cornerstone chemotherapeutic drugs that represent different classes of action: an anthracycline (Doxorubicin), a platinum-based compound (Cisplatin), and a taxane (Paclitaxel).

Benchmark Chemotherapeutic Agents: The Established Standards

A meaningful comparison requires a solid understanding of the current standards of care. Doxorubicin, Cisplatin, and Paclitaxel are widely used in various chemotherapy regimens for cancers including breast, lung, ovarian, and testicular cancers.[][6][7][8][9]

Doxorubicin: The DNA Damage Inducer

Doxorubicin is a powerful anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms.[][10] Its primary mode of action involves intercalating into the DNA double helix, which obstructs the action of topoisomerase II, an enzyme essential for DNA replication.[2][11] This leads to DNA strand breaks and the induction of apoptosis.[1] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cellular membranes.[1][10]

Doxorubicin_Mechanism Dox Doxorubicin Cell Cancer Cell Dox->Cell DNA DNA Intercalation Cell->DNA TopoII Topoisomerase II Inhibition Cell->TopoII ROS Generates Reactive Oxygen Species (ROS) Cell->ROS Damage DNA Strand Breaks & Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of Action for Doxorubicin.

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based drug that has been a cornerstone of cancer therapy for decades.[12][13] After entering the cell, its chloride ligands are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 reactive centers on purine bases (primarily guanine) in DNA, creating intra- and inter-strand cross-links.[3][13] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers apoptosis.[8][9]

Cisplatin_Mechanism Cis Cisplatin Aqua Aquated Platinum Complex Cis->Aqua Enters Cell & Hydrolyzes DNA Binds to DNA (Purine Bases) Aqua->DNA Crosslinks Intra- and Inter-strand Cross-links DNA->Crosslinks Block Replication & Transcription Block Crosslinks->Block Apoptosis Apoptosis Block->Apoptosis

Caption: Mechanism of Action for Cisplatin.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family, has a unique mechanism that targets the cell's cytoskeleton.[14] It binds to the β-tubulin subunit of microtubules, which are essential for forming the mitotic spindle during cell division.[15] Paclitaxel promotes the polymerization of tubulin and hyper-stabilizes the resulting microtubules, preventing their normal disassembly.[] This leads to the formation of non-functional microtubule bundles, causing cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[14][15]

Paclitaxel_Mechanism Pac Paclitaxel Tubulin Binds to β-tubulin Pac->Tubulin Microtubules Promotes Polymerization & Inhibits Depolymerization Tubulin->Microtubules Stable Hyper-stabilized, Non-functional Microtubules Microtubules->Stable Arrest G2/M Phase Mitotic Arrest Stable->Arrest Apoptosis Apoptosis Arrest->Apoptosis Quinoline_Mechanism Quinoline 8-Methoxyquinoline Derivative (e.g., MMNC) PI3K PI3K Quinoline->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MTT_Workflow Start 1. Seed Cells in 96-well plate Treat 2. Add Test Compound (Varying Concentrations) Start->Treat Incubate1 3. Incubate (e.g., 48-72 hours) Treat->Incubate1 MTT 4. Add MTT Reagent (e.g., 5 mg/mL) Incubate1->MTT Incubate2 5. Incubate (2-4 hours) MTT->Incubate2 Solubilize 6. Add Solubilizer (e.g., DMSO, HCl) Incubate2->Solubilize Read 7. Read Absorbance (e.g., 570 nm) Solubilize->Read Western_Blot_Workflow Start 1. Protein Extraction from Treated Cells SDS 2. SDS-PAGE (Protein Separation) Start->SDS Transfer 3. Transfer to PVDF Membrane SDS->Transfer Block 4. Blocking (e.g., 5% BSA) Transfer->Block Primary 5. Primary Antibody (e.g., anti-pAKT) Block->Primary Secondary 6. HRP-conjugated Secondary Antibody Primary->Secondary Detect 7. Chemiluminescent Detection & Imaging Secondary->Detect

References

A Senior Application Scientist's Guide to the Evaluation of 8-Amino-6-Methoxyquinoline Hybrids Against Plasmodium Strains

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium species, particularly P. falciparum, constitutes a formidable threat to global malaria control efforts.[1][2][3] The declining efficacy of artemisinin-based combination therapies (ACTs) in certain regions underscores the urgent need for novel antimalarial agents with distinct mechanisms of action.[1][2][4] The 8-aminoquinoline scaffold represents a historically significant and clinically validated pharmacophore for antimalarial drug development. Its most notable member, primaquine, remains the only widely used drug for the radical cure of relapsing malaria caused by P. vivax and P. ovale by targeting dormant liver-stage hypnozoites.[5][6][7]

The core 8-amino-6-methoxyquinoline structure is a key component of primaquine and its analogue tafenoquine.[8][9] This guide focuses on a promising strategy to circumvent existing resistance and enhance efficacy: the development of hybrid molecules incorporating this privileged scaffold.[9][10][11][12] By covalently linking the 8-amino-6-methoxyquinoline moiety to other pharmacologically active groups, such as tetrazoles, researchers aim to create synergistic molecules with multi-target potential and improved drug-like properties.[8][9][13]

This document provides a comprehensive framework for researchers and drug development professionals to evaluate the antiplasmodial activity of novel 8-amino-6-methoxyquinoline hybrids. We will delve into the requisite experimental methodologies, present a comparative analysis of representative compounds, and discuss the underlying structure-activity relationships that govern their efficacy.

Methodological Framework for Preclinical Evaluation

A robust and systematic evaluation process is critical to identifying promising lead compounds. The workflow logically progresses from high-throughput in vitro screening to more complex in vivo validation, ensuring that only the most potent and selective compounds advance.

G cluster_0 In Vitro Screening Cascade cluster_1 Lead Candidate Validation A Synthesis of 8-Amino-6-Methoxyquinoline Hybrids B Primary Antiplasmodial Assay (e.g., P. falciparum SYBR Green I) A->B Test for efficacy C Cytotoxicity Assay (e.g., MTT on L-6 or HepG2 cells) A->C Test for safety D Calculation of Selectivity Index (SI) SI = IC50 (Cytotoxicity) / IC50 (Antiplasmodial) B->D C->D E Secondary Assays (Resistant P. falciparum strains, Gametocyte/Liver stage activity) D->E High Potency & SI F In Vivo Efficacy Study (e.g., 4-Day Suppressive Test in P. berghei-infected mice) E->F G Preliminary Toxicology & PK/PD F->G Significant Parasite Suppression H Lead Optimization / Preclinical Development G->H

Caption: High-level experimental workflow for antimalarial drug screening.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This assay is a cornerstone for primary screening, quantifying parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with DNA. Its high-throughput nature makes it ideal for screening compound libraries.[14]

Causality: The choice of a DNA-intercalating dye is based on the principle that a reduction in parasite proliferation, caused by the drug, will directly correlate with a lower amount of parasitic DNA, and thus, reduced fluorescence. Using synchronized ring-stage parasites ensures a uniform starting point for growth assessment over a 72-hour cycle.[14]

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., chloroquine-sensitive NF54 or 3D7 strains) in O+ human erythrocytes at 37°C in a mixed gas environment (5% CO₂, 5% O₂, 90% N₂).[15] Culture medium should be RPMI-1640 supplemented with AlbuMAX or human serum.

  • Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol lysis. This ensures that the assay begins with a homogenous parasite population.

  • Plate Preparation: Serially dilute the test compounds in 96-well microtiter plates. Add the synchronized ring-stage parasite culture to achieve a final parasitemia of ~0.5% and a final hematocrit of 1.5%.[14] Include negative (parasites only) and positive (e.g., Chloroquine) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions to allow for parasite maturation into the next generation of rings.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths (~485 nm and ~530 nm, respectively).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression model.[14]

Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)

Concurrent assessment of cytotoxicity is non-negotiable to determine if the antiplasmodial activity is specific to the parasite or due to general cellular toxicity. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17][18]

Causality: This protocol relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt MTT into purple formazan crystals.[16][18] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of the drug's cytotoxic effect. L-6 cells (rat skeletal myoblasts) are a common choice for initial screening.[8][9][13]

Step-by-Step Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., L-6, HepG2, or WI-26VA4) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[17][19]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for a defined period (typically 24-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for formazan crystal formation.[18]

  • Crystal Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the optical density at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression dose-response curve fit.[16]

Protocol 3: In Vivo Antiplasmodial Efficacy (Peter's 4-Day Suppressive Test)

This is the standard preliminary in vivo model to assess a compound's ability to suppress parasite growth in a living organism, providing insights into its bioavailability and efficacy.[20][21][22] The Plasmodium berghei ANKA strain in NMRI or Swiss albino mice is a widely accepted model for this purpose.[20][21]

Causality: The test evaluates the schizonticidal activity of a compound against the erythrocytic stages of the parasite. By administering the drug shortly after infection, its ability to suppress the exponential growth of parasitemia is measured relative to an untreated control group.[23]

Step-by-Step Methodology:

  • Animal Model: Use healthy Swiss albino or NMRI mice (7-10 weeks old, 20-30g).[20]

  • Parasite Inoculation: Infect the mice intraperitoneally with 0.2 mL of P. berghei-infected blood containing approximately 1x10⁷ parasitized erythrocytes.[24]

  • Drug Administration: Two to four hours post-infection (Day 0), orally administer the first dose of the test compound. Administer subsequent doses daily for four consecutive days (Day 0 to Day 3).

  • Dosing Groups: Include several dose levels of the test compound, a negative control group (vehicle only), and a positive control group (e.g., 10 mg/kg Chloroquine).[22]

  • Parasitemia Determination: On Day 4, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group compared to the negative control. The 50% effective dose (ED₅₀) can be determined through probit analysis.[22]

Comparative Analysis: 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids

A recent study by Hochegger et al. provides excellent data for a comparative analysis of 8-amino-6-methoxyquinoline hybrids where the core is linked to a tetrazole moiety.[9] The study systematically modified the linker between the two pharmacophores and the side chains adjacent to the tetrazole ring, revealing critical structure-activity relationships.

Compound IDLinker TypeR-Group (Side Chain)P. falciparum NF54 IC₅₀ (µM)[9]L-6 Cells CC₅₀ (µM)[9]Selectivity Index (SI)
Primaquine -->3011.2<0.4
Chloroquine --0.009108.7>12000
7 Basic (Methylamino)ethylEthyl15.98>250>15.6
11 Basic (Methylamino)ethyl4-Bromophenyl2.9214.55.0
12 Basic (Methylamino)ethyl2-(Trifluoromethyl)phenyl2.5118.27.3
13 MethylEthyl23.60>250>10.6
16 MethylPhenyl0.42854.7127.8
17 Methyl4-Fluorophenyl0.324103.1318.2
18 Methyl4-Chlorophenyl0.42083.9199.8
19 Methyl4-Bromophenyl0.354112.2316.9
22 Methyl2-(Trifluoromethyl)phenyl0.41060.1146.6

Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Discussion: Unpacking the Structure-Activity Relationship

The data clearly demonstrates the potential of the hybridization strategy. Several key insights emerge:

  • Linker Impact is Critical: The nature of the linker connecting the 8-amino-6-methoxyquinoline core to the tetrazole ring profoundly influences activity. Hybrids with a simple methyl linker (compounds 13-22) were generally far more potent than those with a more complex basic (methylamino)ethyl linker (compounds 7-12).[9] This suggests that the length, flexibility, and basicity of the linker are key determinants for target engagement.

  • Lipophilic Aromatic Side Chains Enhance Potency: Within each series, replacing a small aliphatic side chain (e.g., ethyl in compounds 7 and 13) with a more lipophilic aromatic ring dramatically improved antiplasmodial activity.[9] For instance, compound 16 (phenyl side chain) is over 50 times more potent than compound 13 (ethyl side chain). This highlights the importance of lipophilicity and potential π-π stacking interactions within the target binding site.

  • Electronic Effects of Substituents: Among the most active series (methyl linker), compounds with halogenated phenyl rings (17, 18, 19) displayed outstanding potency in the sub-micromolar range and, crucially, excellent selectivity indices (>199).[9] The high selectivity of compounds 17 (SI=318.2) and 19 (SI=316.9) makes them particularly compelling lead candidates, as they are highly toxic to the parasite while showing minimal impact on mammalian cells in vitro.

Potential Mechanism of Action

The precise molecular target of these hybrids is not yet elucidated, but their mechanism is likely related to that of other 8-aminoquinolines.[25] The parent drug, primaquine, is believed to act as a prodrug that is metabolically activated to generate reactive oxygen species (ROS), which induce oxidative stress and disrupt parasite mitochondrial function.[6][26] It is also hypothesized that quinoline-based drugs can interfere with hematin polymerization in the parasite's digestive vacuole, a mechanism central to chloroquine's action.[27]

G cluster_0 Host Cell (e.g., Hepatocyte) cluster_1 Plasmodium Parasite A 8-AQ Hybrid (Prodrug) B CYP450-mediated Bioactivation A->B C Active Metabolites B->C Enters Parasite D Mitochondrial Electron Transport Chain Disruption C->D H Heme Detoxification Inhibition? C->H E Reactive Oxygen Species (ROS) Generation D->E F Oxidative Damage (DNA, Proteins, Lipids) E->F G Parasite Death F->G H->G

Caption: Hypothesized mechanism of action for 8-aminoquinoline (8-AQ) hybrids.

The tetrazole moiety in the studied hybrids may play a role in complexing with heme, similar to chloroquine, potentially creating a dual-action molecule that both generates oxidative stress and inhibits heme detoxification.[9] This multi-target approach could be key to overcoming resistance mechanisms that affect single-target drugs.[4][28]

Conclusion and Future Perspectives

The systematic evaluation of 8-amino-6-methoxyquinoline hybrids has proven to be a fruitful avenue for antimalarial drug discovery. The data presented herein clearly show that potent and highly selective antiplasmodial compounds can be generated through rational design. Specifically, hybrids featuring a methyl linker and a halogenated phenyl side chain emerge as exceptional candidates for further development.

The next logical steps in the preclinical cascade for these lead compounds include:

  • Evaluation against a panel of drug-resistant P. falciparum strains to determine their ability to circumvent known resistance mechanisms (e.g., those mediated by PfCRT and PfMDR1).[1][4]

  • Assessment of activity against other parasite life stages , particularly liver stages (P. cynomolgi or P. vivax) and gametocytes, to explore their potential for radical cure and transmission-blocking.

  • Comprehensive in vivo studies , including pharmacokinetic profiling (ADME) and toxicology assessments in rodent models, to establish a clear safety and efficacy profile.

By adhering to a rigorous, multi-parametric evaluation framework, the scientific community can efficiently advance novel 8-amino-6-methoxyquinoline hybrids from promising hits to viable clinical candidates in the global fight against malaria.

References

A Comparative Analysis of Directing Groups in C-H Functionalization: The Ascendancy of 8-Amino-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of otherwise inert carbon-hydrogen (C–H) bonds has revolutionized the synthesis of complex molecules, offering a more atom-economical alternative to traditional cross-coupling reactions.[1] Central to this advancement is the use of directing groups (DGs), which coordinate to a transition metal catalyst and position it in close proximity to a specific C–H bond, thereby ensuring high regioselectivity.[2] Among the pantheon of auxiliaries, bidentate directing groups have proven exceptionally efficient.[3][4] For years, 8-aminoquinoline (AQ) has been a dominant force in this field, lauded for its broad applicability in activating both C(sp²)-H and C(sp³)-H bonds.[5][6][7] However, a significant drawback has persistently limited its synthetic utility: the often harsh conditions required for its removal.[8]

This guide presents a comparative study of a superior alternative, 8-amino-5-methoxyquinoline (MQ, or the Chen Auxiliary), alongside other common auxiliaries like the parent 8-aminoquinoline (AQ) and picolinamide (PA). We will demonstrate, with supporting data and protocols, that the thoughtful design of the MQ auxiliary, specifically the introduction of an electron-donating methoxy group, critically facilitates its removal under exceptionally mild conditions without compromising its directing efficacy. This seemingly minor structural modification represents a major leap forward, enhancing the overall efficiency and practicality of C-H functionalization strategies in complex molecule synthesis.

The Mechanism: A Shared Foundation

The directing power of quinoline- and pyridine-based auxiliaries stems from their ability to form stable five- or six-membered metallacyclic intermediates with a transition metal catalyst, typically palladium.[9][10] This chelation-assisted process brings the catalytic center into proximity with the target C-H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle.[9][10]

C_H_Activation_Mechanism cluster_0 Catalytic Cycle Substrate Substrate-DG Intermediate Chelated Intermediate (Palladacycle) Substrate->Intermediate Coordination Catalyst Pd(II) Catalyst Catalyst->Intermediate Functionalized Functionalized Intermediate Intermediate->Functionalized C-H Activation & Oxidative Addition/CMD Product Functionalized Product Functionalized->Product Reductive Elimination Regen_Catalyst Pd(II) Catalyst Regen_Catalyst->Catalyst Regeneration

Caption: Generalized mechanism of bidentate directing group-assisted C-H activation.

Head-to-Head Comparison: MQ vs. AQ and PA

The ideal directing group should be easily installed, robust during the C-H functionalization step, and, crucially, readily removed under mild conditions that preserve the integrity of the often complex, functionalized product.[11][12] It is in this final, critical step where 8-amino-5-methoxyquinoline demonstrates its profound advantage.

Feature8-Amino-5-methoxyquinoline (MQ)8-Aminoquinoline (AQ)Picolinamide (PA)
Installation Standard amide couplingStandard amide couplingStandard amide coupling
Directing Ability Excellent for C(sp²)-H and C(sp³)-HExcellent for C(sp²)-H and C(sp³)-H[6]Excellent for C(sp²)-H and C(sp³)-H[13]
Removal Conditions Extremely Mild: Ceric ammonium nitrate (CAN) at room temperature.[14][15]Harsh: Strong acid/base hydrolysis (e.g., 6N HCl, reflux), or oxidative methods (ozonolysis).[8]Moderate to Harsh: Base hydrolysis, or multi-step Boc-activation followed by Ni-catalyzed cleavage.[16][17]
Key Advantage Facile, non-destructive removal preserves sensitive functional groups.High efficiency and well-established in a vast range of reactions.[5]Effective directing group; cleavage protocols are improving.[18]
Key Disadvantage Newer, less literature precedent than AQ.Removal often requires harsh conditions, limiting substrate scope.[8]Removal can be multi-step and require specific catalytic systems.[17]

The causality behind MQ's superior removability lies in the electronic properties conferred by the C5-methoxy group. This electron-donating group increases the electron density of the quinoline ring system, making it more susceptible to oxidation by a mild oxidant like CAN. This selective oxidation destabilizes the robust amide bond, facilitating its cleavage under conditions that leave most other functional groups untouched. In contrast, the parent AQ system lacks this electronic activation, necessitating brute-force hydrolytic or oxidative methods for its removal.

Experimental Validation: Protocols and Workflows

To provide a practical context, we outline the key experimental stages. The true value of a directing group strategy is only realized when the entire workflow—attachment, functionalization, and detachment—is efficient and high-yielding.

Experimental_Workflow cluster_workflow Synthetic Workflow Start Carboxylic Acid (Starting Material) Attach Amide Coupling (e.g., EDCI, HOBt) Start->Attach Substrate Substrate-DG Attach->Substrate Functionalize C-H Functionalization (e.g., Pd(OAc)₂, Ag₂CO₃) Substrate->Functionalize Product_DG Functionalized Product-DG Functionalize->Product_DG Remove DG Removal (e.g., CAN for MQ) Product_DG->Remove Final_Product Final Product Remove->Final_Product

Caption: A typical workflow for directing group-assisted C-H functionalization.

Protocol 1: Palladium-Catalyzed γ-C(sp³)-H Arylation using MQ Auxiliary

This protocol is representative of a challenging C-H functionalization reaction, demonstrating the directing power of the MQ auxiliary.

  • Reaction Setup: To an oven-dried reaction vial, add the MQ-amide substrate (1.0 equiv.), aryl iodide (3.0 equiv.), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon). Add anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH) to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the arylated product.

Self-Validating System Insight: The use of a silver salt (Ag₂CO₃) serves dual purposes: it acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst and can also function as a halide scavenger. The choice of a high-boiling, non-coordinating solvent is critical to achieve the thermal energy required for C-H activation without interfering with the catalyst.

Protocol 2: Removal of the 8-Amino-5-methoxyquinoline (MQ) Auxiliary

This protocol highlights the signature advantage of the MQ group.

  • Reaction Setup: Dissolve the functionalized MQ-amide (1.0 equiv.) in a mixture of acetonitrile (MeCN) and water (9:1 v/v) to a concentration of 0.05 M in a round-bottom flask.

  • Reagent Addition: Add ceric ammonium nitrate (CAN, 2.5 equiv.) to the solution in one portion at room temperature. The solution will typically turn a dark color.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the dark color dissipates, resulting in a pale yellow or colorless solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude carboxylic acid can be purified by flash chromatography or crystallization.

Trustworthiness Check: The visual color change upon CAN addition and its subsequent quenching provides a clear indicator of the reaction's progress and completion. The mild, room-temperature conditions are compatible with a wide array of sensitive functional groups that would be compromised by the harsh hydrolysis required for standard AQ removal.

Protocol 3 (Comparative): Removal of the 8-Aminoquinoline (AQ) Auxiliary

This protocol is provided to starkly contrast the conditions required for the parent AQ auxiliary.

  • Reaction Setup: To a round-bottom flask, add the functionalized AQ-amide (1.0 equiv.) and 6 M aqueous hydrochloric acid (HCl) to achieve a concentration of 0.1 M.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12-48 hours, monitoring for substrate consumption.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, concentrate, and purify as described in Protocol 2.

Causality Note: The high temperature and strongly acidic medium required here are often detrimental to esters, Boc-protecting groups, and other acid-labile functionalities, severely restricting the synthetic utility of the otherwise powerful AQ directing group.

Conclusion and Future Outlook

While 8-aminoquinoline established the paradigm for bidentate directing group-assisted C-H functionalization, its utility has been hampered by a critical flaw: the difficulty of its removal. The 8-amino-5-methoxyquinoline auxiliary directly addresses this long-standing challenge. By incorporating an electron-donating group, the auxiliary can be cleaved under exceptionally mild, oxidative conditions at room temperature.[15] This innovation significantly broadens the scope of substrates amenable to C-H functionalization, allowing for the late-stage modification of complex molecules rich in sensitive functional groups. For researchers, scientists, and drug development professionals, adopting the MQ auxiliary over traditional directing groups like AQ or even PA represents a strategic upgrade, streamlining synthetic pathways and unlocking new possibilities in molecular design and construction.

References

A Researcher's Guide to Assessing the Selectivity of 8-Methoxyquinolin-5-amine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. A significant challenge in this field is achieving selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome.[1] Off-target effects can lead to toxicity and diminish therapeutic efficacy.[2] The 8-methoxyquinolin-5-amine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, notably targeting pathways like PI3K/AKT/mTOR.[3][4] This guide provides an in-depth, objective comparison of methodologies to assess the selectivity of novel inhibitors derived from this scaffold, supported by established experimental protocols.

The Imperative of Selectivity Profiling

Kinase inhibitor selectivity is a critical parameter that dictates its potential as a therapeutic agent or a chemical probe.[5] A highly selective inhibitor minimizes off-target binding, reducing the risk of adverse effects. Conversely, a multi-targeted or "promiscuous" inhibitor might offer therapeutic advantages in complex diseases but requires a much deeper characterization of its full target profile. Assessing selectivity is not a single experiment but a multi-faceted process that moves from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.[6]

Comparative Analysis: A Three-Tiered Approach

To illustrate the assessment process, we will consider three hypothetical this compound derivatives—Compound A, Compound B, and Compound C—designed as inhibitors of PI3Kα, a key node in cancer signaling.[7]

Tier 1: Primary Biochemical Potency and Broad Kinome Screening

The initial step is to determine the potency (typically as an IC50 value) against the primary target and then screen against a large panel of kinases to obtain a broad view of selectivity.[8] The IC50 is the concentration of an inhibitor required to reduce an enzyme's activity by 50% in vitro.[9]

Data Presentation: Kinase Selectivity Panel

The following table represents typical data obtained from a broad kinase screen, often performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-targets, followed by IC50 determination for the primary target and key hits.

Kinase TargetCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Compound C (% Inhibition @ 1µM)
PI3Kα (Primary) 98% 95% 99%
PI3Kβ45%88%30%
PI3Kδ35%85%25%
PI3Kγ30%82%22%
mTOR60%75%92%
DNA-PK55%65%88%
p70S6K15%30%20%
AKT110%25%15%
MEK15%8%6%
CDK2<5%<5%<5%

Table 1. Initial kinase screening results. This primary screen reveals that while all compounds potently inhibit the intended target, PI3Kα, they exhibit different off-target profiles. Compound C appears most selective against other PI3K isoforms but shows significant mTOR and DNA-PK inhibition. Compound B is a potent pan-PI3K inhibitor. Compound A shows the best initial selectivity profile among the PI3K isoforms.

IC50 Determination for Key Targets

Based on the screening, full dose-response curves are generated to determine the IC50 values for the primary target and significant off-targets.

Kinase TargetCompound A IC50 (nM)Compound B IC50 (nM)Compound C IC50 (nM)
PI3Kα 15 25 8
PI3Kβ45030600
PI3Kδ60040850
mTOR1209015
DNA-PK25018025

Table 2. Comparative IC50 values. This quantitative data confirms the initial observations. Compound C is a potent dual PI3Kα/mTOR/DNA-PK inhibitor. Compound B is a pan-PI3K inhibitor. Compound A demonstrates the highest selectivity for PI3Kα over other PI3K isoforms and related kinases in this biochemical assay.

Tier 2: Orthogonal Biochemical Assays

Biochemical assay formats can influence results.[2] Therefore, confirming hits in an orthogonal assay is crucial. If the primary screen was an activity assay (measuring substrate phosphorylation), a binding assay can validate direct engagement between the inhibitor and the kinase.[5]

The LanthaScreen™ Eu Kinase Binding Assay is a common choice. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody that binds the kinase and an Alexa Fluor™ 647-labeled tracer that competes with the inhibitor for the ATP-binding site.[10][11] A decrease in FRET signal indicates displacement of the tracer by the inhibitor.[12]

Tier 3: Cell-Based Target Engagement and Pathway Analysis

Biochemical assays do not account for cell permeability, efflux pumps, or intracellular ATP concentrations, which can affect inhibitor potency.[5] Cell-based assays provide a more physiologically relevant context.[13]

  • Target Engagement: Assays like the NanoBRET™ Target Engagement assay can confirm that the compound binds to its intended target inside living cells.[14]

  • Pathway Modulation: The functional consequence of target inhibition is assessed by measuring the phosphorylation of downstream substrates. For PI3Kα, this is typically the phosphorylation of AKT at Ser473.[3] A Western Blot or a quantitative ELISA-based assay can be used.[14]

Data Presentation: Cellular Assay Results

Assay TypeCompound ACompound BCompound C
p-AKT (Ser473) IC50 (nM) 50 65 35
Cytotoxicity (HCT116) IC50 (µM)>10>108.5

Table 3. Cellular activity and cytotoxicity. In this example, all compounds inhibit the PI3K pathway in cells, with potencies that are shifted compared to biochemical IC50s, which is expected. The rank order of potency remains similar. Notably, the potent dual-activity of Compound C against PI3Kα/mTOR/DNA-PK may contribute to its observed cytotoxicity at higher concentrations.

Experimental Methodologies

Trustworthy data is built on robust, well-controlled experimental design.

Workflow for Assessing Inhibitor Selectivity

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Cellular Validation Primary_Assay Primary Target IC50 (e.g., PI3Kα) Kinase_Panel Broad Kinome Screen (e.g., >100 kinases @ 1µM) Primary_Assay->Kinase_Panel Confirm Potency IC50_Followup Dose-Response (IC50) for Primary Target & Key Hits Kinase_Panel->IC50_Followup Identify Off-Targets Binding_Assay Binding Assay (Kd) (e.g., LanthaScreen™) IC50_Followup->Binding_Assay Validate Hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Binding_Assay->Target_Engagement Translate to Cells Pathway_Assay Downstream Pathway Assay (e.g., p-AKT Western Blot) Target_Engagement->Pathway_Assay Confirm Functional Effect Phenotypic_Assay Phenotypic Assay (e.g., Cytotoxicity) Pathway_Assay->Phenotypic_Assay Link to Cellular Outcome Selectivity_Profile Comprehensive Selectivity Profile Phenotypic_Assay->Selectivity_Profile G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor 8-Methoxyquinolin- 5-amine Derivatives (e.g., Compound A/B/C) Inhibitor->PI3K Inhibit Inhibitor->mTORC1 Inhibit (Cpd C)

References

A Senior Application Scientist's Guide to Validating the Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth comparison and validation framework for the structure-activity relationships (SAR) of 8-hydroxyquinoline-derived Mannich bases. Moving beyond a simple recitation of facts, we will explore the causal relationships behind structural modifications and their impact on biological activity, grounded in experimental data and established protocols.

Introduction: The Power of a Privileged Scaffold

8-Hydroxyquinoline (8-HQ) is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure and potent metal-chelating ability, conferred by the hydroxyl group at C8 and the nitrogen atom in the pyridine ring, make it a versatile starting point for developing therapeutic agents.[1] The Mannich reaction, an elegant aminoalkylation method, serves as a powerful tool to introduce structural diversity to the 8-HQ core, allowing for the fine-tuning of its physicochemical and biological properties.[1][2]

This guide will dissect the critical structural features that govern the efficacy of these Mannich bases across different therapeutic areas, with a primary focus on anticancer activity, and provide the experimental frameworks necessary to validate these findings.

The Mannich Reaction: A Gateway to Chemical Diversity

The synthesis of this compound class is typically a one-pot, three-component Mannich reaction involving 8-hydroxyquinoline, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction preferentially occurs at the electron-rich C7 position of the 8-HQ ring, yielding a diverse library of derivatives based on the chosen amine.

G cluster_products Product HQ 8-Hydroxyquinoline MannichBase 7-Aminomethyl-8-hydroxyquinoline (Mannich Base) HQ->MannichBase Formaldehyde Formaldehyde Formaldehyde->MannichBase Amine Secondary Amine (R₂NH) Amine->MannichBase

Caption: General scheme for the synthesis of 8-HQ-derived Mannich bases.

The choice of the amine is a critical determinant of the final compound's properties, including its lipophilicity, basicity (pKa), and steric profile, all of which are pivotal for its biological activity.

Validating Anticancer Activity: Targeting Multidrug Resistance

A significant body of research has focused on 8-HQ Mannich bases as anticancer agents, particularly for their ability to overcome multidrug resistance (MDR).[1][3] MDR is often mediated by efflux pumps like P-glycoprotein (P-gp), which actively remove xenobiotics from cancer cells. The unique activity of these compounds often stems from their ability to function as metal chelators, disrupting cellular homeostasis in ways that MDR cells are collaterally sensitive to.

Core Structure-Activity Relationship Principles

Systematic studies involving large libraries of these compounds have illuminated several key SAR principles for MDR-selective anticancer activity.[1][4][5]

  • The Chelating Core is Essential : The {N,O} bidentate chelation motif of the 8-hydroxyquinoline scaffold is an absolute requirement for activity. Derivatives where the quinoline nitrogen is removed or shifted, or where the hydroxyl group is absent, lose their cytotoxicity, confirming that metal chelation is central to the mechanism of action.[3][6]

  • Substitution at C5 : Introducing electron-withdrawing groups, such as halogens (Cl, Br), at the C5 position generally enhances cytotoxic potency.[1] This modification lowers the pKa of the hydroxyl group and the quinolinium nitrogen, which modulates the compound's metal-binding affinities and, consequently, its biological effect.[1][3]

  • The Nature of the C7 Mannich Base : The amine moiety at the C7 position significantly influences activity.

    • Basicity (pKa) : A strong correlation exists between the pKa of the amine and the MDR-selective activity.[1][3] This suggests that the protonation state of the molecule is crucial for its interaction with biological targets or its ability to accumulate within cells.

    • Lipophilicity & Sterics : The lipophilicity and size of the amine substituent affect cell permeability and interaction with targets. While a certain degree of lipophilicity is required, excessively bulky groups can be detrimental.

  • Positional Isomerism : Moving the Mannich base from the C7 to the C5 position generally results in a significant loss of the desired MDR-selective toxicity, highlighting the specific spatial arrangement required for activity.[1]

Comparative Performance Data

The following table summarizes the in vitro cytotoxicity data for a representative set of 8-HQ Mannich bases against a parental cancer cell line (MES-SA) and its P-gp-overexpressing, multidrug-resistant counterpart (MES-SA/Dx5). This comparison highlights the structural features that confer MDR-selective toxicity.

Compound IDR5 SubstituentR7 Amine MoietyIC₅₀ MES-SA (µM)IC₅₀ MES-SA/Dx5 (µM)Selectivity Ratio (SR)¹
1 HMorpholine> 501.8< 0.04
2 ClMorpholine160.30.02
3 BrMorpholine100.20.02
4 ClPiperidine140.40.03
5 ClPyrrolidine120.30.03
6 ClN,N-diethylamine250.80.03
7 (C5 Isomer)-CH₂-morpholineCl> 50> 50N/A
Doxorubicin (Comparator)(Comparator)0.032.583.3
Data synthesized from Enyedy, É. Á., et al. J Med Chem. 2022.[1][5]
¹Selectivity Ratio (SR) is calculated as IC₅₀ (Resistant) / IC₅₀ (Parental). A value < 1 indicates selective toxicity towards resistant cells.

Analysis :

  • The unsubstituted compound 1 shows weak activity, but its toxicity is highly selective for the MDR line.

  • Addition of a chloro (2 ) or bromo (3 ) group at R5 dramatically increases potency against the MDR cells while maintaining high selectivity.

  • Varying the amine moiety (4, 5, 6 ) retains high MDR-selective toxicity, demonstrating some flexibility at this position.

  • Shifting the substituents (7 ) completely abolishes activity, confirming the positional importance of the chelating group and the Mannich base.

  • Compared to the standard chemotherapeutic Doxorubicin, which is much less effective against the resistant line (SR >> 1), the 8-HQ derivatives show a remarkable inverted selectivity (SR << 1).

Validation Protocol: In Vitro Cytotoxicity (MTT Assay)

To experimentally validate the SAR data presented, a robust and reproducible cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat Cells (Serial dilutions of 8-HQ compounds) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % Viability and IC₅₀ values) H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:
  • Cell Seeding : Plate cancer cells (e.g., MES-SA and MES-SA/Dx5) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Adherence : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of the 8-HQ Mannich bases in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation : Incubate the treated plates for an additional 48 to 72 hours.

  • MTT Addition : Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Expanding the Scope: Antimicrobial and Neuroprotective Activities

While anticancer applications are prominent, these compounds also exhibit potent antimicrobial and neuroprotective effects, driven by related but distinct SAR.

Antimicrobial Activity

The metal-chelating ability of 8-HQ is fundamental to its antimicrobial action, as it can sequester essential metal ions required for bacterial or fungal enzyme function.

  • SAR Highlights :

    • Halogenation at C5 and C7 (e.g., 5,7-dichloro-8-HQ) often increases broad-spectrum antibacterial and antifungal activity.

    • Hybrid molecules, such as those linking 8-HQ to known antibiotics like ciprofloxacin via a Mannich bridge, have shown promising activity against resistant strains.[7]

Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundTarget OrganismMIC (µg/mL)ComparatorComparator MIC (µg/mL)
5-Cl-8-HQ-Ciprofloxacin S. aureus (Resistant)8Ciprofloxacin64
5-Cl-8-HQ-Ciprofloxacin E. coli (Resistant)16Ciprofloxacin>128
L14 (Novel 8-HQ derivative) Candida albicans0.25 - 1Clioquinol1 - 4
Data synthesized from Fu, L., et al. (2015) and Li, Y., et al. J Med Chem. (2023).[7][8]
Neuroprotective Activity

In neurodegenerative diseases like Alzheimer's, dysregulation of metal ion homeostasis (Cu, Zn, Fe) contributes to oxidative stress and amyloid-beta (Aβ) plaque aggregation. 8-HQ derivatives can act as metal protein attenuating compounds (MPACs), sequestering excess metal ions and mitigating their neurotoxic effects.[9][10]

  • SAR Highlights :

    • Moderate lipophilicity is crucial for crossing the blood-brain barrier.

    • Substituents that modulate metal-binding affinities to gently correct metal homeostasis without stripping essential metals are preferred.

    • The derivative Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its successor PBT2 have undergone clinical trials for Alzheimer's disease, validating this therapeutic approach.[11]

Conclusion and Future Directions

The 8-hydroxyquinoline scaffold, functionalized via the Mannich reaction, represents a highly fruitful platform for drug discovery. The structure-activity relationships, particularly for anticancer applications, are well-defined, centering on the compound's metal chelation capacity and the electronic properties of substituents at the C5 and C7 positions. The ability of these compounds to selectively target multidrug-resistant cancer cells marks them as exceptionally promising therapeutic leads.

Future research should continue to explore novel amine substituents to optimize pharmacokinetic properties and further investigate the nuanced SAR for neuroprotective and antimicrobial applications. The validation protocols and comparative data provided in this guide offer a robust framework for researchers to build upon, enabling the rational design of the next generation of 8-hydroxyquinoline-based therapeutics.

References

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic potential of novel 8-amino-6-methoxyquinoline-tetrazole hybrids. We will delve into the rationale for comparing their effects on cancerous and non-cancerous cell lines, provide established cytotoxicity data against a normal cell line as a benchmark, and offer detailed experimental protocols for generating comparative data on cancer cells. Furthermore, we will explore the potential mechanisms of action based on the known biological activities of the quinoline scaffold.

The hybridization of pharmacophores is a powerful strategy in medicinal chemistry to develop new therapeutic agents with enhanced potency and selectivity.[1] The quinoline ring is a privileged scaffold, forming the core of numerous drugs and demonstrating a wide range of biological activities, including anticancer effects.[2] Similarly, the tetrazole moiety is a key functional group known to participate in biological interactions.[1][3] The combination of the 8-amino-6-methoxyquinoline core, present in antimalarials like primaquine, with a tetrazole ring creates a class of hybrids with intriguing therapeutic potential that warrants investigation in oncology.[1][3]

The Imperative of Selective Cytotoxicity in Cancer Drug Discovery

The primary goal of cancer chemotherapy is to eradicate malignant cells with minimal damage to healthy tissues.[4] This principle, known as selective cytotoxicity, is the cornerstone of modern drug development. In vitro assays are the critical first step in determining a compound's therapeutic window.[4] The fundamental approach involves exposing both cancer cell lines and normal, non-cancerous cell lines to the test compound and measuring cell viability.[5]

A key metric derived from these studies is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%.[4] An ideal anticancer agent exhibits a significantly lower IC50 value for cancer cells compared to normal cells. This differential is often expressed as a Selectivity Index (SI), calculated as:

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity, suggesting the compound is more toxic to cancer cells than to healthy cells, a desirable characteristic for a potential drug candidate.

Benchmark Cytotoxicity Data: 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids vs. Normal Cells

A study by Hochegger et al. (2021) investigated a series of 8-amino-6-methoxyquinoline-tetrazole hybrids for their antiplasmodial activity and, crucially for our purposes, evaluated their general cytotoxicity against the L-6 cell line, which is derived from normal rat skeletal muscle.[3][6] This data provides an essential benchmark for the toxicity of these specific compounds against a non-cancerous cell line.

Compound ID (Hochegger et al.)Linker StructureIC50 on L-6 Cells (µM)[3]
15 Methyl linker, 4-fluorophenyl side chain124.0
16 Methyl linker, 4-chlorophenyl side chain248.5
17 Methyl linker, 4-bromophenyl side chain134.4
18 Methyl linker, 2-(trifluoromethyl)phenyl side chain54.73
19 Methyl linker, 3-(trifluoromethyl)phenyl side chain102.5
20 Methyl linker, 1-naphthyl side chain119.4
21 Methyl linker, 2-naphthyl side chain43.43
22 Methyl linker, 4-(tert-butyl)phenyl side chain137.6

Note: The compound numbering corresponds to that in the cited reference for unambiguous identification.[3]

This dataset establishes that these hybrids possess varying degrees of baseline cytotoxicity. The next logical step, which this guide facilitates, is to determine if their cytotoxicity is more pronounced against cancer cells, which would indicate promising selectivity.

Experimental Framework for Comparative Cytotoxicity Analysis

To build upon the benchmark data, a robust and validated experimental protocol is necessary. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[7][8] It measures the metabolic activity of mitochondrial succinate dehydrogenase in living cells.[7]

Core Principle of the MTT Assay

Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This product is insoluble in aqueous solution and is dissolved using a solubilizing agent (e.g., DMSO). The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[9]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical)[10]

  • Selected normal cell line (e.g., CCD-1123Sk - skin fibroblasts)[5]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 8-amino-6-methoxyquinoline-tetrazole hybrid compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. The choice of seeding density is critical and should be optimized for each cell line to ensure they are in an exponential growth phase during the experiment.[9]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere. This allows the cells to attach firmly to the bottom of the wells.[9]

  • Compound Treatment:

    • Prepare a stock solution of each hybrid compound in DMSO.

    • Create a series of serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same final concentration of DMSO).

    • Incubate the plates for an additional 24, 48, or 72 hours. The duration of exposure is a key variable that can reveal different aspects of a compound's cytotoxic or cytostatic effects.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. This incubation period allows for sufficient formazan crystal formation in viable cells.

  • Solubilization and Absorbance Measurement:

    • After the MTT incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Control Wells) x 100

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the compound that reduces cell viability by 50%.[4]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Hybrid Compounds incubate_24h->add_compounds incubate_treat 4. Incubate for 24-72h add_compounds->incubate_treat add_mtt 5. Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt 6. Incubate for 3-4h add_mtt->incubate_mtt dissolve 7. Dissolve Formazan (100 µL DMSO/well) incubate_mtt->dissolve read_plate 8. Read Absorbance (570 nm) dissolve->read_plate calc_viability 9. Calculate % Viability read_plate->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 11. Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Mechanisms of Action: Insights from the Quinoline Scaffold

While the specific mechanisms of 8-amino-6-methoxyquinoline-tetrazole hybrids require dedicated investigation, the broader family of quinoline derivatives has been shown to exert anticancer effects through several pathways. Understanding these provides a logical starting point for mechanistic studies.

  • Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death, or apoptosis. This is a highly regulated process essential for eliminating damaged or cancerous cells.[10]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[10]

  • Inhibition of Kinases: Quinoline derivatives have been shown to inhibit critical signaling kinases required for cancer cell survival and proliferation, such as those in the PI3K pathway.[10][11]

Potential Signaling Pathways for Quinoline-Induced Cytotoxicity

Quinoline_Pathway Hybrid Quinoline-Tetrazole Hybrid ROS ↑ Reactive Oxygen Species (ROS) Hybrid->ROS DNA_Damage DNA Damage Hybrid->DNA_Damage PI3K PI3K/Akt Pathway Inhibition Hybrid->PI3K Mito Mitochondrial Dysfunction ROS->Mito G2M G2/M Checkpoint DNA_Damage->G2M Bcl2 ↓ Bcl-2 PI3K->Bcl2 Bax ↑ Bax Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Arrest Cell Cycle Arrest G2M->Arrest

Caption: Potential signaling pathways of quinoline-induced cytotoxicity.

Conclusion

The 8-amino-6-methoxyquinoline-tetrazole hybrids represent a promising, yet underexplored, class of compounds for anticancer research. Existing data on their cytotoxicity against a normal L-6 cell line provides a valuable foundation. By employing the standardized experimental framework detailed in this guide, researchers can systematically generate comparative data on various cancer cell lines. This will enable the calculation of a Selectivity Index, offering a clear, quantitative measure of each compound's cancer-specific toxicity. Such a data-driven approach is indispensable for identifying lead candidates worthy of further preclinical and clinical development in the ongoing search for more effective and safer cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of 8-Methoxyquinolin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of both innovative discovery and unwavering laboratory safety. This guide provides an in-depth, procedural framework for the proper disposal of 8-Methoxyquinolin-5-amine, a substituted quinoline derivative. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar quinoline derivatives provide essential safety information.[1][2]

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Toxicity: Like many quinoline compounds, it should be treated as potentially toxic if inhaled, swallowed, or absorbed through the skin.[2][4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The use of appropriate PPE is the first line of defense against accidental exposure. All personnel handling this compound waste must be equipped with the following:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---

This table summarizes the essential personal protective equipment for handling this compound waste.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that requires careful segregation, containerization, and documentation. The following workflow is designed to ensure a safe and compliant disposal pathway.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containerization & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal A Characterize Waste: Solid, Liquid, or Contaminated Debris B Segregate from Incompatible Wastes: Acids, Oxidizers, Halogenated Solvents A->B Isolate C Select Compatible Container (e.g., glass, polyethylene) B->C Package D Label Container: 'Hazardous Waste - this compound' C->D Identify E Secure Lid Tightly Leave adequate headspace D->E Seal F Store in a Designated Satellite Accumulation Area E->F Store G Maintain Segregation from Incompatibles F->G Maintain H Contact Institutional EHS or Licensed Waste Contractor G->H Arrange Pickup I Complete Waste Manifest/Documentation H->I Document

Caption: Disposal workflow for this compound.

Detailed Protocol for Waste Handling and Containerization:
  • Waste Identification and Segregation:

    • Characterize the waste stream: determine if it is pure solid, a solution, or contaminated materials (e.g., gloves, weigh paper, pipette tips).[5]

    • Crucially, segregate amine waste from other chemical waste streams, particularly acids and strong oxidizing agents, to prevent hazardous reactions.[6][7] Halogenated and non-halogenated solvent wastes should also be kept separate.[6]

  • Containerization and Labeling:

    • Select a waste container made of a material compatible with amines.[6][7] Glass or polyethylene containers are generally suitable.

    • The container must be in good condition with a tightly fitting cap.[6]

    • Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components in the mixture with their approximate concentrations.[6][5]

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.

    • This area should be cool, well-ventilated, and away from direct sunlight or heat sources.[7]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash. [2][7] This compound and its derivatives are considered hazardous and can be harmful to aquatic life.[4]

    • Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7] These entities are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

    • Maintain meticulous records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[7]

Accidental Spill and Emergency Procedures

Preparedness for accidental spills is a critical component of laboratory safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, conduct the cleanup within a chemical fume hood.[8]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 1.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[9]

    • For liquid spills, absorb the material with inert absorbent pads or materials.[7] Place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] If inhaled, move to fresh air and seek medical attention.[8]

Regulatory Framework and Compliance

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[11] It is imperative to adhere to all local, state, and federal regulations. Your institution's EHS office is the primary resource for ensuring compliance with these legal requirements.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By integrating the principles of hazard assessment, meticulous handling, and compliant disposal into standard operating procedures, researchers can continue their vital work with the assurance that they are upholding the highest standards of scientific integrity and responsible stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Methoxyquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Methoxyquinolin-5-amine is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a comprehensive operational plan for handling this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection. Our objective is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding this compound

This compound (CAS No: 30465-68-0) is a substituted quinoline derivative that presents several potential hazards.[1][2] A thorough understanding of its risk profile, derived from aggregated GHS data, is the first step in establishing a robust safety protocol.[1]

Hazard Identification Summary Table

Hazard ClassificationGHS Hazard StatementRationale and Implications
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to inflammation, redness, itching, or blistering. This necessitates robust skin protection to prevent dermal exposure.[1][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe eyes are particularly vulnerable. Accidental contact with dust or splashes can cause significant irritation, redness, and pain, requiring immediate and thorough rinsing.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationAs a powder, the compound can become airborne. Inhalation of dust can irritate the lungs and respiratory tract, leading to coughing and discomfort.[1][3][4]

Given these hazards, all handling procedures must be designed to minimize direct contact, prevent dust generation, and eliminate the possibility of inhalation.[5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The equipment specified below is the minimum requirement for handling this compound. All PPE should be inspected before each use.[6]

PPE Specification Table

PPE CategoryItemSpecificationJustification
Eye & Face Protection Safety GogglesConforming to EN166 (EU) or ANSI Z87.1 (US) standards, with side shields.[5][7]Provides a seal around the eyes to protect from airborne dust particles and accidental splashes, which is critical given the compound's classification as a serious eye irritant.[8] A face shield should be worn over goggles if there is a significant splash hazard.[6][7]
Skin & Body Protection Chemical-Resistant GlovesDisposable nitrile gloves tested to EN 374.[9]Nitrile provides good short-term protection against a range of chemicals.[6] Gloves should be changed immediately upon contact with the compound. Never reuse disposable gloves.
Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination. It should be fully buttoned to provide maximum coverage.[6]
Respiratory Protection Engineering Controls / RespiratorWork must be conducted in a certified chemical fume hood.[5]A fume hood is the primary engineering control to prevent inhalation of the powder.[10] If a fume hood is not available or if exposure limits might be exceeded, a NIOSH-approved particulate respirator (e.g., N95) must be used.[5][8]
Operational Plan for Safe Handling

This step-by-step workflow integrates PPE use with best laboratory practices to create a multi-layered safety system.

Workflow Diagram: Safe Handling of this compound

G Safe Handling & Disposal Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Cleanup cluster_disposal 4. Disposal & Final Steps prep_area Verify Fume Hood Operation & Clear Workspace gather_mat Assemble All Materials (Chemical, Glassware, etc.) prep_area->gather_mat don_ppe Don PPE (Goggles, Lab Coat, Gloves) gather_mat->don_ppe weigh Weigh Compound Carefully (Minimize Dust) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent/Reagents transfer->dissolve decontaminate Decontaminate Glassware & Work Surfaces dissolve->decontaminate segregate_waste Segregate Waste Streams (Solid, Liquid, Sharps) decontaminate->segregate_waste package_waste Package & Label Waste (Hazardous Waste Label) segregate_waste->package_waste doff_ppe Doff PPE Correctly (Gloves Last) package_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Methodology

  • Preparation:

    • Verify that the chemical fume hood is operational and the workspace is clean and uncluttered.[9]

    • Assemble all necessary equipment (glassware, spatulas, solvents) before retrieving the chemical.

    • Put on all required PPE: safety goggles, a fully buttoned lab coat, and nitrile gloves.[11]

  • Handling the Compound (inside a chemical fume hood):

    • To minimize dust formation, handle the solid compound gently.[5][9]

    • When weighing, use a weigh boat or paper and perform the task in a draft-shielded area within the hood if possible.

    • Carefully transfer the compound to the reaction vessel.

    • Clean any minor spills within the fume hood immediately with a damp cloth, which should then be disposed of as solid hazardous waste.

  • Post-Procedure:

    • After the procedure is complete, decontaminate all non-disposable equipment and the work surface within the fume hood.

    • Keep the container of this compound tightly closed and store it in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[3][5]

Emergency Protocols

Preparedness is a critical component of safety.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11] An eyewash station must be readily accessible.[5]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If irritation or other symptoms are experienced, seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[5]

Waste Disposal Plan

Proper disposal is essential for laboratory safety and environmental protection.[12]

  • Waste Segregation: Do not dispose of this compound or its waste in regular trash or down the drain.[12][13] All materials that have come into contact with the compound are considered hazardous chemical waste.

    • Solid Waste: This includes contaminated gloves, weigh papers, paper towels, and any recovered spills. Place these items in a clearly labeled, sealed plastic bag or a designated solid waste container.[9][12]

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[13]

    • Empty Containers: The original container, even if "empty," will contain residue. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional policy.[9]

  • Labeling and Storage:

    • All waste containers must be affixed with a "Hazardous Waste" label.[12]

    • The label must include the full chemical name ("this compound") and list all other components in the waste stream.[12]

    • Store waste containers in a designated, well-ventilated secondary containment area until pickup.[13]

  • Final Disposal:

    • Arrange for waste pickup through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12][13] Always follow local and national regulations for hazardous waste disposal.[10]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring your safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.